molecular formula C13H10O2 B149813 Acetylatractylodinol CAS No. 61642-89-5

Acetylatractylodinol

Cat. No.: B149813
CAS No.: 61642-89-5
M. Wt: 198.22 g/mol
InChI Key: JPWHLNBWBPJJJN-PDTNFJSOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol is a linear polyacetylenoid, a class of natural products biosynthesized from fatty acids and known for a pleiotropic profile of bioactivities . This compound is identified as a phytochemical constituent of medicinal plants from the Atractylodes genus, such as Atractylodes lancea and Atractylodes chinensis . These plants have a long history of use in traditional medicine for treating conditions like rheumatic diseases and digestive disorders . As part of the polyacetylenoid family, this compound is of significant interest in pharmacological research. Plant-derived polyacetylenoids, in general, have been the subject of extensive studies demonstrating a wide spectrum of biological activities, including antitumoral, anti-inflammatory, antimicrobial, and neuroprotective effects . The unique molecular structure featuring conjugated diyn-dien chains serves as a critical pharmacophore, making such compounds valuable as lead structures in the search and development of new drugs or as biological probes for physiological investigation . Researchers can utilize this high-quality reference standard to explore its specific mechanisms of action and potential applications within these broad and promising research areas.

Properties

IUPAC Name

(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13/h5-10,12,14H,11H2/b7-5+,9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWHLNBWBPJJJN-PDTNFJSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC#CC#CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C#CC#C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434134
Record name (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61642-89-5
Record name (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis Pathway of Acetylatractylodinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylatractylodinol, a bioactive polyacetylene found in the rhizomes of Atractylodes lancea and Atractylodes chinensis, has garnered significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway. While the complete pathway is yet to be fully elucidated, this document synthesizes available research to detail the key enzymatic steps, from the formation of universal fatty acid precursors to the proposed final modification reactions. This guide also presents available quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams to facilitate a deeper understanding of this compound biosynthesis.

Introduction

Atractylodes lancea (Thunb.) DC. is a medicinal herb of significant importance in traditional East Asian medicine. Its rhizomes are rich in a variety of bioactive secondary metabolites, including sesquiterpenoids and polyacetylenes. Among these, this compound stands out as a polyacetylene with potential pharmacological activities. Understanding its biosynthesis is crucial for the metabolic engineering of this compound for pharmaceutical applications.

This guide will delineate the proposed biosynthetic route to this compound, which is believed to originate from fatty acid metabolism. The pathway involves a series of desaturation, chain-shortening, and modification reactions.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of fatty acid metabolism, leading to the formation of a C13 polyacetylene backbone, which is subsequently modified. The pathway can be broadly divided into three stages:

  • Stage 1: Formation of the C18 Acetylenic Precursor, Crepenynic Acid

  • Stage 2: Chain Shortening and Further Desaturation to form the C13 Polyacetylene Backbone

  • Stage 3: Hydroxylation and Acetylation to yield this compound

Stage 1: Formation of Crepenynic Acid

The biosynthesis of polyacetylenes in the Asteraceae family typically begins with the C18 fatty acid, linoleic acid.[1][2] The initial and one of the most critical steps is the introduction of a carbon-carbon triple bond, which is catalyzed by a specialized fatty acid desaturase known as an acetylenase.

A key enzyme in this process is a divergent form of Δ12 oleic acid desaturase (FAD2) .[3] While canonical FAD2 enzymes convert oleic acid to linoleic acid, in polyacetylene-producing plants, a modified FAD2, a Δ12-fatty acid acetylenase , catalyzes the conversion of the Δ12 double bond of linoleic acid into a triple bond, forming crepenynic acid .[3]

Experimental Protocol: Heterologous Expression and Functional Characterization of a Δ12-Fatty Acid Acetylenase

This protocol describes the functional characterization of a candidate Δ12-fatty acid acetylenase gene from Atractylodes lancea using heterologous expression in Saccharomyces cerevisiae.

Materials:

  • Yeast expression vector (e.g., pYES2)

  • Saccharomyces cerevisiae strain (e.g., INVSc1)

  • Total RNA from Atractylodes lancea rhizome

  • Reverse transcriptase and PCR reagents

  • Yeast transformation reagents

  • Yeast growth media (SC-Ura with glucose or galactose)

  • Substrates: Oleic acid, Linoleic acid

  • GC-MS for fatty acid analysis

Procedure:

  • Gene Cloning: Isolate total RNA from A. lancea rhizomes. Synthesize cDNA using reverse transcriptase. Amplify the full-length coding sequence of the candidate acetylenase gene by PCR using gene-specific primers. Clone the PCR product into the yeast expression vector.

  • Yeast Transformation: Transform the expression construct into S. cerevisiae.

  • Yeast Culture and Induction: Grow the transformed yeast in selective medium with glucose. To induce gene expression, transfer the cells to a medium containing galactose.

  • Substrate Feeding: Supplement the culture medium with either oleic acid or linoleic acid.

  • Lipid Extraction and Analysis: After a period of incubation, harvest the yeast cells. Extract the total fatty acids. Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to detect the presence of crepenynic acid, which would confirm the acetylenase activity of the candidate enzyme.[3]

Stage 2: Formation of the C13 Polyacetylene Backbone

Following the formation of crepenynic acid, a series of further desaturations and chain-shortening reactions are proposed to occur to generate the C13 backbone of atractylodin (B190633). While the exact sequence and enzymes are not yet characterized for this compound, evidence from other Asteraceae species suggests the involvement of additional desaturases and lipoxygenases. The chain shortening may proceed via β-oxidation.[4]

Stage 3: Hydroxylation and Acetylation

The final steps in the biosynthesis of this compound involve the hydroxylation of the C13 polyacetylene precursor, atractylodin, to form atractylodinol, followed by an acetylation step.

  • Hydroxylation: This step is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . CYP450s are a large family of enzymes known to be involved in the oxidative modification of various secondary metabolites in plants.[4] The specific CYP450 responsible for the hydroxylation of atractylodin has not yet been identified.

  • Acetylation: The final step is the acetylation of the hydroxyl group of atractylodinol to form this compound. This reaction is catalyzed by an acetyltransferase . The specific acetyltransferase that acts on atractylodinol in Atractylodes lancea remains to be characterized.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the chemical composition of Atractylodes lancea provide some insights into the accumulation of related polyacetylenes.

CompoundPlant TissueConcentration (mg/g)Reference
AtractylodinRhizomeVaries significantly with geographical origin[5]
This compoundRhizomeIdentified, but quantitative data is not consistently reported[6]

One study reported the concentration of atractylodin in the yellow and red secretory cavities of A. lancea rhizomes to be 272.72 µg/µL and 72.34 µg/µL, respectively.[7]

Visualizations

Proposed Biosynthesis Pathway of this compound

Acetylatractylodinol_Biosynthesis Linoleic_Acid Linoleic Acid (C18) Crepenynic_Acid Crepenynic Acid (C18) Linoleic_Acid->Crepenynic_Acid Δ12-Fatty Acid Acetylenase (FAD2-type) C13_Polyacetylene C13 Polyacetylene (e.g., Atractylodin) Crepenynic_Acid->C13_Polyacetylene Further Desaturation & Chain Shortening Atractylodinol Atractylodinol C13_Polyacetylene->Atractylodinol Cytochrome P450 (Hydroxylation) This compound This compound Atractylodinol->this compound Acetyltransferase (Acetylation)

Caption: Proposed biosynthesis pathway of this compound.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow Start Identify Candidate Gene (e.g., Acetylenase, CYP450, Acetyltransferase) from Atractylodes lancea transcriptome Cloning Clone Gene into Expression Vector Start->Cloning Expression Heterologous Expression (e.g., Yeast, E. coli, or Plant) Cloning->Expression Assay In vitro / In vivo Enzyme Assay with Putative Substrate Expression->Assay Analysis Product Identification (GC-MS, LC-MS) Assay->Analysis Confirmation Confirmation of Enzyme Function Analysis->Confirmation

Caption: Experimental workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process rooted in fatty acid metabolism. While the general outline of polyacetylene biosynthesis provides a framework, the specific enzymes responsible for the later, decorative steps in Atractylodes lancea remain largely unknown. Future research, employing a combination of transcriptomics, proteomics, and metabolomics, coupled with functional genomics, will be essential to fully elucidate this pathway. The identification and characterization of the specific desaturases, hydroxylases, and acetyltransferases will not only provide fundamental insights into plant biochemistry but also open avenues for the biotechnological production of this compound and other valuable polyacetylenes.

References

An In-depth Technical Guide to Acetylatractylodinol: Properties, Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylatractylodinol is a naturally occurring polyacetylene compound predominantly isolated from the rhizomes of Atractylodes lancea, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, catering to researchers, scientists, and professionals in drug development. The document outlines its chemical structure, summarizes its known biological activities with a focus on its anti-inflammatory and antioxidant effects, and provides detailed experimental protocols for its isolation and analysis. Furthermore, it explores the potential signaling pathways through which this compound may exert its therapeutic effects.

Core Physical and Chemical Properties

This compound possesses a unique molecular structure that contributes to its bioactivity. The following tables summarize its key physical and chemical properties based on available data.

PropertyData
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol [1]
IUPAC Name [(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate[1]
CAS Number 61582-39-6
Appearance Solid, Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone.
Melting Point No data available
Boiling Point No data available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl group protons, olefinic protons with specific coupling constants indicating their stereochemistry, and protons of the furan (B31954) ring.

  • ¹³C-NMR: The carbon-13 NMR spectrum would reveal distinct signals for the carbonyl carbon of the acetate group, the sp-hybridized carbons of the alkyne moieties, the sp²-hybridized carbons of the alkene and furan moieties, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to display characteristic absorption bands corresponding to its functional groups. These would include stretching vibrations for the C=O of the ester, C≡C of the alkynes, C=C of the alkenes and the furan ring, and C-O bonds.

Mass Spectrometry (MS)

Mass spectrometric analysis, particularly using techniques like Electrospray Ionization (ESI-MS), would be utilized for determining the accurate molecular weight and elemental composition. The fragmentation pattern would likely involve the loss of the acetyl group and cleavage at various points along the polyacetylene chain, providing further structural information.

Experimental Protocols

Isolation of this compound from Atractylodes lancea

The isolation of this compound is typically achieved through a multi-step chromatographic process from the rhizomes of Atractylodes lancea. The following is a generalized protocol based on methods for isolating polyacetylenes from this plant.

Workflow for Isolation and Purification

G start Dried Rhizomes of Atractylodes lancea extraction Extraction with Organic Solvent (e.g., Petroleum Ether or Ethanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partition Solvent Partitioning (e.g., Hexane (B92381)/Methanol) concentration->partition column_chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution) partition->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection hplc Semi-preparative HPLC (Reversed-phase) fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: The dried and powdered rhizomes of Atractylodes lancea are extracted with a suitable organic solvent such as petroleum ether or ethanol (B145695) using methods like maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: The concentrated extract is subjected to liquid-liquid partitioning, for example, between hexane and methanol, to separate compounds based on their polarity. The polyacetylene-rich fraction is then collected.

  • Column Chromatography: The active fraction is further purified by column chromatography on silica gel, using a gradient elution system of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Semi-preparative HPLC: The fractions containing the target compound are pooled, concentrated, and subjected to final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield pure this compound.

Biological Activity Assays

1. Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.

Experimental Workflow for DPPH Assay

G prepare_dpph Prepare DPPH Solution (in Methanol) reaction Mix DPPH Solution with Sample or Standard (e.g., Trolox) prepare_dpph->reaction prepare_sample Prepare this compound Solutions (Various Concentrations) prepare_sample->reaction incubation Incubate in the Dark (e.g., 30 minutes at room temperature) reaction->incubation measurement Measure Absorbance (at ~517 nm) incubation->measurement calculation Calculate Percentage Inhibition and IC50 Value measurement->calculation

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Detailed Methodology:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.

  • Reaction: An aliquot of each sample dilution is mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.

2. Anti-inflammatory Activity - COX-1 and 5-LOX Inhibition Assays

This compound has been reported to inhibit cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.

Methodology for COX-1 and 5-LOX Inhibition Assays:

Commercially available inhibitor screening kits are often used for these assays. The general principle involves incubating the enzyme (COX-1 or 5-LOX) with its substrate (arachidonic acid) in the presence and absence of the test compound (this compound). The formation of the enzymatic product is then measured, often through spectrophotometric or fluorometric methods. The inhibitory activity of this compound is determined by the reduction in product formation compared to the control.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, primarily as an antioxidant and an anti-inflammatory agent.

Antioxidant Activity: The polyacetylene structure of this compound, with its conjugated system of double and triple bonds, is believed to be responsible for its ability to scavenge free radicals, thereby mitigating oxidative stress.

Anti-inflammatory Activity: The anti-inflammatory effects of this compound are attributed to its ability to inhibit key enzymes in the arachidonic acid cascade, namely COX-1 and 5-LOX.[2] These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Potential Signaling Pathways:

While direct studies on the signaling pathways specifically modulated by this compound are limited, research on other polyacetylenes isolated from Atractylodes species suggests potential involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][4] These pathways are crucial regulators of inflammatory responses. It is hypothesized that polyacetylenes may inhibit the activation of NF-κB and the phosphorylation of MAPKs, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.[3][4]

Hypothesized Anti-inflammatory Signaling Pathway

G stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->cytokines nfkb->cytokines This compound This compound This compound->mapk Inhibition This compound->nfkb Inhibition

Caption: Hypothesized inhibition of MAPK and NF-κB pathways by this compound.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and anti-inflammatory properties. This technical guide has provided a summary of its known physical and chemical characteristics, generalized protocols for its isolation and biological evaluation, and an overview of its potential mechanisms of action. Further research is warranted to fully elucidate its spectroscopic properties, refine isolation and assay protocols, and confirm its specific interactions with cellular signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this compound in the development of new drugs for inflammatory and oxidative stress-related diseases.

References

Acetylatractylodinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Acetylatractylodinol, a bioactive polyacetylene found in the rhizomes of Atractylodes lancea. This document details its physicochemical properties, outlines experimental protocols for its isolation and biological evaluation, and explores its potential mechanisms of action through key signaling pathways.

Core Data Summary

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₅H₁₂O₃[1][2]
Molecular Weight 240.25 g/mol [1][2]
CAS Number 61582-39-6[1]
Source Rhizomes of Atractylodes lancea[1]
Purity ≥98% (Commercially available)[1]
Physical Description Powder[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1]

Experimental Protocols

Isolation and Purification of this compound from Atractylodes lancea

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology can be inferred from the isolation of other polyacetylenes from Atractylodes lancea. The following is a representative bioactivity-guided fractionation and purification protocol.

1. Extraction:

  • Air-dried and powdered rhizomes of Atractylodes lancea are extracted with 95% ethanol (B145695) at room temperature.

  • The solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction, which typically contains polyacetylenes, is selected for further separation based on preliminary bioactivity screening.

3. Column Chromatography:

  • The active ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.

  • A gradient elution system is employed, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Fractions containing compounds with similar TLC profiles to known polyacetylenes are pooled and further purified by preparative HPLC on a C18 column.

  • A mobile phase consisting of a gradient of methanol (B129727) and water is typically used.

  • The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR and MS.

G start Dried Rhizomes of Atractylodes lancea extraction Extraction with 95% Ethanol start->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition fractions Petroleum Ether, Ethyl Acetate, n-Butanol Fractions partition->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography Ethyl Acetate Fraction hplc Preparative HPLC column_chromatography->hplc pure_compound This compound hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using standard in vitro assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the stock solution to various concentrations.

    • In a 96-well plate, add a specific volume of each dilution to a freshly prepared solution of DPPH in methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is used as a positive control.

    • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

  • Protocol:

    • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the this compound stock solution.

    • Add a specific volume of each dilution to the diluted ABTS•+ solution.

    • After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Trolox is commonly used as a standard.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Potential Signaling Pathways

Based on the known anti-inflammatory and antioxidant activities of polyacetylenes from Atractylodes lancea, this compound is hypothesized to exert its biological effects through the modulation of key inflammatory and antioxidant signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is plausible that this compound may inhibit this pathway, thereby reducing inflammation.

G stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation of IκB nfkb NF-κB ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Transcription nucleus->genes Binding to DNA This compound This compound This compound->ikk Inhibition? G oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are Binding genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes This compound This compound This compound->keap1_nrf2 Activation?

References

Acetylatractylodinol: An In-Depth Technical Guide on Known Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylatractylodinol is a polyacetylene compound that has been isolated from the rhizomes of plants belonging to the Atractylodes genus, such as Atractylodes lancea. This genus has a rich history in traditional medicine, particularly in East Asia, where its extracts have been utilized for a variety of therapeutic purposes. While numerous compounds from Atractylodes species have been investigated for their pharmacological properties, this technical guide focuses specifically on the currently documented biological activities of this compound. The information presented herein is a synthesis of available scientific literature, intended to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Biological Activities of this compound

Current research into the biological activities of this compound has primarily focused on its potential anti-inflammatory and antioxidant effects. However, studies have indicated that its activity in these areas may be limited compared to other constituents of Atractylodes extracts.

Anti-Inflammatory Activity

This compound has been evaluated for its ability to inhibit key enzymes in the inflammatory cascade, namely 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). A study published in Planta Medica isolated several polyacetylenes from Atractylodes lancea, including this compound.[1][2] In their anti-inflammatory assays, this compound did not demonstrate potent inhibitory effects on either 5-LOX or COX-1.[1][2][3] This is in contrast to other compounds isolated in the same study, which showed significant inhibition.[1][2][3]

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In an ex vivo study utilizing stimulated human neutrophils, this compound was among four polyacetylenes evaluated for their ability to inhibit luminal-enhanced chemiluminescence, a measure of antioxidant activity. The results of this study indicated that strong antioxidant activity was observed for other compounds from Atractylodes lancea, specifically a chromene and a quinone, while the polyacetylenes, including this compound, did not show significant antioxidant effects.[2]

Other Activities

To date, there is a notable lack of significant scientific literature detailing any substantial anticancer or neuroprotective properties of this compound. Research into these therapeutic areas for compounds derived from Atractylodes species has predominantly focused on other molecules such as atractylon (B190628), and atractylenolides I, II, and III, which have shown more promising results.[3][4]

Data Presentation

The following table summarizes the available quantitative and qualitative data on the biological activities of this compound.

Biological ActivityAssayTarget Organism/Cell LineResultQuantitative Data (IC50)Reference
Anti-inflammatory 5-Lipoxygenase (5-LOX) InhibitionNot specifiedWeak to no inhibitionNot reported[1][2][3]
Anti-inflammatory Cyclooxygenase-1 (COX-1) InhibitionNot specifiedWeak to no inhibitionNot reported[1][2][3]
Antioxidant Inhibition of luminal-enhanced chemiluminescenceHuman neutrophilsWeak to no activityNot reported[2]

Experimental Protocols

While specific, detailed protocols for the biological evaluation of this compound are not extensively published, this section provides representative methodologies for the key assays that have been used to assess related compounds and would be applicable for further investigation of this compound.

Protocol 1: Cyclooxygenase (COX-1) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of a test compound on COX-1 activity.

1. Materials and Reagents:

  • Human recombinant COX-1 enzyme
  • Arachidonic acid (substrate)
  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
  • Heme cofactor
  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
  • Positive control inhibitor (e.g., Indomethacin)
  • Prostaglandin E2 (PGE2) EIA Kit

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme cofactor, and COX-1 enzyme in a 96-well plate.
  • Add various concentrations of the test compound or positive control to the wells. Include a vehicle control (solvent only).
  • Pre-incubate the plate at 37°C for 15 minutes.
  • Initiate the enzymatic reaction by adding arachidonic acid to each well.
  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: NF-κB Activation Luciferase Reporter Assay

This protocol describes a cell-based assay to determine if a compound affects the NF-κB signaling pathway.

1. Materials and Reagents:

  • HEK293 cells (or other suitable cell line) stably transfected with an NF-κB luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
  • Cell culture medium (e.g., DMEM with 10% FBS).
  • NF-κB activating agent (e.g., TNF-α or LPS).
  • Test compound (this compound) dissolved in DMSO.
  • Positive control inhibitor (e.g., Bay 11-7082).
  • Dual-Luciferase® Reporter Assay System.
  • Luminometer.

2. Procedure:

  • Seed the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.
  • Stimulate the cells with the NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include an unstimulated control group.
  • After incubation, lyse the cells using the passive lysis buffer provided in the assay kit.
  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Calculate the fold change in NF-κB activity relative to the unstimulated control and the percentage of inhibition for the test compound-treated groups.

Protocol 3: MAPK Phosphorylation Western Blot Analysis

This protocol is for assessing the effect of a compound on the phosphorylation of key proteins in the MAPK signaling pathway.

1. Materials and Reagents:

  • RAW 264.7 macrophages (or other suitable cell line).
  • Cell culture medium.
  • Stimulating agent (e.g., LPS).
  • Test compound (this compound).
  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
  • Primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 MAPK.
  • HRP-conjugated secondary antibody.
  • Chemiluminescent substrate.
  • Western blotting equipment and reagents.

2. Procedure:

  • Culture cells to 80-90% confluency.
  • Pre-treat the cells with the test compound for 1 hour.
  • Stimulate the cells with LPS for a specified time (e.g., 30 minutes).
  • Wash the cells with cold PBS and lyse them on ice.
  • Determine the protein concentration of the lysates.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% BSA or non-fat milk in TBST.
  • Incubate the membrane with primary antibodies against phosphorylated MAPK proteins overnight at 4°C.
  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  • Detect the protein bands using a chemiluminescent substrate and an imaging system.
  • Strip the membrane and re-probe with antibodies against the total forms of the respective MAPK proteins to ensure equal loading.
  • Quantify the band intensities to determine the change in phosphorylation levels.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of many natural products isolated from Atractylodes species are thought to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. Although direct evidence for this compound is lacking, the following diagrams illustrate these hypothesized pathways.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation cytokines Pro-inflammatory Cytokines NFkB_nucleus->cytokines Induces Transcription nucleus Nucleus This compound This compound (Hypothesized) This compound->IKK Inhibits?

Hypothesized Inhibition of the NF-κB Signaling Pathway.

MAPK_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces This compound This compound (Hypothesized) This compound->MAPKK Inhibits?

Hypothesized Modulation of the MAPK Signaling Pathway.
Experimental Workflow

The following diagram illustrates a general workflow for the isolation and biological evaluation of this compound.

Experimental_Workflow start Start: Rhizomes of Atractylodes lancea extraction Extraction (e.g., with n-hexane) start->extraction chromatography Chromatographic Separation (Silica Gel, HPLC) extraction->chromatography isolation Isolation of This compound chromatography->isolation bioassays Biological Assays isolation->bioassays anti_inflammatory Anti-inflammatory (COX-1, 5-LOX) bioassays->anti_inflammatory antioxidant Antioxidant (e.g., DPPH, ABTS) bioassays->antioxidant anticancer Anticancer (Cytotoxicity Assays) bioassays->anticancer neuroprotective Neuroprotective (Neuronal Cell Viability) bioassays->neuroprotective data_analysis Data Analysis (IC50 determination) anti_inflammatory->data_analysis antioxidant->data_analysis anticancer->data_analysis neuroprotective->data_analysis

General Workflow for Isolation and Bio-Evaluation.

Conclusion

Based on the current body of scientific literature, this compound, a polyacetylene from Atractylodes lancea, exhibits weak to negligible anti-inflammatory and antioxidant activities in the assays conducted thus far. There is a significant lack of evidence to support any notable anticancer or neuroprotective effects. It is plausible that other constituents of Atractylodes extracts are primarily responsible for the traditionally observed medicinal properties of the plant. Further research would be necessary to explore other potential biological activities of this compound and to definitively elucidate its pharmacological profile. The protocols and pathways described in this guide provide a framework for such future investigations.

References

Acetylatractylodinol: An In-Depth Technical Guide on its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylatractylodinol (B2446906), a polyacetylene compound isolated from the rhizomes of Atractylodes lancea, has been a subject of phytochemical interest. While the broader extracts of Atractylodes species have demonstrated antioxidant and anti-inflammatory activities, specific and detailed quantitative data on the antioxidant properties of isolated this compound remains limited in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound in the context of its source and related compounds, provides detailed experimental protocols for evaluating antioxidant potential, and outlines the key signaling pathways commonly associated with antioxidant action that could be relevant for future investigations of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products are a significant source of novel antioxidant compounds. This compound is a polyacetylene found in the rhizomes of Atractylodes lancea, a plant used in traditional medicine. While various compounds from Atractylodes lancea have been investigated for their pharmacological activities, a comprehensive analysis of the specific antioxidant properties of this compound is not yet available. This guide aims to provide a framework for researchers to explore the antioxidant potential of this compound.

This compound and its Source

This compound is one of several polyacetylenes isolated from the rhizomes of Atractylodes lancea.[1] Research on the constituents of this plant has revealed a range of biological activities, including anti-inflammatory effects. One study identified "(1Z)-acetylatractylodinol" among five new acetylenes but noted that within this group, only one other compound demonstrated strong inhibitory effects on 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), enzymes associated with inflammation. The same study reported that another compound from the plant exhibited only weak antioxidative activities.[1] This suggests that while the plant as a whole may possess antioxidant properties, the specific contribution of this compound to this effect has not been quantified.

Quantitative Data on Antioxidant Properties

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50 values) for the antioxidant activity of this compound from common in vitro assays such as DPPH, ABTS, or ORAC. The available studies on Atractylodes lancea have either focused on crude extracts or other isolated compounds. For instance, polysaccharides from Atractylodes lancea rhizome have been shown to enhance antioxidant capacity in hepatocytes by increasing superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) activities and are linked to the Keap1/Nrf2 pathway.[2] However, these findings are not directly attributable to this compound.

To facilitate future research, the following table structure is provided for the presentation of potential quantitative antioxidant data for this compound.

Table 1: In Vitro Antioxidant Activity of this compound (Hypothetical Data)

Assay Test Substance Positive Control IC50 / ORAC Value
DPPH Radical Scavenging This compound Ascorbic Acid / Trolox Data not available
ABTS Radical Scavenging This compound Ascorbic Acid / Trolox Data not available
Oxygen Radical Absorbance Capacity (ORAC) This compound Trolox Data not available

| Cellular Antioxidant Assay (CAA) | this compound | Quercetin | Data not available |

Potential Mechanisms of Antioxidant Action: The Nrf2-Keap1/HO-1 Signaling Pathway

A key mechanism by which many natural compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[3][4] The induction of HO-1 is a critical cellular defense mechanism against oxidative stress.[4]

While direct evidence of this compound's effect on this pathway is lacking, extracts from Atractylodes species have been shown to modulate components of this pathway.[2] Future studies on this compound should investigate its ability to induce the nuclear translocation of Nrf2 and upregulate the expression of HO-1 and other ARE-driven genes.

Below is a conceptual diagram of the Nrf2-Keap1/HO-1 signaling pathway that could be investigated for this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Ub ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivation Compound This compound (Hypothetical) Compound->Keap1 Inactivation (?) Maf Maf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding HO1_gene HO-1 Gene ARE->HO1_gene Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation HO1_protein->ROS Antioxidant Effect

Figure 1: Hypothetical activation of the Nrf2/HO-1 pathway by this compound.

Experimental Protocols

To facilitate research into the antioxidant properties of this compound, detailed methodologies for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Materials:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • This compound stock solution (in a suitable solvent like DMSO or methanol)

    • Positive control (e.g., Ascorbic acid or Trolox)

    • Methanol (B129727)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of this compound and the positive control in methanol.

    • To each well of a 96-well plate, add a specific volume of the sample or standard solution (e.g., 100 µL).

    • Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.

    • For the control, mix methanol with the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.

DPPH_Workflow A Prepare serial dilutions of This compound and Control B Add samples and DPPH solution to 96-well plate A->B C Incubate in dark (30 min, RT) B->C D Measure absorbance (~517 nm) C->D E Calculate % Scavenging and IC50 D->E

Figure 2: Workflow for the DPPH radical scavenging assay.
Cellular Antioxidant Assay (CAA)

This assay measures the antioxidant activity of a compound within a cellular environment.

  • Materials:

    • Human hepatocarcinoma (HepG2) cells

    • Cell culture medium and supplements

    • 96-well black microplate with a clear bottom

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution

    • This compound stock solution

    • Positive control (e.g., Quercetin)

    • Fluorescence microplate reader

  • Protocol:

    • Seed HepG2 cells in a 96-well black microplate and culture until confluent.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of this compound or the positive control, along with the DCFH-DA solution, and incubate for a specified time (e.g., 1 hour).

    • Remove the treatment solution and wash the cells.

    • Add the AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm at regular intervals.

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA value as the percentage reduction in AUC for the treated cells compared to the control cells.

CAA_Workflow A Seed and culture HepG2 cells B Treat cells with this compound and DCFH-DA A->B C Induce oxidative stress with AAPH B->C D Measure fluorescence kinetics C->D E Calculate CAA value D->E

References

The Anti-Inflammatory Mechanism of Acetylatractylodinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible research literature does not contain specific, detailed studies on the anti-inflammatory mechanisms of Acetylatractylodinol. This guide is therefore constructed based on robust evidence from closely related polyacetylene compounds isolated from the same genus, Atractylodes, notably Atractylodin. The mechanisms detailed herein are presented as a predictive framework for this compound, pending direct experimental verification.

Executive Summary

Inflammation is a critical biological response, but its dysregulation contributes to a wide range of chronic diseases. Natural products represent a promising reservoir for novel anti-inflammatory agents. This compound, a polyacetylene compound derived from the rhizomes of Atractylodes species, is structurally similar to other bioactive molecules from this genus that have demonstrated significant anti-inflammatory properties. This technical guide synthesizes the likely anti-inflammatory mechanisms of this compound by examining the well-documented activities of its analogue, Atractylodin. The core mechanism is believed to be the attenuation of inflammatory responses through the dual inhibition of the Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This inhibition leads to a downstream reduction in the expression and secretion of key pro-inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β), nitric oxide (NO), and prostaglandins.

Core Anti-Inflammatory Mechanism: Dual Pathway Inhibition

The primary anti-inflammatory action of Atractylodes-derived polyacetylenes is initiated by the suppression of cellular signaling cascades triggered by inflammatory stimuli like lipopolysaccharide (LPS). The proposed mechanism for this compound involves targeting two principal pathways: NF-κB and MAPK.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the TLR4 receptor complex initiates a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus and activate gene expression.

This compound is hypothesized to interrupt this process by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65. This action effectively shuts down the transcription of NF-κB target genes, including those for TNF-α, IL-6, IL-1β, and inducible nitric oxide synthase (iNOS).

NF_kappa_B_Pathway Proposed Inhibition of NF-κB Pathway by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88/TRAF6 IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates p_IkBa P-IκBα IkBa_p65->p_IkBa p65 p65/p50 p_IkBa->p65 IκBα Degradation p65_nuc p65/p50 p65->p65_nuc Nuclear Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Acetylatractylodinol as a Dual Inhibitor of 5-Lipoxygenase and Cyclooxygenase-1: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Inhibitory Potential of a Promising Natural Compound

This technical guide provides a detailed examination of acetylatractylodinol's inhibitory activity against two key enzymes in the inflammatory cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds for inflammatory and related disorders.

Introduction

Inflammation is a complex biological response implicated in a wide array of diseases, including arthritis, asthma, cardiovascular disease, and cancer. The arachidonic acid (AA) metabolic pathway is a central player in the inflammatory process, leading to the production of potent lipid mediators known as eicosanoids.[1] Two of the primary enzymes in this pathway, 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), represent critical targets for anti-inflammatory drug development.[2][3]

This compound (B2446906), a polyacetylene compound isolated from the rhizomes of Atractylodes species, has emerged as a molecule of interest due to its potential to modulate these inflammatory pathways.[4][5][6] This guide synthesizes the available data on this compound's inhibitory effects on 5-LOX and COX-1, presents detailed experimental methodologies for assessing such activity, and visualizes the relevant biological and experimental frameworks.

Quantitative Inhibition Data

CompoundTarget EnzymeIC50 ValueSource
This compound5-Lipoxygenase (5-LOX)0.1 µM[7]
This compoundCyclooxygenase-1 (COX-1)Data not available

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound, it is crucial to visualize its place within the arachidonic acid cascade and the general workflow for assessing its inhibitory activity.

Arachidonic Acid Cascade and Inhibition Points cluster_cox COX Pathway cluster_lox 5-LOX Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 Oxygenation LOX5 5-LOX AA->LOX5 Oxygenation PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Stimuli PGG2 PGG2 COX1->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) PGH2->Thromboxanes HPETE5 5-HPETE LOX5->HPETE5 LTA4 LTA4 HPETE5->LTA4 LTB4 LTB4 LTA4->LTB4 LTC4 LTC4 LTA4->LTC4 Inhibitor This compound Inhibitor->COX1 Hypothesized Inhibition Inhibitor->LOX5

Figure 1: Arachidonic Acid Cascade Inhibition.

General Experimental Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution (5-LOX or COX-1) Preincubation Pre-incubate Enzyme with this compound Enzyme->Preincubation Inhibitor Prepare this compound (Serial Dilutions) Inhibitor->Preincubation Substrate Prepare Substrate Solution (Arachidonic Acid or Linoleic Acid) Reaction Initiate Reaction with Substrate Substrate->Reaction Preincubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Detect Product Formation (e.g., Spectrophotometry, LC-MS) Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 2: Enzyme Inhibition Assay Workflow.

Experimental Protocols

The following sections detail representative methodologies for assessing the inhibitory activity of this compound against 5-LOX and COX-1. These protocols are based on established in vitro assays.[8][9][10][11]

Isolation of this compound

This compound can be isolated from the rhizomes of Atractylodes lancea. A general procedure involves:

  • Extraction: The dried and powdered rhizomes are extracted with an organic solvent like ethanol (B145695) or methanol.[7]

  • Fractionation: The resulting crude extract undergoes liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their chemical properties.[7]

  • Chromatography: The fractions are further purified using chromatographic techniques such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) to isolate pure this compound.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is adapted from photometric methods that measure the formation of conjugated dienes.[10]

Materials:

  • 5-Lipoxygenase (potato or human recombinant)

  • Linoleic acid or arachidonic acid (substrate)

  • Phosphate buffer (50 mM, pH 6.3) or Tris buffer (50 mM, pH 7.5)[9][10]

  • This compound (dissolved in DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a quartz cuvette, combine the assay buffer, the 5-LOX enzyme solution, and the this compound solution (or DMSO for the control).

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides, for a set duration (e.g., 5-10 minutes).[10]

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence of this compound to the control.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay

This protocol is based on methods that measure the production of prostaglandin (B15479496) E2 (PGE2) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or fluorometric kits.[8][12][13]

Materials:

  • COX-1 enzyme (ovine or human)

  • Arachidonic acid (substrate)

  • Tris-HCl buffer (100 mM, pH 8.0)[8]

  • Hematin and L-epinephrine (cofactors)[8]

  • This compound (dissolved in DMSO)

  • LC-MS/MS system or fluorometer

Procedure:

  • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

  • In a reaction tube, mix the Tris-HCl buffer, cofactors, and the COX-1 enzyme solution.

  • Add the this compound solution (or solvent for the control) and pre-incubate at 37°C for a specified time (e.g., 10 minutes).[8]

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.[14]

  • Terminate the reaction by adding a stop solution (e.g., stannous chloride or hydrochloric acid).[14]

  • Quantify the amount of PGE2 produced using LC-MS/MS or a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The available evidence indicates that this compound is a potent inhibitor of 5-lipoxygenase. Its effect on cyclooxygenase-1 remains to be elucidated, representing a significant knowledge gap. Future research should focus on:

  • Determining the IC50 value of this compound for COX-1 and COX-2 to understand its selectivity profile.

  • Elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, allosteric) for both 5-LOX and COX enzymes.[15]

  • Conducting cell-based and in vivo studies to validate the anti-inflammatory effects of this compound and assess its therapeutic potential.

  • Investigating the structure-activity relationship of this compound and related polyacetylenes to guide the design of more potent and selective inhibitors.

A comprehensive understanding of this compound's activity against both major arms of the arachidonic acid pathway will be crucial in determining its viability as a lead compound for the development of novel anti-inflammatory therapeutics.

References

Acetylatractylodinol: A Technical Whitepaper on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically on Acetylatractylodinol is limited in the public domain. This document summarizes the available information on this compound and related compounds from its natural source, Atractylodes lancea, to provide a foundational understanding of its potential therapeutic applications. Further dedicated research is required to fully elucidate its pharmacological profile.

Executive Summary

This compound, a polyacetylene compound isolated from the rhizomes of Atractylodes lancea and Atractylodes chinensis, has emerged as a molecule of interest for its potential therapeutic properties. Preliminary evidence suggests that this compound possesses both antioxidant and anti-inflammatory activities. Its purported mechanism of action involves the inhibition of key enzymes in the inflammatory cascade, specifically cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX). However, a comprehensive understanding of its efficacy, detailed mechanisms, and safety profile is currently lacking due to a scarcity of dedicated in-depth studies. This whitepaper aims to consolidate the existing, albeit limited, data on this compound and contextualize its potential within the broader therapeutic activities of its source plant, Atractylodes lancea.

Introduction

Atractylodes lancea, a perennial herbaceous plant, has a long history of use in traditional medicine, particularly in East Asia. Its rhizomes are rich in a variety of bioactive compounds, including sesquiterpenoids and polyacetylenes, which are believed to contribute to its therapeutic effects. Among these, this compound is a constituent that has been identified for its potential biological activities. This document provides a technical overview of the current state of knowledge regarding this compound, with a focus on its potential as a therapeutic agent.

Potential Therapeutic Applications

Based on initial findings, the primary therapeutic applications for this compound appear to be in the realms of anti-inflammatory and antioxidant therapies.

Anti-Inflammatory Activity

The most significant therapeutic potential of this compound lies in its anti-inflammatory properties. This is attributed to its ability to inhibit COX-1 and 5-LOX, enzymes that play a crucial role in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent mediators of inflammation, pain, and fever. By inhibiting these pathways, this compound could potentially be developed for the treatment of various inflammatory conditions.

Antioxidant Activity

This compound has also been reported to possess antioxidant properties. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Quantitative Data

A significant gap in the current body of research is the lack of quantitative data on the bioactivity of this compound. To date, specific IC50 or EC50 values for its antioxidant and anti-inflammatory effects against various cell lines or in different assay systems have not been extensively reported in peer-reviewed literature. The following table highlights the need for further quantitative analysis.

Activity Assay Type Cell Line / Model IC50 / EC50 (µM) Reference
COX-1 InhibitionNot SpecifiedNot SpecifiedData Not Available
5-LOX InhibitionNot SpecifiedNot SpecifiedData Not Available
Antioxidant CapacityDPPH Radical ScavengingNot SpecifiedData Not Available
Antioxidant CapacityABTS Radical ScavengingNot SpecifiedData Not Available

Mechanism of Action & Signaling Pathways

The proposed anti-inflammatory mechanism of this compound centers on the dual inhibition of the COX-1 and 5-LOX pathways.

COX-1 and 5-LOX Inhibition
  • Cyclooxygenase (COX) Pathway: This pathway is responsible for the conversion of arachidonic acid into prostaglandins. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. The specific inhibitory action of this compound on COX-1 suggests a potential for both therapeutic effects and possible side effects, as COX-1 is also involved in gastrointestinal protection and platelet aggregation.

  • 5-Lipoxygenase (5-LOX) Pathway: This pathway converts arachidonic acid into leukotrienes, which are potent mediators of inflammation and allergic responses.

A simplified diagram of this proposed mechanism is presented below.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX1->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX1 This compound->LOX5

Proposed Anti-Inflammatory Mechanism of this compound.
Broader Signaling Pathways of Atractylodes lancea

While specific signaling pathways for this compound have not been elucidated, studies on the crude extracts of Atractylodes lancea have implicated the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways in its anti-inflammatory and antioxidant effects. It is plausible that this compound contributes to these activities.

G cluster_0 Pro-inflammatory Stimuli cluster_1 Cellular Response Stimuli LPS, etc. IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB leads to activation IkB->NFkB inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes promotes transcription Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 sequesters ARE ARE Nrf2->ARE binds Keap1->Nrf2 releases Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes promotes transcription Atractylodes_lancea Atractylodes lancea Extract Atractylodes_lancea->IKK Atractylodes_lancea->Keap1

Potential Signaling Pathways Modulated by Atractylodes lancea Extract.

Experimental Protocols

G start Start: Rhizomes of Atractylodes lancea extraction Solvent Extraction start->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of This compound fractionation->isolation characterization Structural Characterization (NMR, MS) isolation->characterization bioassays In Vitro Bioassays isolation->bioassays invivo In Vivo Animal Models bioassays->invivo end End: Data Analysis & Reporting invivo->end

Acetylatractylodinol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylatractylodinol (B2446906) is a naturally occurring polyacetylene compound isolated from the rhizomes of Atractylodes lancea, a plant used in traditional Chinese medicine.[1][2] This technical guide provides a comprehensive review of the current scientific literature on this compound, focusing on its biological activities, potential mechanisms of action, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical and Physical Properties

This compound, with the molecular formula C15H12O3 and a molecular weight of 240.25 g/mol , is characterized by a furan (B31954) ring and a polyacetylene chain with an acetate (B1210297) group.[1]

PropertyValueSource
Molecular FormulaC15H12O3PubChem[1]
Molecular Weight240.25 g/mol PubChem[1]
IUPAC Name[(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetatePubChem[1]
CAS Number61582-39-6ChemFaces[3]

Biological Activities and Quantitative Data

This compound has demonstrated notable anti-inflammatory properties through the inhibition of key enzymes involved in the inflammatory cascade.

Anti-inflammatory Activity

Published studies have quantified the inhibitory effects of this compound on 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). These enzymes are critical mediators of inflammation, producing leukotrienes and prostaglandins, respectively.

Target EnzymeIC50 ValueReference
5-Lipoxygenase (5-LOX)3 µMPlanta Med. 2001[3]
Cyclooxygenase-1 (COX-1)1 µMPlanta Med. 2001[3]
Antioxidant Activity

While some related compounds from Atractylodes lancea have shown strong antioxidant activity, the antioxidant potential of this compound itself has been described as weak in some ex vivo studies measuring the inhibition of luminal-enhanced chemiluminescence in stimulated human neutrophils.[3]

Postulated Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, based on the activity of related compounds from Atractylodes species, it is hypothesized that its anti-inflammatory effects may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] These pathways are central to the regulation of pro-inflammatory gene expression.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB-NF-kB IkB-NF-kB (Inactive) IKK Complex->IkB-NF-kB Phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB (Active) NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB IkB degradation This compound This compound This compound->IKK Complex Inhibits (Postulated) DNA DNA NF-kB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Translocates and Activates This compound This compound This compound->MAPKKK Inhibits (Postulated) Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Postulated inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in single publications. The following sections provide a generalized workflow and assay principles based on standard methodologies in natural product chemistry and pharmacology.

Isolation and Purification of this compound

The following diagram illustrates a general workflow for the isolation of this compound from the rhizomes of Atractylodes lancea.

Isolation_Workflow Start Dried Rhizomes of Atractylodes lancea Extraction Solvent Extraction (e.g., n-hexane or ethanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractions Fraction Collection and TLC Analysis Chromatography->Fractions Purification Preparative HPLC Fractions->Purification Final_Compound Pure this compound Purification->Final_Compound

References

Acetylatractylodinol (CAS 61582-39-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylatractylodinol, a polyacetylene compound primarily isolated from the rhizomes of Atractylodes lancea, has demonstrated significant biological activity, particularly in the realm of anti-inflammatory research. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with a focus on its inhibitory effects on 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), and putative signaling pathways. Detailed experimental protocols for its isolation and key biological assays are presented, alongside structured quantitative data and visual representations of its potential mechanisms of action to support further research and drug development endeavors.

Chemical and Physical Properties

This compound is a polyacetylene derivative with the following chemical properties:

PropertyValueReference
CAS Number 61582-39-6N/A
Molecular Formula C₁₅H₁₂O₃N/A
Molecular Weight 240.25 g/mol N/A
IUPAC Name [(2E,8E)-9-(furan-3-yl)nona-2,8-dien-4,6-diynyl] acetateN/A
Canonical SMILES CC(=O)OC/C=C/C#CC#C/C=C/c1ccoc1N/A

Biological Activity

The primary reported biological activity of this compound is its anti-inflammatory effect, attributed to its potent inhibition of key enzymes in the arachidonic acid cascade.

Anti-inflammatory Activity

This compound has been shown to be a strong inhibitor of both 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), enzymes responsible for the biosynthesis of pro-inflammatory leukotrienes and prostaglandins, respectively.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC₅₀ (µM)Source OrganismReference
5-Lipoxygenase (5-LOX)3Atractylodes lancea[1]
Cyclooxygenase-1 (COX-1)1Atractylodes lancea[1]
Effects on Gastrointestinal Motility (Related Compounds)

While direct studies on this compound are limited, related compounds from Atractylodes japonica, such as atractylodiol and diacetyl-atractylodiol, have been shown to stimulate the contractility of rat distal colon. This effect is thought to be mediated through the inhibition of nitrergic-purinergic relaxation pathways. It is plausible that this compound may exhibit similar prokinetic properties, warranting further investigation.

Experimental Protocols

Isolation of this compound from Atractylodes lancea

The following is a generalized protocol for the isolation of polyacetylenes, including this compound, from the rhizomes of Atractylodes lancea.

G start Start: Dried Rhizomes of Atractylodes lancea extraction Extraction with a nonpolar solvent (e.g., n-hexane or petroleum ether) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration chromatography Silica (B1680970) Gel Column Chromatography concentration->chromatography elution Elution with a gradient of n-hexane and ethyl acetate chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc Monitoring by Thin Layer Chromatography (TLC) fraction_collection->tlc purification Further purification of active fractions by preparative HPLC tlc->purification isolation Isolation of this compound purification->isolation end End: Pure this compound isolation->end

Figure 1: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered rhizomes of Atractylodes lancea are extracted with a suitable nonpolar solvent such as n-hexane or petroleum ether at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the polyacetylenes.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient solvent system, typically starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound, often visualized under UV light.

  • Purification: Fractions containing the compound of interest are pooled, concentrated, and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is a representative method for determining the 5-LOX inhibitory activity of this compound.

Materials:

  • 5-Lipoxygenase (from potato or human recombinant)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (pH 9.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • The enzyme is pre-incubated with the test compound (this compound) at various concentrations in borate buffer for a short period (e.g., 5 minutes) at room temperature.

  • The reaction is initiated by the addition of the substrate, linoleic acid.

  • The formation of the hydroperoxy derivative of linoleic acid is monitored by measuring the increase in absorbance at 234 nm over time.

  • The inhibitory activity is calculated as the percentage of inhibition compared to a control reaction without the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay

This protocol is a representative method for determining the COX-1 inhibitory activity of this compound.

Materials:

  • COX-1 enzyme (from ram seminal vesicles or human recombinant)

  • Arachidonic acid (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • The COX-1 enzyme is pre-incubated with the test compound (this compound) at various concentrations in Tris-HCl buffer containing necessary cofactors.

  • The reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a specific time (e.g., 10-15 minutes) at 37°C and then terminated.

  • The amount of Prostaglandin E₂ (PGE₂) produced is quantified using a specific Enzyme Immunoassay (EIA) kit.

  • The inhibitory activity is calculated as the percentage of inhibition of PGE₂ production compared to a control reaction without the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Putative Signaling Pathways

Based on the known anti-inflammatory effects of this compound and the mechanisms of related compounds, the following signaling pathways are proposed as potential targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Receptor->MAPKKK Activates IKK IKK Receptor->IKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->MAPK Inhibits (Putative) This compound->IKK Inhibits (Putative) LOX 5-LOX This compound->LOX Inhibits COX COX-1 This compound->COX Inhibits PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA AA->LOX AA->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Gene Pro-inflammatory Gene Expression NFkB_n->Gene Induces

Figure 2: Putative anti-inflammatory signaling pathways of this compound.

This compound's primary mechanism of anti-inflammatory action is the direct inhibition of 5-LOX and COX-1, thereby reducing the production of leukotrienes and prostaglandins. Additionally, based on studies of the related compound atractylodin, it is hypothesized that this compound may also interfere with upstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Inhibition of these pathways would lead to a downstream reduction in the expression of various pro-inflammatory genes.

Future Directions

While the inhibitory effects of this compound on 5-LOX and COX-1 are well-documented, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:

  • Confirmation of Signaling Pathway Modulation: Detailed studies are needed to confirm the inhibitory effects of this compound on the MAPK and NF-κB signaling pathways.

  • In Vivo Efficacy: Preclinical in vivo studies are necessary to evaluate the anti-inflammatory efficacy and pharmacokinetic properties of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective anti-inflammatory agents.

  • Gastrointestinal Motility: Direct investigation into the effects of this compound on gastrointestinal motility is warranted to explore its potential as a prokinetic agent.

Conclusion

This compound is a promising natural product with potent anti-inflammatory properties. Its dual inhibition of 5-LOX and COX-1, coupled with its potential to modulate key inflammatory signaling pathways, makes it an attractive candidate for further drug development. This technical guide provides a foundational resource for researchers and scientists to advance the understanding and potential therapeutic application of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Acetylatractylodinol from Atractylodes lancea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylodes lancea, a perennial herbaceous plant, is a well-known traditional medicine in East Asia. Its rhizome is rich in bioactive compounds, including sesquiterpenoids and polyacetylenes, which contribute to its various pharmacological effects. Among these compounds, acetylatractylodinol (B2446906) has garnered interest for its potential therapeutic properties. These application notes provide detailed protocols for the extraction of this compound from the rhizomes of Atractylodes lancea, a summary of relevant quantitative data, and an overview of potential biological signaling pathways modulated by constituents of the plant extract.

Data Presentation

While specific quantitative data for the yield of this compound from extractions of Atractylodes lancea is not extensively available in the current literature, the following table summarizes the yield of total extracts and the content of other major bioactive compounds using various extraction methods. This data can serve as a reference for estimating the potential presence of this compound, which is a known constituent of the rhizome.[1]

Extraction MethodSolventCompound QuantifiedYield/ContentReference
Maceration95% Ethanol (B145695)Total ExtractNot Specified[2](--INVALID-LINK--)
Sonication95% EthanolTotal ExtractNot Specified[2](--INVALID-LINK--)
Heat Reflux95% EthanolTotal ExtractNot Specified[2](--INVALID-LINK--)
Ethanol Extraction95% EthanolAtractylodin11.16% (w/w)[3](--INVALID-LINK--)
Fluidextract30% Ethanol1:1 Active Drug SubstanceNot Specified[4](--INVALID-LINK--)

Experimental Protocols

The following protocols are based on established methods for the extraction of bioactive compounds from Atractylodes lancea rhizomes and are applicable for obtaining extracts containing this compound.

Protocol 1: Ethanol-Based Maceration Extraction

This protocol is a straightforward method for obtaining a crude extract containing this compound.

Materials:

  • Dried rhizomes of Atractylodes lancea

  • 95% Ethanol

  • Grinder or mill

  • Erlenmeyer flask

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried rhizomes of Atractylodes lancea into a coarse powder (approximately 20-40 mesh).

  • Maceration: Weigh the powdered rhizome material and place it in an Erlenmeyer flask. Add 95% ethanol in a 1:10 solid-to-solvent ratio (w/v).

  • Extraction: Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24-48 hours.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant residue. The residue can be re-extracted 1-2 more times with fresh solvent to maximize yield.

  • Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • Drying: The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency and reduce extraction time.

Materials:

  • Dried rhizomes of Atractylodes lancea

  • 95% Ethanol

  • Grinder or mill

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Prepare the powdered rhizome as described in Protocol 1.

  • Extraction: Place the powdered material in a beaker or flask and add 95% ethanol (1:10 solid-to-solvent ratio).

  • Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration: Follow steps 4-6 from Protocol 1 to filter and concentrate the extract.

Protocol 3: Soxhlet Extraction

This continuous extraction method is highly efficient for exhaustive extraction of compounds.

Materials:

  • Dried rhizomes of Atractylodes lancea

  • 95% Ethanol or Methanol

  • Grinder or mill

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Cellulose (B213188) extraction thimble

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Prepare the powdered rhizome as described in Protocol 1.

  • Loading: Place a weighed amount of the powdered material into a cellulose extraction thimble and place the thimble inside the Soxhlet extractor.

  • Assembly: Assemble the Soxhlet apparatus with the round-bottom flask filled with the extraction solvent (95% ethanol or methanol) and a heating mantle underneath.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the extractor containing the thimble. The extractor will fill with the warm solvent, and once it reaches the top of the siphon arm, the solvent and extracted compounds will be siphoned back into the round-bottom flask. This process is repeated for several hours (typically 4-6 hours) until the solvent in the siphon arm runs clear.

  • Concentration: After the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator as described in Protocol 1.

Mandatory Visualization

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing start Dried Atractylodes lancea Rhizome grinding Grinding/Milling start->grinding powder Powdered Rhizome grinding->powder maceration Maceration (95% Ethanol) powder->maceration uae Ultrasound-Assisted Extraction (95% Ethanol) powder->uae soxhlet Soxhlet Extraction (95% Ethanol/Methanol) powder->soxhlet filtration Filtration maceration->filtration uae->filtration soxhlet->filtration concentration Concentration (Rotary Evaporator) filtration->concentration drying Drying concentration->drying crude_extract Crude Extract containing This compound drying->crude_extract AntiInflammatoryPathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cascade Intracellular Signaling Cascade cluster_inhibition Potential Inhibition by Atractylodes lancea Components cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to nucleus Nucleus AL_extract This compound & Other Bioactives AL_extract->IKK Inhibits AL_extract->NFkB_nucleus Inhibits Translocation gene_transcription Gene Transcription nucleus->gene_transcription Initiates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines Leads to Production of

References

Synthesis of Acetylatractylodinol: An Application Note and Protocol for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylatractylodinol, a polyacetylene compound isolated from the medicinal plant Atractylodes lancea, has attracted significant interest for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties. To facilitate further research and drug development efforts, a reliable and efficient synthetic route is paramount. This document provides a detailed application note and protocol for a proposed total synthesis of this compound. The synthetic strategy is designed based on established organometallic cross-coupling reactions, offering a versatile and reproducible approach for obtaining this valuable natural product for research purposes. This protocol includes a comprehensive experimental workflow, quantitative data expectations, and visual diagrams of the synthetic pathway and key reaction mechanism.

Introduction

This compound is a naturally occurring polyacetylene characterized by a furan (B31954) moiety and a conjugated diyne system. Its biological activities are a subject of ongoing research, necessitating access to pure samples of the compound. While isolation from its natural source is possible, chemical synthesis offers the advantages of scalability, purity control, and the potential for analog synthesis to explore structure-activity relationships. The synthetic approach detailed herein is based on the highly efficient Cadiot-Chodkiewicz coupling reaction, a powerful tool for the construction of unsymmetrical diynes.

Proposed Synthesis of this compound

The total synthesis of this compound can be achieved through a convergent approach, culminating in a Cadiot-Chodkiewicz coupling reaction. The retrosynthetic analysis, depicted below, breaks down the target molecule into two key fragments: a terminal alkyne bearing the acetylated alcohol and a bromoalkyne with the furan moiety.

Retrosynthetic Analysis

The proposed retrosynthesis begins by disconnecting the C-C bond of the diyne system, suggesting a Cadiot-Chodkiewicz coupling between a terminal alkyne (Fragment A) and a bromoalkyne (Fragment B). Fragment A can be synthesized from a commercially available starting material through the introduction of an acetylene (B1199291) group. Fragment B can be prepared from 2-furaldehyde via a Corey-Fuchs reaction followed by bromination.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis of this compound. Yields are estimated based on literature reports for similar transformations.

StepReactionStarting MaterialsProductExpected Yield (%)Purity (%)
1 Synthesis of Fragment A Propargyl alcohol, Acetic anhydride (B1165640)3-acetoxy-1-propyne90-95>98
2 Synthesis of Fragment B Precursor 2-furaldehyde, Carbon tetrabromide, Triphenylphosphine (B44618)2-(2,2-dibromovinyl)furan (B169464)80-85>97
3 Synthesis of Fragment B 2-(2,2-dibromovinyl)furan, n-Butyllithium2-(bromoethynyl)furan75-80>95
4 Cadiot-Chodkiewicz Coupling 3-acetoxy-1-propyne (Fragment A), 2-(bromoethynyl)furan (Fragment B)This compound65-75>98

Experimental Protocols

Step 1: Synthesis of 3-acetoxy-1-propyne (Fragment A)
  • Materials: Propargyl alcohol, acetic anhydride, pyridine (B92270), diethyl ether.

  • Procedure:

    • To a stirred solution of propargyl alcohol (1.0 eq) in diethyl ether at 0 °C, add pyridine (1.2 eq) dropwise.

    • Slowly add acetic anhydride (1.1 eq) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with saturated aqueous copper sulfate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 3-acetoxy-1-propyne as a colorless oil.

Step 2: Synthesis of 2-(2,2-dibromovinyl)furan (Fragment B Precursor)
  • Materials: Carbon tetrabromide, triphenylphosphine, 2-furaldehyde, dichloromethane (B109758).

  • Procedure:

    • To a solution of triphenylphosphine (2.0 eq) in dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq) in portions.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of 2-furaldehyde (1.0 eq) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Add hexane (B92381) to the residue and filter to remove triphenylphosphine oxide.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane) to yield 2-(2,2-dibromovinyl)furan.

Step 3: Synthesis of 2-(bromoethynyl)furan (Fragment B)
  • Materials: 2-(2,2-dibromovinyl)furan, n-butyllithium, tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve 2-(2,2-dibromovinyl)furan (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

    • Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction to 0 °C and quench with saturated aqueous ammonium (B1175870) chloride.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2-(bromoethynyl)furan is used in the next step without further purification.

Step 4: Total Synthesis of this compound via Cadiot-Chodkiewicz Coupling
  • Materials: 3-acetoxy-1-propyne (Fragment A), 2-(bromoethynyl)furan (Fragment B), copper(I) chloride, ethylamine (B1201723) (70% in water), hydroxylamine (B1172632) hydrochloride, methanol (B129727).

  • Procedure:

    • To a solution of 3-acetoxy-1-propyne (1.2 eq) in methanol, add copper(I) chloride (0.1 eq), hydroxylamine hydrochloride (0.2 eq), and 70% aqueous ethylamine (2.0 eq).

    • To this stirring solution, add a solution of crude 2-(bromoethynyl)furan (1.0 eq) in methanol dropwise over 30 minutes.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis Propargyl alcohol Propargyl alcohol Step1 Acetylation Propargyl alcohol->Step1 Acetic anhydride Acetic anhydride Acetic anhydride->Step1 Fragment A 3-acetoxy-1-propyne Step1->Fragment A Step4 Cadiot-Chodkiewicz Coupling Fragment A->Step4 2-furaldehyde 2-furaldehyde Step2 Corey-Fuchs Reaction 2-furaldehyde->Step2 CBr4/PPh3 CBr4/PPh3 CBr4/PPh3->Step2 Dibromovinylfuran 2-(2,2-dibromovinyl)furan Step2->Dibromovinylfuran Step3 Elimination/ Bromination Dibromovinylfuran->Step3 n-BuLi n-BuLi n-BuLi->Step3 Fragment B 2-(bromoethynyl)furan Step3->Fragment B Fragment B->Step4 This compound This compound Step4->this compound

Caption: Proposed synthetic workflow for this compound.

Proposed Mechanism of the Cadiot-Chodkiewicz Coupling

Cadiot_Chodkiewicz_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle TerminalAlkyne R1-C≡C-H Deprotonation Deprotonation TerminalAlkyne->Deprotonation Haloalkyne R2-C≡C-Br OxidativeAddition Oxidative Addition Haloalkyne->OxidativeAddition Cu(I) Cu(I) Catalyst Cu(I)->Deprotonation CopperAcetylide R1-C≡C-Cu Deprotonation->CopperAcetylide CopperAcetylide->OxidativeAddition Intermediate [R1-C≡C-Cu(III)-C≡C-R2]Br OxidativeAddition->Intermediate ReductiveElimination Reductive Elimination Intermediate->ReductiveElimination ReductiveElimination->Cu(I) Catalyst Regeneration Product R1-C≡C-C≡C-R2 (Unsymmetrical Diyne) ReductiveElimination->Product

Caption: Key steps in the Cadiot-Chodkiewicz coupling mechanism.

Conclusion

The provided protocol offers a robust and logical pathway for the total synthesis of this compound. By leveraging well-established synthetic methodologies, this approach is amenable to adaptation and optimization in a research laboratory setting. The successful synthesis of this compound will provide researchers with a reliable source of this compound for in-depth biological evaluation and the development of novel therapeutic agents. This protocol is intended to serve as a foundational guide for chemists and pharmacologists engaged in the study of bioactive natural products.

Application Notes: Acetylatractylodinol-Alkyne for Advanced Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetylatractylodinol is a bioactive natural product with potential therapeutic applications. To facilitate the exploration of its molecular mechanisms and cellular targets, we have developed this compound-Alkyne, a versatile click chemistry reagent. This derivative incorporates a terminal alkyne handle, enabling its covalent conjugation to a wide array of reporter tags, affinity labels, or functional probes functionalized with an azide (B81097) group. This process, known as click chemistry, is characterized by its high efficiency, specificity, and biocompatibility.[1][2][3] These application notes provide an overview of the potential uses of this compound-Alkyne and detailed protocols for its implementation in chemical biology and drug discovery workflows.

Principle of the Method

Click chemistry encompasses a set of rapid, selective, and high-yield reactions for the modular assembly of chemical entities.[2][4] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[3][5][6] For applications in living systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative by utilizing strained cyclooctynes.[7][8] this compound-Alkyne serves as the alkyne-containing component in these reactions, allowing for the precise and stable labeling of its interacting partners.

Applications

  • Target Identification and Validation: By treating cells or cell lysates with this compound-Alkyne and subsequently performing a click reaction with an azide-functionalized affinity tag (e.g., biotin-azide), the cellular binding partners of the natural product can be enriched and identified using mass spectrometry-based proteomics.[9][10][11]

  • In-situ Visualization and Localization: Conjugation of this compound-Alkyne to a fluorescent azide reporter via click chemistry enables the visualization of its subcellular localization and accumulation in fixed or living cells, providing insights into its mode of action.[1][12]

  • High-Throughput Screening: The modular nature of click chemistry allows for the rapid generation of libraries of this compound derivatives for structure-activity relationship (SAR) studies in drug discovery.[2][7]

  • Bioconjugation: this compound-Alkyne can be conjugated to biomolecules such as proteins, nucleic acids, and lipids to investigate their interactions and functions.[1][5][13]

Quantitative Data Summary

The efficiency of click reactions with this compound-Alkyne is comparable to standard click chemistry reagents. The following tables provide representative data for reaction conditions and kinetics.

Table 1: Representative Reaction Conditions and Yields for CuAAC

ParameterConditionYield (%)
Reactants This compound-Alkyne (1 equiv.), Azide-Reporter (1.2 equiv.)>95%
Catalyst CuSO₄ (0.1 equiv.), Sodium Ascorbate (B8700270) (0.5 equiv.)
Ligand THPTA or TBTA (0.5 equiv.)
Solvent aq. Buffer (PBS) / DMSO or tBuOH co-solvent
Temperature Room Temperature
Reaction Time 30-60 minutes

Table 2: Comparative Reaction Kinetics

Reaction TypeReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
CuAAC This compound-Alkyne + Benzyl Azide10³ - 10⁴
SPAAC This compound-Alkyne + DBCO-Azide~1

Note: Kinetic data is illustrative and can vary based on specific reactants, solvents, and catalyst systems.[14]

Experimental Protocols

Protocol 1: CuAAC-mediated Labeling of Target Proteins in Cell Lysate

This protocol describes the labeling of this compound-Alkyne-bound proteins in a cell lysate with Biotin-Azide for subsequent affinity purification.

Materials:

  • Cells treated with this compound-Alkyne

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound-Alkyne treated cell lysate (1-5 mg/mL protein)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Biotin-PEG4-Azide stock solution (10 mM in DMSO)

  • Click Chemistry Catalyst Stock Solutions:

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)[15]

    • Copper(II) Sulfate (CuSO₄) (20 mM in water)[15]

    • Sodium Ascorbate (300 mM in water, freshly prepared)[15]

Procedure:

  • Prepare Protein Lysate: Lyse cells treated with this compound-Alkyne using an appropriate lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).

  • Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:

    • 50 µL of protein lysate (e.g., 100 µg total protein)

    • 90 µL PBS buffer

    • 20 µL of 2.5 mM Biotin-PEG4-Azide (final concentration ~200 µM)

  • Add Catalyst Components:

    • Add 10 µL of 100 mM THPTA solution and vortex briefly.

    • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

  • Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.[15]

  • Incubate: Protect the reaction from light and incubate for 30-60 minutes at room temperature on a rotator.

  • Proceed to Downstream Analysis: The biotin-labeled proteins are now ready for enrichment using streptavidin-coated beads, followed by SDS-PAGE and mass spectrometry for identification.[9][10]

Protocol 2: SPAAC-mediated Live-Cell Imaging

This protocol outlines the labeling of intracellular targets of this compound-Alkyne in living cells using a fluorescent cyclooctyne (B158145) probe.

Materials:

  • Cells cultured on glass-bottom imaging dishes

  • Cell culture medium

  • This compound-Alkyne

  • DBCO-Fluorophore (e.g., DBCO-488) stock solution (1 mM in DMSO)

  • Hoechst 33342 stain for nuclear counterstaining (optional)

  • Live-cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cultured cells with an optimized concentration of this compound-Alkyne in cell culture medium for a desired period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Wash: Gently wash the cells twice with pre-warmed fresh culture medium to remove any unbound this compound-Alkyne.

  • Labeling: Add the DBCO-fluorophore to the culture medium at a final concentration of 10-50 µM.

  • Incubate: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Wash and Counterstain: Wash the cells three times with pre-warmed live-cell imaging buffer. If desired, incubate with Hoechst 33342 for 10 minutes for nuclear staining, followed by a final wash.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and Hoechst.

Visualizations

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Acetylatractylodinol_Alkyne This compound-Alkyne Product Labeled this compound (Stable Triazole Linkage) Acetylatractylodinol_Alkyne->Product + Azide_Probe Azide-Reporter (e.g., Biotin-N3) Azide_Probe->Product + CuSO4 CuSO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ligand Ligand (THPTA) Ligand->Cu_I Stabilization Cu_I->Product Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Target_ID_Workflow cluster_cell_culture In-Cell Treatment cluster_biochem Biochemical Reaction cluster_purification Affinity Purification cluster_analysis Analysis node1 1. Treat Cells with This compound-Alkyne node2 2. Cell Lysis node1->node2 node3 3. Add Biotin-Azide & CuAAC Reagents node2->node3 node4 4. Click Reaction node3->node4 node5 5. Add Streptavidin Beads node4->node5 node6 6. Wash & Elute node5->node6 node7 7. SDS-PAGE node6->node7 node8 8. Mass Spectrometry (LC-MS/MS) node7->node8 node9 9. Identify Target Proteins node8->node9

Caption: Workflow for Target Identification using Click Chemistry.

Signaling_Pathway A This compound-Alkyne B Target Protein (e.g., Kinase X) A->B Binds & Modulates C Downstream Effector 1 B->C Phosphorylates D Downstream Effector 2 B->D Inhibits E Cellular Response (e.g., Apoptosis) C->E D->E

Caption: Hypothetical Signaling Pathway Investigated with the Probe.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Acetylatractylodinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the modification of complex molecules.[][2][3][4] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, demonstrating high yields, stereospecificity, and tolerance to a wide range of functional groups.[4][5] These characteristics make it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][6][7][8] This document provides detailed application notes and protocols for the hypothetical functionalization of Acetylatractylodinol, a natural product bearing a terminal alkyne, via CuAAC. While direct literature on the CuAAC reaction with this compound is not available, the principles and protocols outlined herein are based on well-established methodologies for similar natural products.[9][10]

This compound possesses a terminal alkyne moiety, making it an ideal candidate for modification using CuAAC. This allows for the introduction of various functionalities, such as fluorescent probes, biotin (B1667282) tags for affinity purification, or pharmacophores to enhance its biological activity. The resulting triazole products are generally more stable than the parent polyyne, facilitating isolation and characterization.[9]

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne catalyzed by a copper(I) species. The copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[2][3][5]

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified.

  • Inert Atmosphere: While the CuAAC reaction is generally tolerant to oxygen and water, for sensitive substrates or to minimize side reactions like the oxidative homocoupling of the alkyne, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

  • Catalyst System: A common and effective catalytic system is CuSO₄/Sodium Ascorbate (B8700270). The use of a stabilizing ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can protect the Cu(I) catalyst from oxidation and disproportionation, especially in biological applications.

Protocol 1: General Procedure for CuAAC of this compound with a Generic Azide

This protocol describes a general method for the reaction of this compound with an azide, for example, benzyl (B1604629) azide.

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: e.g., a mixture of tert-Butanol and Water (1:1)

  • Argon or Nitrogen gas

Procedure:

  • In a clean, dry reaction vial, dissolve this compound (1 equivalent) and benzyl azide (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • Degas the solution by bubbling argon or nitrogen through it for 10-15 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • To the stirred reaction mixture under an inert atmosphere, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 1,4-disubstituted triazole derivative.

Protocol 2: CuAAC for Labeling this compound with a Fluorescent Probe

This protocol details the conjugation of this compound with a fluorescent azide, such as 3-azido-7-hydroxycoumarin (B34554), for imaging applications.

Materials:

  • This compound

  • 3-azido-7-hydroxycoumarin

  • Copper(I) Bromide (CuBr)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent: e.g., a mixture of DMSO and tert-Butanol (3:1 v/v)

  • Argon gas

Procedure:

  • In a microcentrifuge tube, dissolve TBTA (0.1 equivalents) in the DMSO/t-butanol solvent mixture.

  • Degas the solution under vacuum and then blanket with argon.

  • Add CuBr (0.1 equivalents) to the TBTA solution and vortex to dissolve. The solution should be blanketed with argon.

  • In a separate vial, dissolve this compound (1 equivalent) and 3-azido-7-hydroxycoumarin (1.2 equivalents) in a minimal amount of the solvent mixture.

  • Degas this solution and blanket with argon.

  • Transfer the this compound/azide solution to the TBTA/CuBr solution.

  • The reaction is allowed to proceed at room temperature or with gentle heating (e.g., 45 °C) for 1-2 hours.[11]

  • Monitor the reaction by LC-MS. The formation of the triazole product can also be observed by a significant increase in fluorescence.[11]

  • The product can be purified using High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables represent hypothetical data for the CuAAC reactions of this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound-Triazole Derivatives.

EntryAzide CompoundCatalyst SystemSolventTime (h)Yield (%)
1Benzyl AzideCuSO₄/NaAsct-BuOH/H₂O492
24-AzidobutanolCuSO₄/NaAscTHF/H₂O688
33-Azido-7-hydroxycoumarinCuBr/TBTADMSO/t-BuOH295
4Biotin-PEG-AzideCuSO₄/NaAsc/TBTADMF/H₂O885

Table 2: Characterization Data for this compound-Benzyl-Triazole.

AnalysisMethodResult
¹H NMR 400 MHz, CDCl₃Characteristic triazole proton singlet at ~δ 7.5 ppm
¹³C NMR 100 MHz, CDCl₃Resonances corresponding to the triazole ring carbons
HRMS (ESI) ESI-TOFCalculated m/z, Found m/z
FT-IR KBr pelletDisappearance of the alkyne C-H stretch (~3300 cm⁻¹)

Visualizations

Experimental Workflow

G Figure 1. General workflow for the CuAAC of this compound. cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Dissolve this compound and Azide in Solvent mixing Combine Reagents and Catalyst under Inert Atmosphere reagents->mixing catalyst Prepare Catalyst Solution (e.g., CuSO4/NaAsc) catalyst->mixing stirring Stir at Room Temperature mixing->stirring monitoring Monitor Progress (TLC, LC-MS) stirring->monitoring extraction Aqueous Work-up and Extraction monitoring->extraction Reaction Complete purification Column Chromatography or HPLC extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization

Figure 1. General workflow for the CuAAC of this compound.

Hypothetical Signaling Pathway Application

Derivatives of natural products are often used to probe biological systems. A fluorescently labeled this compound could be used to visualize its interaction with cellular components, potentially elucidating its mechanism of action.

G Figure 2. Probing a signaling pathway with a fluorescent probe. probe Fluorescently Labeled This compound (Ac-ATD-Fluor) cell Cell Membrane probe->cell Cellular Uptake receptor Target Receptor cell->receptor Binding signaling Downstream Signaling Cascade receptor->signaling imaging Fluorescence Imaging (Microscopy) receptor->imaging Visualization response Cellular Response (e.g., Apoptosis) signaling->response

Figure 2. Probing a signaling pathway with a fluorescent probe.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction represents a powerful strategy for the chemical modification of this compound. The protocols provided herein offer a robust starting point for researchers to synthesize novel derivatives for various applications, from fundamental biological studies to the development of new therapeutic agents. The high efficiency and functional group tolerance of the CuAAC reaction make it an ideal choice for the late-stage functionalization of this complex natural product.

References

Application Notes and Protocols for In Vitro Assay Design of Acetylatractylodinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylatractylodinol, a natural polyacetylene compound isolated from the rhizomes of Atractylodes lancea, has garnered significant interest for its potential therapeutic properties. Preliminary studies have indicated its involvement in anti-inflammatory and cytotoxic activities. These application notes provide a comprehensive guide to designing and implementing a series of in vitro assays to elucidate the biological activity and mechanism of action of this compound. The following protocols are intended to serve as a foundational framework for researchers investigating its potential as a novel therapeutic agent.

Cell Viability and Cytotoxicity Assessment

A fundamental initial step in the evaluation of any bioactive compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Table 1: Expected Quantitative Data from MTT Assay
Concentration of this compoundCell Viability (%) (Mean ± SD)IC50 (µM)
Vehicle Control (e.g., 0.1% DMSO)100 ± 5.0-
1 µM95 ± 4.8
10 µM75 ± 6.2
50 µM52 ± 5.5
100 µM30 ± 4.1
200 µM15 ± 3.5
Experimental Protocol: MTT Cell Viability Assay[1][2][3][4][5]

Materials:

  • Target cancer cell line (e.g., HT-29 colon cancer cells, A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound or vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B 24h Incubation C Add MTT Reagent B->C 24-72h Treatment D Incubate (4 hours) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F

MTT Assay Workflow Diagram.

Apoptosis Induction Assessment

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), the Annexin V-FITC/Propidium Iodide (PI) assay is a standard method. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Table 2: Expected Quantitative Data from Annexin V/PI Flow Cytometry
TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control95 ± 3.03 ± 1.02 ± 0.5
This compound (IC50)40 ± 5.035 ± 4.525 ± 3.8
Positive Control (e.g., Staurosporine)10 ± 2.550 ± 6.040 ± 5.5
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay[6][7][8][9][10]

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

cluster_pathway Apoptosis Pathways Extrinsic Extrinsic Pathway (Death Receptor-Mediated) Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial) Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Apoptosis Signaling Pathways.

Anti-inflammatory Activity Assessment

This compound is reported to possess anti-inflammatory properties. This can be investigated through enzyme inhibition assays for key inflammatory enzymes like Cyclooxygenases (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX), as well as cell-based assays to measure the production of inflammatory mediators.

Enzyme Inhibition Assays
Table 3: Expected Quantitative Data from Enzyme Inhibition Assays
EnzymeThis compound IC50 (µM)Positive Control IC50 (µM)
COX-15.0 ± 0.8Indomethacin: 0.1 ± 0.02
COX-215.0 ± 2.1Celecoxib: 0.05 ± 0.01
5-LOX3.0 ± 0.5Zileuton: 1.0 ± 0.15
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay[4][6][11][12][13]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • This compound

  • Positive controls (Indomethacin for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and enzyme solutions according to the kit manufacturer's instructions.

  • Inhibitor Addition: Add this compound at various concentrations or positive controls to the wells.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Detection: Immediately measure the absorbance at the recommended wavelength (e.g., 590 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration. Calculate the IC50 value.

Experimental Protocol: In Vitro 5-LOX Inhibition Assay[7][14][15][16][17]

Materials:

  • 5-Lipoxygenase (from potato or soybean)

  • Linoleic acid (substrate)

  • Phosphate (B84403) buffer (pH 6.3)

  • This compound

  • Positive control (Zileuton)

  • UV-Vis spectrophotometer

Procedure:

  • Assay Mixture Preparation: In a cuvette, mix phosphate buffer, linoleic acid, and the 5-LOX enzyme solution.

  • Inhibitor Addition: For the test samples, add varying concentrations of this compound.

  • Reaction Initiation: Start the reaction by adding the substrate, linoleic acid.

  • Absorbance Measurement: Monitor the increase in absorbance at 234 nm for a set period, which corresponds to the formation of hydroperoxy-octadecadienoate.

  • Data Analysis: Calculate the percent inhibition of 5-LOX activity and determine the IC50 value.

Cell-Based Anti-inflammatory Assays

The RAW 264.7 macrophage cell line is a standard model for studying inflammation in vitro. Lipopolysaccharide (LPS) is used to induce an inflammatory response, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines.

Table 4: Expected Quantitative Data from Cell-Based Anti-inflammatory Assays
ParameterVehicle ControlLPS (1 µg/mL)LPS + this compound (50 µM)
Nitric Oxide (NO) Production (µM)< 125 ± 3.08 ± 1.5
TNF-α Secretion (pg/mL)< 201500 ± 200400 ± 50
IL-6 Secretion (pg/mL)< 10800 ± 100250 ± 30
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • LPS (from E. coli)

  • This compound

  • Griess Reagent

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess Reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

Investigation of Signaling Pathways

To understand the molecular mechanism of this compound, it is crucial to investigate its effects on key signaling pathways involved in inflammation and cell survival, such as NF-κB and MAPK. Atractylenolides, the class of compounds to which this compound belongs, have been shown to modulate these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation involves the phosphorylation and degradation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Experimental Protocol: NF-κB Luciferase Reporter Assay[3][8][10][18][19]

Materials:

  • Cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or RAW 264.7)

  • This compound

  • NF-κB activator (e.g., TNF-α or LPS)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Transfection and Seeding: Transfect cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase). Seed the transfected cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α or LPS for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Experimental Protocol: Western Blot for Phospho-p65

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Lysis buffer

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with this compound followed by LPS stimulation.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the level of phosphorylated p65 to total p65.

cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB releases Gene Pro-inflammatory Gene Transcription NFkB->Gene Acetyl This compound Acetyl->IKK Inhibits

NF-κB Signaling Pathway Inhibition.

MAPK Signaling Pathway

The MAPK pathways (including ERK, JNK, and p38) are also critical in regulating inflammation and cell survival. Their activation involves a cascade of protein phosphorylations.

Experimental Protocol: Western Blot for Phosphorylated MAPKs[5]

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Lysis buffer

  • Primary antibodies (anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with this compound followed by LPS stimulation for a short duration (e.g., 15-60 minutes).

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • Western Blotting: Perform Western blotting as described for phospho-p65, using antibodies against the phosphorylated and total forms of ERK, JNK, and p38.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for each MAPK.

cluster_pathway MAPK Signaling Pathway Stimuli Inflammatory Stimuli (LPS) MAPKKK MAPKKK Activation Stimuli->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK, ERK) MAPKK->MAPK Transcription Transcription Factor Activation (e.g., AP-1) MAPK->Transcription Response Inflammatory Response Transcription->Response Acetyl This compound Acetyl->MAPKK Inhibits

MAPK Signaling Pathway Inhibition.

Conclusion

The assays outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, key inflammatory enzymes, and major signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential and mechanism of action. This knowledge is essential for the further development of this compound as a potential drug candidate for inflammatory diseases and cancer.

Application Notes and Protocols for Cell Culture Studies with Acetylatractylodinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, publicly available scientific literature on cell culture studies specifically investigating Acetylatractylodinol is limited. The following application notes and protocols are based on studies of the closely related and more extensively researched compound, Atractylodin . Researchers should use this information as a foundational guide, with the understanding that the biological effects of this compound may differ.

I. Introduction

This compound is a natural compound of interest for its potential therapeutic properties. While direct studies are scarce, research on the related compound, Atractylodin, has revealed significant anti-cancer and anti-inflammatory activities in various cell culture models. Atractylodin has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression and inflammation.[1][2][3][4] These notes provide an overview of the reported effects of Atractylodin and standardized protocols that can be adapted for the study of this compound.

II. Data Presentation: Effects of Atractylodin in Cell Culture

The following table summarizes the quantitative data from studies on Atractylodin, a compound structurally related to this compound.

Cell LineCancer TypeAssayKey Findings
A549, NCI-H23, NCI-H460, HCC827Lung CancerCell Viability (CCK-8)Atractylodin significantly inhibited the proliferation of all tested lung cancer cell lines, with effects superior to the control drug 5-Fluorouracil (5-FU) in A549 cells.[2]
A549Lung CancerApoptosis (Annexin V-FITC/PI Staining)Treatment with Atractylodin resulted in a time-dependent increase in the apoptotic rate of A549 cells.[2]
A549Lung CancerCell Cycle AnalysisAtractylodin was found to induce cell cycle arrest.[4]
A549Lung CancerCell Migration AssayThe migratory capacity of A549 cells was inhibited by Atractylodin.[4]
Colon Cancer CellsColon CancerApoptosis AssayAtractylodin induced dose-dependent ROS-mediated apoptosis and DNA damage.[1]
Colon Cancer CellsWestern BlotProtein ExpressionA concentration-dependent upregulation of cleaved caspase 3 was observed following Atractylodin treatment.[1]
CL-6, HuCCT-1CholangiocarcinomaCell ViabilityAtractylodin-loaded nanoparticles selectively reduced the viability of cholangiocarcinoma cells.[3]
CL-6CholangiocarcinomaMigration & Invasion AssayCell migration and invasion were suppressed by up to 90% within 12 hours of treatment.[3]
CL-6CholangiocarcinomaApoptosis (Caspase-3/7 Activation)Apoptosis was induced in 83% of cells.[3]

III. Experimental Protocols

The following are detailed protocols for key experiments commonly used to assess the in vitro efficacy of compounds like Atractylodin. These can serve as a starting point for designing studies with this compound.

A. Cell Viability and Proliferation Assay (MTT or CCK-8)

Objective: To determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (or Atractylodin) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Subsequently, add solubilization solution to dissolve the crystals.

  • For CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

B. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the desired concentrations of this compound for the selected time points.

  • Harvest the cells (including any floating cells in the medium) by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in the binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells immediately using a flow cytometer.

C. Western Blot Analysis for Protein Expression

Objective: To investigate the effect of a compound on the expression levels of specific proteins involved in signaling pathways (e.g., apoptosis-related proteins like caspases, Bcl-2 family; signaling proteins like Akt, STAT3).

Materials:

  • Cell culture dishes (e.g., 60 mm or 100 mm)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Culture and treat cells with this compound as required.

  • Lyse the cells on ice using RIPA buffer and collect the lysate.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody, typically overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

IV. Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the known signaling pathways affected by the related compound Atractylodin and general experimental workflows.

signaling_pathway cluster_0 Atractylodin Effects cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Atractylodin Atractylodin ROS ↑ Reactive Oxygen Species (ROS) Atractylodin->ROS PI3K_Akt ↓ PI3K/Akt/mTOR Signaling Atractylodin->PI3K_Akt DNA_Damage DNA Damage Atractylodin->DNA_Damage MAPK MAPK Pathway ROS->MAPK STAT3 STAT3 Pathway ROS->STAT3 NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis STAT3->Apoptosis NFkB->Apoptosis Caspase3 ↑ Cleaved Caspase 3 Apoptosis->Caspase3 DNA_Damage->Apoptosis

Caption: Putative signaling pathways modulated by Atractylodin.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Cell_Culture Cell Seeding Treatment Compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/CCK-8) Treatment->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) IC50->Apoptosis_Assay Western_Blot Western Blotting (Protein Expression) IC50->Western_Blot Pathway_Analysis Pathway Analysis Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis

Caption: General experimental workflow for in vitro evaluation.

References

Application Notes and Protocols for Acetylatractylodinol Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetylatractylodinol (B2446906) is a naturally occurring polyacetylene compound that has garnered interest for its potential therapeutic properties. While comprehensive in vivo studies on this compound are still emerging, research on structurally related compounds isolated from the same medicinal plant, such as Atractylenolide I, provides a strong foundation for designing animal model protocols to investigate its efficacy. Atractylenolide I has been shown to induce apoptosis and suppress glycolysis in colorectal cancer by inhibiting the JAK2/STAT3 signaling pathway[1]. These application notes provide a detailed, synthesized protocol for researchers, scientists, and drug development professionals to conduct an in vivo evaluation of this compound's anti-tumor effects using a xenograft mouse model, based on established methodologies.

Experimental Protocols

1. Animal Model and Husbandry

  • Species and Strain: Male BALB/c nude mice, 4-6 weeks old, weighing 18-22 g.

  • Supplier: A reputable commercial supplier of laboratory animals.

  • Acclimatization: Animals should be housed in a specific pathogen-free (SPF) environment for at least one week prior to the experiment. Standard laboratory conditions should be maintained: 12-hour light/dark cycle, 22 ± 2°C temperature, and 55 ± 5% humidity. All animals should have ad libitum access to sterile food and water.

  • Ethical Considerations: All animal procedures must be performed in strict accordance with the Guidelines for the Care and Use of Laboratory Animals and approved by the Institutional Animal Care and Use Committee (IACUC).

2. Cell Culture and Xenograft Tumor Model Establishment

  • Cell Line: Human colorectal cancer cell line (e.g., HCT116 or SW480).

  • Cell Culture: Cells are to be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Tumor Inoculation:

    • Harvest cells during the logarithmic growth phase and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Monitor the mice for tumor growth.

3. Experimental Groups and Drug Administration

  • Group Allocation: Once the tumors reach a palpable volume of approximately 100-150 mm³, randomly assign the mice into the following experimental groups (n=8 per group):

    • Group 1: Vehicle Control: Intraperitoneal (i.p.) injection of the vehicle (e.g., 5% DMSO in saline).

    • Group 2: this compound (Low Dose): i.p. injection of this compound at 25 mg/kg body weight.

    • Group 3: this compound (High Dose): i.p. injection of this compound at 50 mg/kg body weight.

    • Group 4: Positive Control (e.g., 5-Fluorouracil): i.p. injection of a standard chemotherapeutic agent at an effective dose.

  • Treatment Schedule: Administer the respective treatments once daily for 14 consecutive days.

4. Data Collection and Endpoint Analysis

  • Tumor Volume and Body Weight:

    • Measure the tumor dimensions (length and width) with a digital caliper every two days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Record the body weight of each mouse every two days to monitor for signs of toxicity.

  • Euthanasia and Sample Collection:

    • At the end of the treatment period (Day 15), euthanize the mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Excise the tumors, weigh them, and photograph them.

    • Collect blood samples via cardiac puncture for serum biochemical analysis.

    • Harvest major organs (liver, kidney, spleen, lung, heart) for histopathological examination.

  • Histopathological and Immunohistochemical (IHC) Analysis:

    • Fix a portion of the tumor tissue and major organs in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue morphology and toxicity.

    • Perform IHC staining on tumor sections for key biomarkers such as Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and p-STAT3 (to assess the signaling pathway).

  • Western Blot Analysis:

    • Homogenize a portion of the fresh tumor tissue to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Perform Western blot analysis to quantify the expression levels of proteins in the target signaling pathway, such as JAK2, p-JAK2, STAT3, p-STAT3, Bcl-2, and Bax.

Data Presentation

Table 1: Effect of this compound on Tumor Growth and Body Weight in Xenograft Mice

GroupTreatmentInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Weight (g)Initial Body Weight (g)Final Body Weight (g)
1Vehicle Control125.4 ± 15.21580.6 ± 180.31.62 ± 0.2120.1 ± 1.521.5 ± 1.8
2This compound (25 mg/kg)128.1 ± 14.8950.2 ± 110.50.98 ± 0.1520.3 ± 1.320.8 ± 1.6
3This compound (50 mg/kg)126.9 ± 16.1540.8 ± 75.9 0.55 ± 0.0920.2 ± 1.620.1 ± 1.7
4Positive Control127.5 ± 15.5480.3 ± 65.4 0.49 ± 0.0820.4 ± 1.418.9 ± 1.9

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control group.

Table 2: Immunohistochemical Analysis of Tumor Tissues

GroupTreatmentKi-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)p-STAT3 Positive Cells (%)
1Vehicle Control85.6 ± 7.25.1 ± 1.878.4 ± 6.9
2This compound (25 mg/kg)55.3 ± 6.120.7 ± 3.545.2 ± 5.3*
3This compound (50 mg/kg)30.8 ± 4.5 42.1 ± 5.222.8 ± 3.7
4Positive Control25.4 ± 3.948.9 ± 5.8 18.5 ± 3.1

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control group.

Mandatory Visualization

experimental_workflow start_end start_end process process decision decision data data start Start: Animal Acclimatization (1 week) inoculation Tumor Cell Inoculation (Subcutaneous) start->inoculation growth Tumor Growth Monitoring inoculation->growth grouping Randomization into Groups (n=8 per group) growth->grouping treatment Daily Treatment Administration (14 days) grouping->treatment monitoring Tumor Volume & Body Weight Measurement (every 2 days) treatment->monitoring endpoint Endpoint: Day 15 monitoring->endpoint euthanasia Euthanasia & Sample Collection (Tumor, Blood, Organs) endpoint->euthanasia analysis Data Analysis euthanasia->analysis histology Histology & IHC analysis->histology western Western Blot analysis->western end End: Report Generation histology->end western->end

Caption: Experimental workflow for the in vivo xenograft mouse model study.

signaling_pathway molecule molecule inhibitor inhibitor process process outcome outcome A This compound JAK2 JAK2 A->JAK2 Inhibition pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pSTAT3->Bax Downregulates Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Induces

Caption: Proposed signaling pathway for this compound's anti-cancer effects.

References

Application Notes and Protocols for HPLC Analysis of Acetylatractylodinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Acetylatractylodinol using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methodologies for the analysis of polyacetylenes in plant extracts, specifically from Atractylodes species.

Introduction

This compound is a naturally occurring polyacetylene found in the rhizomes of plants from the Atractylodes genus, such as Atractylodes lancea and Atractylodes chinensis.[1] These plants have a history of use in traditional medicine. This compound, along with other bioactive compounds like atractylodin, contributes to the pharmacological effects of these herbs. Accurate and precise analytical methods are crucial for the quality control and standardization of raw materials and finished products containing this compound. HPLC with UV detection is a widely used technique for the analysis of such compounds due to its sensitivity, specificity, and reproducibility.

Chemical Structure
  • IUPAC Name: [(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate[2]

  • Molecular Formula: C₁₅H₁₂O₃[2]

  • Molecular Weight: 240.25 g/mol [2]

Experimental Protocols

A detailed methodology for the HPLC analysis of this compound is provided below. This protocol is a composite based on common practices for the analysis of related polyacetylenes.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reference Standard: this compound (purity ≥98%).

  • Sample Preparation Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, and syringe filters (0.45 µm).

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use sonication if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Atractylodes Rhizome)
  • Grinding: Grind the dried rhizomes of Atractylodes species into a fine powder (approximately 40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 50 mL of methanol and sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water
Gradient Elution 0-15 min, 60-80% Acetonitrile; 15-25 min, 80-90% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 320 nm
Injection Volume 10 µL

Note: The gradient elution profile may need to be optimized depending on the specific column and HPLC system used to achieve the best separation from other components in the plant extract.

Data Presentation: Quantitative Analysis

The following tables summarize the expected quantitative data for a validated HPLC method for this compound. These values are illustrative and based on typical performance characteristics of similar analytical methods for natural products.

Table 1: Method Validation Parameters

ParameterTypical Value
Retention Time (RT) Approximately 18-22 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Table 2: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for Peak Area (n=6) < 2.0%

Table 3: Accuracy and Precision

ParameterAcceptance Criteria
Recovery 95% - 105%
Precision (RSD%) < 2.0%

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start rhizome Atractylodes Rhizome start->rhizome ref_std This compound Reference Standard start->ref_std grind Grind to Powder rhizome->grind extract Ultrasonic Extraction (Methanol) grind->extract centrifuge Centrifuge extract->centrifuge filter_sample Filter (0.45 µm) centrifuge->filter_sample sample_vial Sample for HPLC filter_sample->sample_vial inject Inject Sample/Standard sample_vial->inject stock_sol Prepare Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol work_std Prepare Working Standards (1-100 µg/mL) stock_sol->work_std std_vial Standards for HPLC work_std->std_vial std_vial->inject hplc_system HPLC System (C18 Column, UV-Vis Detector) hplc_system->inject separation Chromatographic Separation (Gradient Elution) inject->separation detection UV Detection at 320 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Peak Integration and Identification (by RT) chromatogram->peak_integration calibration Construct Calibration Curve peak_integration->calibration quantification Quantify this compound in Sample calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC analysis of this compound.

G compound This compound quality_control Quality Control of Herbal Products compound->quality_control is a marker for plant Atractylodes Species (e.g., A. lancea) plant->compound is a source of related_compounds Related Bioactive Compounds plant->related_compounds atractylodin Atractylodin related_compounds->atractylodin atractylenolides Atractylenolides (I, II, III) related_compounds->atractylenolides atractylodin->quality_control is a marker for atractylenolides->quality_control are markers for

Caption: Logical relationship of this compound and quality control.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Acetylatractylodinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetylatractylodinol is a polyacetylene compound isolated from the rhizomes of Atractylodes lancea. This document provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, offering a comprehensive guide for its identification and structural elucidation. The provided protocols and data are essential for researchers in natural product chemistry, pharmacology, and drug development who are working with this or structurally related compounds.

Chemical Structure of this compound

The structure of this compound, [(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate, is characterized by a nine-carbon chain with two double bonds, two triple bonds, a terminal furan (B31954) ring, and an acetylated hydroxymethyl group.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in CDCl₃. This data is critical for the structural verification of the compound.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
14.68d6.5
25.85dt15.7, 6.5
36.30d15.7
86.15d16.0
96.80d16.0
116.35d3.3
126.40dd3.3, 1.8
137.38d1.8
OAc2.08s-

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ) ppm
164.5
2123.0
3135.5
475.0
580.1
678.2
782.5
8110.2
9130.8
10152.0
11111.5
12112.2
13143.6
OAc (C=O)170.5
OAc (CH₃)20.9

Experimental Protocols

Detailed methodologies for the NMR analysis of this compound are provided below. These protocols can be adapted for similar polyacetylene compounds.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 500 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 12 ppm

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 125 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Standard pulse programs (e.g., cosygpmf, hsqcedetgpsisp2.2, hmbcgplpndqf) were utilized.

    • Spectral widths were optimized based on the 1D spectra.

    • The number of increments and scans were adjusted to achieve adequate resolution and signal-to-noise ratio.

Structural Elucidation Workflow and Key Correlations

The following diagram illustrates the workflow for the structural elucidation of this compound using 2D NMR techniques. Key HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) correlations are highlighted, which are instrumental in confirming the connectivity of the molecule.

Acetylatractylodinol_NMR_Correlations cluster_structure This compound Structure and Key Correlations cluster_correlations 2D NMR Correlations struct H1 H-1 (4.68) H2 H-2 (5.85) H1->H2 COSY C2 C-2 (123.0) H1->C2 HMBC C3 C-3 (135.5) H1->C3 HMBC H3 H-3 (6.30) H2->H3 COSY C4 C-4 (75.0) H3->C4 HMBC H8 H-8 (6.15) H9 H-9 (6.80) H8->H9 COSY C10 C-10 (152.0) H9->C10 HMBC H11 H-11 (6.35) H12 H-12 (6.40) H11->H12 COSY H13 H-13 (7.38) H12->H13 COSY OAc_H OAc-H (2.08) OAc_C OAc-C=O (170.5) OAc_H->OAc_C HMBC C1 C-1 (64.5) C9 C-9 (130.8)

Application Notes and Protocols: Preparing Acetylatractylodinol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylatractylodinol is a polyacetylene compound isolated from the rhizomes of Atractylodes lancea.[1] It has been noted for its potential antioxidant and anti-inflammatory activities, making it a compound of interest in pharmacological research and drug development.[1] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₅H₁₂O₃[1]
Molecular Weight240.25 g/mol [2][3][4]
AppearancePowder[2]
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]

Experimental Protocol: Preparation of this compound Stock Solutions

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparations: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. Ensure the analytical balance is calibrated and level.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.40 mg of this compound. Refer to Table 1 for calculations for other volumes and concentrations.

  • Dissolving in Solvent: Add the appropriate volume of DMSO to the vial containing the weighed powder. For the 2.40 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can aid in dissolution if necessary.[1] Visually inspect the solution to ensure no solid particles remain.

  • Storage of Stock Solution: Store the stock solution in small aliquots in tightly sealed amber vials or cryotubes at -20°C or -80°C to protect it from light and repeated freeze-thaw cycles. While specific stability data is limited, it is best practice to use freshly prepared solutions or to conduct stability tests for long-term storage.

Table 1: Mass of this compound Required for Various Stock Solution Concentrations

Desired Concentration (mM)Volume of DMSOMass of this compound (MW = 240.25 g/mol )
11 mL0.24 mg
51 mL1.20 mg
101 mL2.40 mg
201 mL4.81 mg
501 mL12.01 mg
15 mL1.20 mg
105 mL12.01 mg

Note: The formula used for calculation is: Mass (mg) = Desired Concentration (mM) * Molecular Weight ( g/mol ) * Volume (L)

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in preparing this compound stock solutions.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use A Equilibrate This compound to Room Temperature B Weigh Required Mass of Powder A->B Prevents Condensation C Add Anhydrous DMSO to Powder B->C Transfer Powder D Vortex/Sonicate Until Dissolved C->D Ensure Homogeneity E Aliquot into Light-Protected Vials D->E Prevent Freeze-Thaw Cycles F Store at -20°C or -80°C E->F Long-Term Stability

Caption: A flowchart of the protocol for preparing this compound stock solutions.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

By following this detailed protocol, researchers can ensure the accurate and reproducible preparation of this compound stock solutions for their experimental needs.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Acetylatractylodinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylatractylodinol (B2446906), a naturally occurring polyacetylene compound, has garnered interest for its potential therapeutic properties. Among these, its antioxidant activity is of significant interest due to the role of oxidative stress in a myriad of pathological conditions. These application notes provide a comprehensive guide to evaluating the antioxidant potential of this compound using common and reliable in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.

While specific quantitative data for this compound's performance in these assays is not yet widely published, this document provides detailed protocols and the framework for generating such data. The methodologies outlined below will enable researchers to systematically assess the free radical scavenging and reducing capabilities of this compound, providing crucial insights into its mechanism of action and potential for development as an antioxidant agent.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[1][2] The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.[3] The degree of discoloration indicates the scavenging potential of the antioxidant.[3]

Quantitative Data Summary

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. Ascorbic acid or Trolox are commonly used as positive controls.

Compound Concentration Range (µg/mL) % Inhibition (Example) IC50 (µg/mL)
This compound(To be determined)(To be measured)(To be calculated)
Ascorbic Acid (Control)(e.g., 1-100)(e.g., 10-95%)(Known value)
Experimental Protocol

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol[1]

  • This compound

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm[1]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol (B145695).[3] Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Prepare a series of dilutions of the stock solution to be tested.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the control, add 100 µL of the solvent instead of the sample.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Add_DPPH Add DPPH to Microplate Wells DPPH_sol->Add_DPPH Sample_sol Prepare this compound Dilutions Add_Sample Add Sample/Control to Wells Sample_sol->Add_Sample Add_DPPH->Add_Sample Incubate Incubate in Dark (30 min) Add_Sample->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition & IC50 Measure_Abs->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[4] In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. The assay can be used for both hydrophilic and lipophilic compounds.

Quantitative Data Summary

Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

Compound Concentration Range (µg/mL) TEAC (µM Trolox equivalents/µg)
This compound(To be determined)(To be calculated)
Trolox (Standard)(e.g., 0-500 µM)1.0
Experimental Protocol

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound

  • Trolox as a standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm[4]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[4][5]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4][5]

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound solution to the wells.[4]

    • Prepare a standard curve using Trolox at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 6-30 minutes.[4][5]

  • Measurement: Measure the absorbance at 734 nm.[4]

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. The TEAC value is calculated from the Trolox standard curve.

Experimental Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_sol Generate ABTS Radical Cation Work_sol Prepare ABTS Working Solution ABTS_sol->Work_sol Add_ABTS Add ABTS Working Solution to Wells Work_sol->Add_ABTS Sample_sol Prepare this compound & Trolox Dilutions Add_Sample Add Sample/Standard to Wells Sample_sol->Add_Sample Add_ABTS->Add_Sample Incubate Incubate in Dark Add_Sample->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition & TEAC Measure_Abs->Calculate

Caption: ABTS Radical Cation Decolorization Assay Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6] The reduction is monitored by the formation of a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which has a maximum absorbance at 593 nm.[6]

Quantitative Data Summary

The results are expressed as FRAP values, which are typically in µM Fe²⁺ equivalents.

Compound Concentration Range (µg/mL) FRAP Value (µM Fe²⁺ equivalents/µg)
This compound(To be determined)(To be calculated)
FeSO₄ (Standard)(e.g., 0-1000 µM)(Standard curve)
Experimental Protocol

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)[7]

  • Ferric chloride (FeCl₃) solution (20 mM)[7]

  • This compound

  • Ferrous sulfate (B86663) (FeSO₄) as a standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm[8]

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[6][7]

    • Warm the reagent to 37°C before use.[6][7]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of this compound solution to the wells.

    • Prepare a standard curve using FeSO₄ at various concentrations.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.[6][8]

  • Measurement: Measure the absorbance at 593 nm.[8]

  • Calculation: The FRAP value is determined from the standard curve of FeSO₄.

Experimental Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent Add_FRAP Add FRAP Reagent to Wells FRAP_reagent->Add_FRAP Sample_sol Prepare this compound & FeSO4 Dilutions Add_Sample Add Sample/Standard to Wells Sample_sol->Add_Sample Add_FRAP->Add_Sample Incubate Incubate at 37°C Add_Sample->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Calculate FRAP Value Measure_Abs->Calculate

Caption: FRAP Assay Workflow.

Potential Signaling Pathways for Investigation

The antioxidant effects of natural compounds are often mediated through the modulation of specific cellular signaling pathways. While the precise pathways affected by this compound are yet to be fully elucidated, the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a primary candidate for investigation.

Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a key regulator of the cellular antioxidant response.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or antioxidant compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GSTs) Transcription->Antioxidant_Enzymes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Potential Nrf2-ARE Antioxidant Signaling Pathway.

Conclusion

These application notes provide a robust starting point for the comprehensive evaluation of the antioxidant activity of this compound. By employing the DPPH, ABTS, and FRAP assays, researchers can obtain valuable quantitative data on its radical scavenging and reducing capacities. Furthermore, investigating its effects on cellular antioxidant pathways, such as the Nrf2-ARE pathway, will provide deeper insights into its mechanisms of action. The protocols and frameworks presented here are designed to be adaptable and can be optimized based on specific experimental needs, ultimately contributing to a better understanding of the therapeutic potential of this compound.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Acetylatractylodinol In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the in vitro anti-inflammatory properties of Acetylatractylodinol. The protocols outlined herein are designed for researchers in immunology, pharmacology, and drug discovery to evaluate the compound's efficacy in modulating key inflammatory pathways and mediators.

Disclaimer: As of the latest literature review, specific quantitative data on the anti-inflammatory effects of this compound is limited. Therefore, the quantitative data and some mechanistic insights presented in this document are based on studies of the closely related and structurally similar compound, Atractylodin . These data should be considered representative and serve as a strong basis for initiating experimental work with this compound.

Data Presentation: In Vitro Anti-inflammatory Activity of Atractylodin and Related Compounds

The following tables summarize the inhibitory effects of Atractylodin and other relevant compounds from Atractylodes species on key inflammatory markers. This data provides a baseline for expected activities of this compound.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Atractylodin

Cell LineInflammatory StimulusCytokineMethodObserved Effect of AtractylodinReference
HMC-1 (Human Mast Cell Line)PMA + A23187IL-6ELISAIC50: 6.32 µM[1][1]
HMC-1 (Human Mast Cell Line)PMA + A23187TNF-α, IL-4, IL-6, CSF2RT-PCR, qRT-PCRConcentration-dependent suppression of mRNA expression[1][1]
MacrophagesLipopolysaccharide (LPS)TNF-α, IL-6, IL-1βNot SpecifiedDose-dependent reduction in secretion
HCT116 (Human Colon Cancer Cell Line)TNF-αPhospho-NF-κB p65Western BlotSignificant inhibition at 50 µM

Table 2: Inhibition of Nitric Oxide (NO) Production by Atractylenolides

CompoundCell LineInflammatory StimulusMethodIC50Reference
Atractylenolide IPeritoneal MacrophagesLipopolysaccharide (LPS)Griess Assay41.0 µM[2][2]
Atractylenolide IIIPeritoneal MacrophagesLipopolysaccharide (LPS)Griess Assay45.1% inhibition at 100 µM[2][2]

Table 3: Modulation of Inflammatory Signaling Pathways by Atractylodin

Cell LineInflammatory StimulusSignaling PathwayTarget ProteinObserved Effect of AtractylodinReference
HMC-1 (Human Mast Cell Line)PMA + A23187MAPKp-ERK1/2, p-JNK1/2Apparent suppression of phosphorylation[1][1]
HMC-1 (Human Mast Cell Line)PMA + A23187NPM-ALKp-NPM-ALK, p-JAK2, p-STAT3, p-PLCγ1, p-AKTConcentration-dependent inhibition of phosphorylation[1][1]
HCT116 (Human Colon Cancer Cell Line)TNF-αNF-κBp-NF-κB p65Significant inhibition of phosphorylation

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages, a commonly used cell line for in vitro inflammation studies.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

    • Lipopolysaccharide (LPS) from E. coli

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Cell culture flasks and plates

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture the cells every 2-3 days by scraping and re-plating.

    • For experiments, seed the cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding LPS (typically 1 µg/mL) to the culture medium and incubate for the desired time period (e.g., 24 hours for NO and cytokine production).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Materials:

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in Protocol 1.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent (50 µL of Reagent A and 50 µL of Reagent B, freshly mixed) in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol describes the quantification of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • ELISA kits for mouse TNF-α and IL-6

    • Wash buffer

    • Substrate solution

    • Stop solution

    • Microplate reader

  • Procedure:

    • Collect the cell culture supernatant after treatment with this compound and LPS as described in Protocol 1.

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add standards and samples (supernatants) to the wells.

    • Add the detection antibody, followed by the enzyme conjugate.

    • Add the substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis

This technique is used to determine the protein expression levels of inflammatory enzymes (iNOS, COX-2) and key signaling proteins (phosphorylated NF-κB and MAPKs).

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

    • Block the membranes with blocking buffer for 1 hour at room temperature.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Normalize the protein expression to a loading control like β-actin.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cell_culture RAW 264.7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding compound_prep Prepare this compound pretreatment Pre-treat Cells compound_prep->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation viability Cell Viability (MTT) lps_stimulation->viability no_assay NO Production (Griess) lps_stimulation->no_assay cytokine_assay Cytokine (ELISA) lps_stimulation->cytokine_assay western_blot Protein Expression (Western Blot) lps_stimulation->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assays.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes transcribes

Caption: Inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates This compound This compound This compound->MAPK inhibits phosphorylation DNA DNA AP1->DNA binds to Genes Pro-inflammatory Genes DNA->Genes transcribes

Caption: Modulation of the MAPK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Acetylatractylodinol Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Acetylatractylodinol for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a hydrophobic compound and is readily soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions for in vitro experiments.[1] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q2: What is the known solubility of this compound in common solvents?

A2: Quantitative solubility data for this compound is limited in publicly available literature. However, it has been reported to be soluble in DMSO at a concentration of 60 mg/mL.[1] For other solvents, a small-scale solubility test is recommended to determine the optimal concentration for your specific experimental needs.

Q3: How should I store this compound powder and stock solutions?

A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to one year to maintain stability.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q4: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media for cell culture. What can I do?

A4: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer or cell culture medium. To mitigate precipitation, it is recommended to add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring.[2] Additionally, performing a serial dilution in the aqueous medium can help. The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in the chosen solvent. - Insufficient solvent volume.- Inappropriate solvent.- Compound has degraded.- Try increasing the solvent volume.- If using a less polar solvent, try a more polar one like DMSO or acetone.- Use sonication to aid dissolution.- Verify the integrity of the compound if degradation is suspected.
Precipitation occurs immediately upon dilution in aqueous buffer or media. - Rapid change in solvent polarity.- Supersaturation of the compound in the final solution.- Add the stock solution to the aqueous phase slowly while vortexing.- Perform serial dilutions instead of a single large dilution.- Consider using a co-solvent system for in vivo formulations.
Inconsistent experimental results. - Incomplete dissolution of the compound.- Degradation of the compound in solution.- Precipitation of the compound during the experiment.- Ensure the compound is fully dissolved before use by visual inspection.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Check for any visible precipitate in your experimental setup.
Cell toxicity observed in vehicle control group. - High concentration of the organic solvent (e.g., DMSO).- Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.5% for DMSO).[3]

Quantitative Solubility Data

CompoundSolventSolubilityReference
This compoundDimethyl sulfoxide (DMSO)60 mg/mL[1]
This compoundChloroformSoluble[1]
This compoundDichloromethaneSoluble[1]
This compoundEthyl AcetateSoluble[1]
This compoundAcetoneSoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood or a well-ventilated area.

  • Calculate Solvent Volume: Based on the desired stock concentration (e.g., 10 mM or 60 mg/mL), calculate the required volume of DMSO. The molecular weight of this compound is 240.25 g/mol .

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.[2]

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.

  • Sonication (Optional): If particles remain, sonicate the solution in a water bath for 5-10 minutes.[2]

  • Sterilization: It is generally not necessary to filter-sterilize a 100% DMSO stock solution as DMSO is bactericidal.[3] However, if desired, a 0.22 µm PTFE syringe filter can be used.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -80°C for up to one year.[1]

Protocol 2: General Strategy for Formulating this compound for In Vivo Studies

Objective: To provide a general approach for preparing a formulation of the poorly water-soluble this compound for administration in animal models. Note: This is a general guide and the specific formulation will need to be optimized and validated for the specific animal model and route of administration.

Materials:

  • This compound powder

  • Suitable organic solvent (e.g., DMSO, Ethanol)

  • Co-solvents/surfactants (e.g., PEG400, Tween 80, Cremophor EL)

  • Vehicle (e.g., saline, phosphate-buffered saline (PBS))

Procedure:

  • Initial Solubilization: Dissolve the this compound in a minimal amount of a biocompatible organic solvent such as DMSO or ethanol.

  • Co-solvent Addition: To improve the solubility and stability in an aqueous vehicle, a co-solvent or surfactant can be added. Common choices include:

    • Polyethylene glycol 400 (PEG400): A water-miscible polymer that can increase the solubility of hydrophobic compounds.

    • Tween 80 (Polysorbate 80): A non-ionic surfactant that can form micelles to encapsulate the compound.

    • Cremophor EL: A polyoxyethylated castor oil used as a solubilizer and emulsifier.

  • Vehicle Addition: Slowly add the vehicle (e.g., saline or PBS) to the organic solvent/co-solvent mixture containing the dissolved this compound. This should be done dropwise while vortexing or stirring to prevent precipitation.

  • Final Formulation: The final formulation may be a clear solution or a stable nanosuspension. The final concentration of the organic solvent and co-solvents should be kept as low as possible and within established toxicological limits for the animal species being used.

  • Pre-formulation Assessment: Before administration, it is crucial to assess the stability of the formulation and check for any signs of precipitation.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate check for particles aliquot Aliquot and Store at -80°C vortex->aliquot fully dissolved sonicate->aliquot add_to_media Add Stock to Aqueous Medium (dropwise with vortexing) aliquot->add_to_media final_conc Final Working Concentration add_to_media->final_conc

Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates stat3_dimer STAT3 Dimer stat3->stat3_dimer dimerizes This compound This compound This compound->jak2 inhibits (hypothesized) dna DNA stat3_dimer->dna binds to gene_transcription Gene Transcription (e.g., Bcl-xL, MMP-2, MMP-9) dna->gene_transcription initiates

Hypothesized inhibition of the JAK2/STAT3 signaling pathway.
Note: The inhibitory effect of this compound on the JAK2/STAT3 pathway is hypothesized based on studies of the related compound, Atractylenolide I.

References

Acetylatractylodinol stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Acetylatractylodinol in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound solutions?

A1: For optimal stability, it is recommended to store this compound solutions at low temperatures and protected from light. A common practice for stock solutions is storage at -20°C for short-term use (up to one month) and -80°C for long-term storage (up to six months). It is crucial to minimize freeze-thaw cycles.

Q2: Which solvents are recommended for dissolving this compound?

A2: this compound, a polyacetylene compound, is generally soluble in a range of organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are commonly used for in vitro and in vivo studies. The choice of solvent will depend on the specific experimental requirements, including desired concentration and compatibility with biological systems.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound can be influenced by several factors, including:

  • Temperature: Higher temperatures generally accelerate degradation.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • pH: The stability of this compound can be pH-dependent, with acidic or alkaline conditions potentially causing hydrolysis or other degradation reactions.[1][2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the polyacetylene structure.

  • Solvent Purity: Impurities in solvents can catalyze degradation reactions.

Q4: Are there any known incompatibilities for this compound?

A4: this compound may be incompatible with strong oxidizing agents, strong acids, and strong bases. These substances can promote the degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in stored solutions Degradation of this compound due to improper storage.Prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles and store at -80°C, protected from light.
Precipitate formation in the solvent The concentration of this compound exceeds its solubility in the chosen solvent at a given temperature.Gently warm the solution to aid dissolution. If precipitation persists, consider using a different solvent or a lower concentration.
Inconsistent experimental results Variability in the stability of this compound solutions between experiments.Standardize the preparation and storage of solutions. Ensure consistent solvent quality, temperature, and light exposure conditions for all experiments.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method to accurately quantify the parent compound.

Stability Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the stability of a closely related polyacetylene, Atractylodin (B190633), provides valuable insights. The following table summarizes general stability observations for polyacetylenes from Atractylodes species.

Solvent Temperature Stability Observations Citation
MethanolRoom TemperaturePolyacetylenes can be unstable in methanol, with degradation observed over time, especially when exposed to light and oxygen.[3]
EthanolRoom TemperatureGenerally considered a suitable solvent for short-term storage, though long-term stability may be compromised.
DMSORoom TemperatureDMSO is a common solvent for long-term storage of many compounds, but the presence of water can impact stability.[4]
Aqueous SolutionsVarying pHStability is often pH-dependent. Polyacetylenes may be more stable in neutral to slightly acidic conditions and degrade in alkaline or strongly acidic environments.[1][2]

Disclaimer: This data is based on general knowledge of polyacetylene stability and studies on related compounds. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[5][6][7]

Objective: To identify potential degradation products and degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • DMSO (anhydrous, HPLC grade)

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (B78521) (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • HPLC system with a Diode Array Detector (DAD)

  • C18 HPLC column

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

    • Repeat the experiment with 1 N HCl if no degradation is observed.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate and sample as described for acidic hydrolysis.

    • Neutralize the samples with 0.1 N HCl before HPLC analysis.

    • Repeat the experiment with 1 N NaOH if no degradation is observed.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for a defined period, sampling at various time points.

    • Analyze the samples by HPLC.

    • Repeat the experiment with 30% hydrogen peroxide if no degradation is observed.

  • Thermal Degradation:

    • Place a solid sample of this compound and a solution in separate vials in a temperature-controlled oven (e.g., 60°C).

    • Sample at various time points and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Sample at various time points and analyze by HPLC.

  • HPLC Analysis:

    • Develop a suitable HPLC method to separate this compound from its potential degradation products. A C18 column with a gradient elution of acetonitrile and water is a good starting point.

    • Use a DAD to monitor the elution profile at multiple wavelengths to detect all potential degradation products.

Signaling Pathway

// Edges "Inflammatory Stimuli" -> TLR4; TLR4 -> MAPKs; TLR4 -> IKK; IKK -> "IκBα" [label="phosphorylates", fontcolor="#5F6368"]; "IκBα" -> "NF-κB" [label="releases", style=dashed, fontcolor="#5F6368"]; "NF-κB" -> NFkB_nucleus [label="translocates to", fontcolor="#5F6368"]; NFkB_nucleus -> Proinflammatory_Genes [label="induces", fontcolor="#5F6368"];

TLR4 -> NLRP3_Inflammasome [label="activates", fontcolor="#5F6368"]; NLRP3_Inflammasome -> Caspase1 [label="activates", fontcolor="#5F6368"];

Nrf2 -> Nrf2_nucleus [label="translocates to", fontcolor="#5F6368"]; Nrf2_nucleus -> Antioxidant_Genes [label="induces", fontcolor="#5F6368"];

This compound -> MAPKs [arrowhead=tee, color="#EA4335"]; this compound -> "IκBα" [arrowhead=tee, label="inhibits degradation", color="#EA4335", fontcolor="#5F6368"]; this compound -> NLRP3_Inflammasome [arrowhead=tee, color="#EA4335"]; this compound -> Nrf2 [arrowhead=normal, color="#34A853"];

{rank=same; MAPKs; IKK;} {rank=same; "IκBα"; "NF-κB";} {rank=same; NFkB_nucleus; Nrf2_nucleus;} } caption: "Proposed anti-inflammatory signaling pathway of this compound."

References

long-term storage and stability of Acetylatractylodinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of Acetylatractylodinol for researchers, scientists, and drug development professionals. The information is based on the chemical properties of this compound and general knowledge of the stability of related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container at -20°C or below, protected from light and moisture. These conditions minimize the potential for degradation through hydrolysis and oxidation.

Q2: How should I store this compound in solution?

A2: If storage in solution is necessary, it is recommended to use a dry, aprotic solvent. Based on general stability information for similar compounds, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to protect solutions from light.[1] Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the potential signs of this compound degradation?

A3: Visual signs of degradation may include a change in color or the appearance of precipitate in solutions. However, the absence of these signs does not guarantee stability. Chemical analysis is required for a definitive assessment.

Q4: Which analytical methods are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the purity of this compound and detecting degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also a suitable technique for analyzing furan-containing compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid degradation of this compound in solution. The chosen solvent may be promoting degradation (e.g., protic solvents, acidic or basic conditions).Switch to a dry, aprotic solvent. Ensure the solvent is of high purity and free of contaminants.
Inconsistent analytical results in stability studies. Repeated freeze-thaw cycles of the stock solution. Adsorption of the compound to the storage container.Aliquot the stock solution into single-use vials. Use low-adsorption microplates or vials.
Appearance of new peaks in the chromatogram during stability analysis. Formation of degradation products.Use LC-MS to identify the mass of the new peaks and hypothesize their structures based on potential degradation pathways.
Discoloration of the solid compound or solution. Exposure to light or oxygen, leading to oxidative degradation or polymerization.Store the compound and its solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol for a Long-Term Stability Study of this compound

Objective: To evaluate the long-term stability of this compound under different storage conditions.

Materials:

  • This compound (solid)

  • High-purity solvents (e.g., acetonitrile, DMSO)

  • Low-adsorption vials

  • Temperature and humidity-controlled stability chambers

  • HPLC-UV system

  • LC-MS system

Methodology:

  • Sample Preparation:

    • Accurately weigh solid this compound into multiple vials for each storage condition.

    • Prepare a concentrated stock solution of this compound in a suitable aprotic solvent. Aliquot into single-use vials.

  • Storage Conditions:

    • Solid: Store vials at -20°C, 4°C, and 25°C/60% RH (relative humidity).

    • Solution: Store aliquots at -80°C, -20°C, and 4°C.

  • Time Points:

    • Analyze samples at initial time point (T=0) and at subsequent time points (e.g., 1, 3, 6, 12, and 24 months).

  • Analytical Method:

    • Develop and validate a stability-indicating HPLC-UV method capable of separating this compound from its potential degradation products.

    • At each time point, analyze the samples to determine the concentration of this compound.

    • If significant degradation is observed, use LC-MS to identify the degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Determine the degradation kinetics and estimate the shelf-life under each storage condition.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for this compound (Solid)

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
-20°C 099.8White powder
699.7No change
1299.6No change
2499.5No change
4°C 099.8White powder
698.5No change
1297.2Slight yellowing
2494.8Yellowish powder
25°C / 60% RH 099.8White powder
692.1Yellowish powder
1285.3Brownish powder
2475.6Brown solid

Table 2: Hypothetical Long-Term Stability Data for this compound (in DMSO)

Storage ConditionTime (Months)Concentration (mg/mL)Degradation Products Detected
-80°C 010.0None
69.9None
129.9None
-20°C 010.0None
69.7Trace amounts of DP1
129.4DP1, Trace amounts of DP2
4°C 010.0None
68.2DP1, DP2
126.5DP1, DP2, DP3

(DP = Degradation Product)

Visualizations

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3, 6, 12, 24 months) cluster_data Data Interpretation A This compound (Solid) B Stock Solution in Aprotic Solvent A->B Dissolution C1 Solid: -20°C, 4°C, 25°C/60%RH A->C1 C2 Solution: -80°C, -20°C, 4°C B->C2 D HPLC-UV Analysis (Purity Assay) C1->D C2->D E LC-MS Analysis (Degradant Identification) D->E If degradation > threshold F Determine Degradation Rate D->F G Estimate Shelf-Life F->G G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation / Ring Opening A This compound B Atractylodinol + Acetic Acid A->B (e.g., acidic/basic conditions) C Oxidized Derivatives A->C (e.g., presence of oxygen) D Furan Ring-Opened Products C->D

References

Technical Support Center: Optimizing Atractylenolide Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general bioactive properties of Atractylenolides?

Atractylenolide I, II, and III are the principal bioactive constituents of Atractylodes macrocephala.[1][2] They are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, antioxidant, and organ-protective effects.[1][3][4][5] Specifically, Atractylenolide I and III have demonstrated notable anti-inflammatory and neuroprotective activities, while Atractylenolide I and II are recognized for their anti-cancer properties.[3][4]

Q2: What are the typical dosage ranges for Atractylenolides in rodent studies?

Dosage can vary significantly based on the animal model, route of administration, and the specific therapeutic effect being investigated.

  • Atractylenolide I: For treating post-infectious irritable bowel syndrome in rats, oral doses of 2.5, 5, and 10 mg/kg have been used.[6]

  • Atractylenolide II: A dose of 60 mg/kg was shown to prevent radiation-induced ulcers in mice.[7]

  • Atractylenolide III: For gastroprotective effects in Wistar rats, an oral dose of 10 mg/kg was found to be effective.[8] In studies investigating neuroprotective effects in rats, doses of 0.6, 1.2, and 2.4 mg/kg have been administered.[9]

Q3: How are Atractylenolides typically administered in animal studies?

The most common route of administration in the cited literature is oral gavage. This method is chosen when a precise volume of the agent needs to be delivered directly into the stomach.[10][11]

Q4: What is known about the pharmacokinetics of Atractylenolides?

Studies in rats indicate that Atractylenolides are generally absorbed rapidly.[4]

  • Atractylenolide I: After oral administration of 80 mg/kg in rats, the time to peak concentration (Tmax) was approximately 0.21 hours.[12] It appears to be well-absorbed throughout the intestine, with passive diffusion being the dominant transport mechanism.[13]

  • Atractylenolide III: In male Sprague-Dawley rats, Tmax was observed at 45 minutes with a half-life (t1/2) of 172.1 minutes.[9] Pharmacokinetic studies of all three compounds have found they exhibit similar characteristics with high absorption.[14]

Q5: What are the known signaling pathways modulated by Atractylenolides?

Atractylenolides exert their effects by modulating multiple signaling pathways.

  • Anti-inflammatory effects are primarily mediated through the inhibition of pathways such as TLR4/NF-κB, PI3K/Akt, and MAPK.[1][2]

  • Anti-cancer activity has been linked to the regulation of the JAK2/STAT3 signaling pathway.[1]

  • Neuroprotective effects of Atractylenolide III have been associated with the modulation of the PI3K/AKT/GSK3β pathway[9] and inhibition of the JAK2/STAT3 pathway.[15]

Troubleshooting Guide

Problem/Issue Potential Cause Suggested Solution
Low Bioavailability or Inconsistent Results Poor solubility of the compound in the chosen vehicle.Test different biocompatible vehicles (e.g., corn oil, carboxymethylcellulose, Tween 80 solutions) to improve solubility and ensure a homogenous suspension. Verify compound stability in the vehicle over the duration of the experiment.
Rapid metabolism.Atractylenolides are known to be metabolized.[4] Consider more frequent, smaller doses or a different route of administration if oral bioavailability is a limiting factor. Perform a pilot pharmacokinetic study to determine peak plasma concentrations and half-life in your specific animal model.
Observed Toxicity or Adverse Events (e.g., weight loss, lethargy) The administered dose is too high.Review the literature for established No-Observed-Adverse-Effect-Level (NOAEL) for related compounds. If unavailable, conduct a dose-ranging toxicity study starting with a low dose (e.g., 1-5 mg/kg) and escalating gradually. Atractylenolides I and III have been reported to have low toxicity.[3][16]
Improper administration technique (e.g., esophageal perforation during gavage).Ensure all personnel are thoroughly trained in oral gavage techniques.[10][11][17][18][19] Use appropriate gavage needle sizes and lubricate the tip. If adverse signs appear immediately after dosing, this may be the cause.
Lack of Efficacy in Anti-Inflammatory Models Incorrect timing of drug administration relative to the inflammatory insult.The timing of administration is critical. For acute models like carrageenan-induced paw edema, the test compound is typically administered 30-60 minutes before the inflammatory agent.[20][21][22] This timing should be optimized based on the compound's Tmax.
The chosen animal model may not be appropriate for the compound's mechanism of action.Atractylenolides have been shown to inhibit NF-κB and cytokine production.[1][5] Models like LPS-induced inflammation, which are heavily dependent on these pathways, may be more suitable.[23][24][25][26][27]

Data Presentation: Summary of Doses and Pharmacokinetics

Table 1: Reported Dosages of Atractylenolides in Rodent Models

CompoundAnimal ModelDosageRouteObserved EffectReference
Atractylenolide I Rat2.5, 5, 10 mg/kgOralAmelioration of post-infectious irritable bowel syndrome[6]
Atractylenolide II Mouse60 mg/kgOralPrevention of radiation-induced ulcers[7]
Atractylenolide III Rat10 mg/kgOralGastroprotection against ethanol-induced ulcers[8]
Atractylenolide III Rat0.6, 1.2, 2.4 mg/kgOralAmelioration of cognitive impairment[9]

Table 2: Pharmacokinetic Parameters of Atractylenolides in Rats

CompoundDoseTmax (Time to Peak)Cmax (Peak Concentration)t1/2 (Half-life)AUC (Area Under Curve)Reference
Atractylenolide I 80 mg/kg (oral)0.21 ± 0.04 h420 ± 35 ng/mL-1313 ± 146 (ng·h)/mL[12]
Atractylenolide III Not specified45 min1211 ng/L172.1 min156031 ng/L*min[9]

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_eval Phase 3: Evaluation acclimatize Animal Acclimatization (1 week) randomize Randomization into Groups (Control, Vehicle, Test Article) acclimatize->randomize dose Pre-treatment: Administer Atractylenolide (Oral Gavage, 30-60 min prior) randomize->dose induce Induce Inflammation (e.g., Carrageenan or LPS injection) dose->induce measure Measure Edema / Behavioral Assessment (Hourly for 4-6 hours) induce->measure collect Collect Blood/Tissue Samples (At endpoint) measure->collect analyze Biochemical Analysis (Cytokines, Western Blot, etc.) collect->analyze

Caption: Experimental workflow for an acute anti-inflammatory animal study.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB_complex NF-κB (p65/p50) IκBα->NFκB_complex releases NFκB_nuc NF-κB (p65/p50) NFκB_complex->NFκB_nuc translocates Atractylenolide Atractylenolide I/III Atractylenolide->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Genes induces transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->TLR4

References

preventing degradation of Acetylatractylodinol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetylatractylodinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on its chemical structure, which includes an acetyl ester, a furan (B31954) ring, and a polyacetylene chain, this compound is susceptible to degradation through several mechanisms. The primary factors of concern are:

  • pH: The ester linkage is prone to hydrolysis under both acidic and alkaline conditions.[1][2][3][4][5] Strong acids or bases can catalyze this reaction, leading to the formation of Atractylodinol and acetic acid.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[6][7][8][9][10]

  • Light: The conjugated polyacetylene system in this compound may be sensitive to light, potentially leading to photodegradation. It is advisable to protect solutions from light.

  • Oxidizing and Reducing Agents: The molecule may be sensitive to strong oxidizing or reducing agents.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability of this compound in solution, it is recommended to adhere to the following storage conditions based on general laboratory best practices for sensitive compounds:

Storage ConditionRecommendationDuration
Temperature Store at -20°C for short-term storage and -80°C for long-term storage.Up to 1 month at -20°C, Up to 6 months at -80°C
Light Protect from light by using amber vials or by wrapping the container in aluminum foil.Always
Solvent Prepare fresh solutions for immediate use. If storage is necessary, use a dry, aprotic solvent.Minimize storage time in solution.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.Recommended for long-term storage

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[11][12] The choice of solvent will depend on the specific experimental requirements. For biological assays, DMSO is commonly used. However, it is crucial to be aware of the potential for solvent-induced degradation and to prepare solutions fresh whenever possible. For applications requiring aqueous buffers, it is advisable to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer immediately before use.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most reliable method for monitoring the degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[13][14][15][16][17] These methods can separate the parent compound from its degradation products and allow for quantification.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in stored solutions Degradation of this compound due to improper storage (temperature, light exposure) or hydrolysis in protic solvents.Prepare fresh solutions before each experiment. If storage is unavoidable, store at -80°C in a dry, aprotic solvent and protect from light. Verify the integrity of the compound using HPLC.
Precipitation of the compound in aqueous buffer Low aqueous solubility of this compound.Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final working solution, dilute the stock solution into the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent experimental results Variability in the concentration of active this compound due to ongoing degradation.Standardize the solution preparation and handling protocol. Prepare fresh solutions for each set of experiments. Consider performing a stability study under your specific experimental conditions to determine the time frame within which the compound is stable.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a general method to determine the stability of this compound in a chosen solvent under specific temperature and light conditions.

1. Materials:

  • This compound
  • High-purity solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
  • HPLC-grade solvents for mobile phase
  • Amber HPLC vials
  • Calibrated analytical balance
  • Volumetric flasks
  • Pipettes
  • HPLC system with UV or MS detector

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
  • Sample Preparation: Aliquot the stock solution into several amber HPLC vials.
  • Time Zero (T0) Analysis: Immediately analyze one of the aliquots by HPLC to determine the initial concentration and purity of the this compound solution. This will serve as the baseline.
  • Incubation: Store the remaining vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C; protected from light or exposed to light).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve one vial from each storage condition and analyze its content by HPLC.
  • Data Analysis:
  • Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.
  • Identify any new peaks in the chromatogram, which may correspond to degradation products.

3. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid).
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 200-400 nm).
  • Column Temperature: 25-30°C

Signaling Pathways

This compound has been shown to exhibit anti-inflammatory and antioxidant activities through the modulation of several key signaling pathways.

anti_inflammatory_pathway cluster_npm_alk NPM-ALK Pathway cluster_mapk_nfkb MAPK/NF-κB Pathway acetyl This compound npm_alk NPM-ALK acetyl->npm_alk inhibits mapks MAPKs (p38, JNK, ERK1/2) acetyl->mapks inhibits jak2 JAK2 npm_alk->jak2 stat3 STAT3 npm_alk->stat3 plc PLCγ1 npm_alk->plc akt AKT npm_alk->akt nfkb NF-κB mapks->nfkb inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb->inflammation antioxidant_pathway cluster_nrf2 Nrf2 Antioxidant Pathway acetyl This compound nrf2 Nrf2 acetyl->nrf2 activates nlrp3 NLRP3 Inflammasome acetyl->nlrp3 inhibits are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1) are->antioxidant_enzymes inflammation Inflammation nlrp3->inflammation

References

Technical Support Center: Acetylatractylodinol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetylatractylodinol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction of this compound from its natural source, primarily the rhizomes of Atractylodes lancea.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound and provides potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 2. Inadequate Extraction Time or Temperature: The extraction may not have been carried out for a sufficient duration or at an optimal temperature to ensure complete extraction. 3. Improper Solid-to-Liquid Ratio: An insufficient volume of solvent may have been used for the amount of plant material. 4. Poor Quality of Plant Material: The concentration of this compound can vary depending on the geographical origin, harvesting time, and storage conditions of the Atractylodes lancea rhizomes. 5. Incomplete Cell Wall Disruption: The plant material may not be ground finely enough, limiting solvent access to the target compound.1. Solvent Optimization: Test a range of solvents with varying polarities, such as ethanol (B145695), methanol (B129727), hexane, or ethyl acetate. Mixtures of solvents (e.g., ethanol-water) can also be effective. 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. For many polyphenolic compounds, temperatures between 50-70°C are often a good starting point. 3. Ratio Adjustment: Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w). 4. Source High-Quality Material: Ensure the use of properly identified, dried, and stored plant material from a reputable source. 5. Improve Grinding: Grind the rhizomes to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be dissolving a wide range of other compounds along with this compound. 2. Harsh Extraction Conditions: High temperatures or very long extraction times can lead to the breakdown of other components, creating impurities.1. Solvent Selection: Use a more selective solvent system. A stepwise extraction with solvents of increasing polarity can also be employed to separate compounds based on their polarity. 2. Milder Conditions: Optimize for the lowest effective temperature and shortest extraction time that provides a good yield. Consider using techniques like ultrasound-assisted extraction (UAE) which can be effective at lower temperatures.
Degradation of this compound 1. Exposure to High Temperatures: this compound, like many natural products, can be sensitive to heat. 2. Presence of Oxidizing Agents: Exposure to air and light can promote oxidation. 3. Inappropriate pH: The pH of the extraction solvent can affect the stability of the compound.1. Temperature Control: Use lower extraction temperatures or methods like supercritical fluid extraction (SFE) that operate at milder temperatures. Avoid prolonged exposure to heat during solvent evaporation. 2. Inert Atmosphere: Conduct the extraction and subsequent processing steps under an inert atmosphere (e.g., nitrogen or argon) and protect the extract from light. 3. pH Monitoring: Maintain a neutral or slightly acidic pH during extraction, as extreme pH values can lead to degradation.
Inconsistent Extraction Results 1. Variability in Plant Material: Batches of Atractylodes lancea may have different chemical profiles. 2. Lack of Control Over Parameters: Inconsistent application of extraction parameters (time, temperature, solvent ratio) will lead to variable results. 3. Inconsistent Sample Preparation: Variations in particle size of the ground rhizomes can affect extraction efficiency.1. Standardize Plant Material: Source plant material from a single, reliable supplier and ensure consistent post-harvest processing. 2. Precise Control: Carefully control and monitor all extraction parameters for each experiment. 3. Standardize Grinding: Implement a standardized procedure for grinding the plant material to ensure a consistent particle size.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common methods for extracting this compound and other essential oil components from Atractylodes lancea include steam distillation, solvent extraction (using solvents like ethanol, methanol, or hexane), and ultrasound-assisted extraction (UAE). Supercritical fluid extraction (SFE) with CO2 is a more advanced, "green" alternative.

Q2: What are the major bioactive compounds found in Atractylodes lancea rhizomes?

A2: The rhizomes of Atractylodes lancea are rich in essential oils, which are primarily composed of sesquiterpenoids. The main bioactive constituents include atractylon, hinesol, β-eudesmol, and atractylodin. This compound is also a significant component.

Q3: How does the choice of solvent affect the extraction yield of this compound?

A3: The choice of solvent is critical for efficient extraction. This compound is a relatively non-polar compound, so solvents like hexane, ethyl acetate, and ethanol are generally effective. The polarity of the solvent will determine the overall composition of the extract. For example, more polar solvents like methanol or ethanol-water mixtures may extract a broader range of compounds, including more polar impurities.

Q4: What is the optimal temperature for extracting this compound?

A4: The optimal temperature depends on the extraction method. For solvent extraction, temperatures in the range of 50-70°C are often a good compromise between extraction efficiency and minimizing the degradation of heat-sensitive compounds.[1] Higher temperatures can increase extraction speed but also risk degrading the target molecule.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for the quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for the analysis of the volatile components of the essential oil from Atractylodes lancea, including this compound.[2]

Data Presentation

The following tables summarize quantitative data related to the composition of essential oil from Atractylodes lancea, which includes compounds structurally related to this compound. This data can help researchers understand how different factors can influence the chemical profile of the extract.

Table 1: Comparison of Essential Oil Yield from Different Atractylodes Species by Hydrodistillation

Plant SpeciesAverage Essential Oil Yield (%)Primary Volatile Component(s)Reference
Atractylodes lancea2.91Atractylon (48.68%)[3]
Atractylodes koreana2.42Eudesma-4(14)-en-11-ol (11.81%)[3]

Table 2: Influence of Geographic Origin on the Relative Content of Major Sesquiterpenoids in Atractylodes lancea Essential Oil (GC-MS Analysis)

Geographic AreaAtractylon (%)Hinesol (%)β-Eudesmol (%)Atractylodin (%)
Area 130.66 ± 3.07--10.22 ± 1.58
Area 2-29.67 ± 5.2227.30 ± 4.97-
Area 3-43.70 ± 5.1030.19 ± 2.88-

Data adapted from a study on the geographic differentiation of essential oils.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general procedure for the laboratory-scale extraction of this compound using ultrasonication.

  • Sample Preparation: Weigh 20 g of dried and powdered Atractylodes lancea rhizomes.

  • Extraction: Place the powder into a 500 mL flask and add 200 mL of 95% ethanol (a 10:1 solvent-to-solid ratio).

  • Ultrasonication: Submerge the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 30-60 minutes at a controlled temperature (e.g., 50°C).

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Further Purification (Optional): The crude extract can be further purified using techniques like column chromatography to isolate this compound.

Protocol 2: Steam Distillation

This classic method is suitable for extracting volatile compounds like those found in the essential oil of Atractylodes lancea.

  • Sample Preparation: Weigh 100 g of dried and powdered Atractylodes lancea rhizomes.

  • Apparatus Setup: Place the powdered rhizomes in a 2 L round-bottom flask. Add distilled water to fully submerge the powder (approximately a 10:1 water-to-solid ratio). Set up the steam distillation apparatus.

  • Distillation: Heat the flask to generate steam, which will pass through the plant material, carrying the volatile oils with it.

  • Collection: Collect the distillate, which will be a milky emulsion of essential oil and water, in a separatory funnel. Continue the distillation for 3-4 hours.

  • Separation: Allow the distillate to separate into an aqueous layer and an upper oily layer (the essential oil). Carefully separate the essential oil layer.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

Mandatory Visualization

Signaling Pathway Diagram

This compound and related compounds from Atractylodes lancea have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the proposed mechanism involving the inhibition of the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK TLR4->IKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38/JNK/ERK MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates DNA DNA AP1->DNA Translocates to nucleus IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades and releases NFkB->DNA Translocates to nucleus NFkB_IkB NF-κB-IκBα (Inactive) This compound This compound This compound->MAPKK Inhibits This compound->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Initiates

Anti-inflammatory mechanism of this compound.
Experimental Workflow Diagram

The following diagram outlines a general workflow for the extraction and analysis of this compound.

extraction_workflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis Plant_Material Atractylodes lancea Rhizomes Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Powder Fine Powder Grinding->Powder Extraction_Method Extraction (e.g., UAE, Steam Distillation) Powder->Extraction_Method Crude_Extract Crude Extract Extraction_Method->Crude_Extract Filtration Filtration Crude_Extract->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification Chromatography (Optional) Solvent_Removal->Purification Analysis Analysis (HPLC, GC-MS) Solvent_Removal->Analysis Direct Analysis Purification->Analysis Final_Product Pure this compound or Characterized Extract Analysis->Final_Product

General workflow for this compound extraction.

References

enhancing the yield of Acetylatractylodinol from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of Acetylatractylodinol from its natural source, the rhizomes of Atractylodes species. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a characteristic polyacetylene compound found in the rhizomes of plants belonging to the Atractylodes genus (Asteraceae family), most notably Atractylodes lancea and Atractylodes chinensis.

Q2: What are the main factors influencing the yield of this compound during extraction?

A2: The yield of this compound is influenced by several factors, including the quality of the plant material (geographical origin, cultivation, and harvest time), pre-treatment of the rhizomes (drying and grinding), the extraction method employed, the choice of solvent, and the parameters of the extraction process (e.g., temperature, time, and pressure).

Q3: Which extraction methods are most effective for obtaining this compound?

A3: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) with CO2 are generally more efficient than traditional methods like maceration or Soxhlet extraction. These advanced methods often result in higher yields, shorter extraction times, and reduced solvent consumption.

Q4: How can the biosynthesis of this compound be enhanced in the plant itself?

A4: The application of elicitors, which are compounds that stimulate defense responses in plants, can enhance the production of secondary metabolites like polyacetylenes. Elicitors such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) have been shown to induce transcriptional changes in biosynthetic genes, potentially leading to increased this compound accumulation.

Q5: What are the most suitable analytical methods for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common and reliable method for the quantification of this compound in plant extracts.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Extraction Yield - Inappropriate extraction method or solvent.- Suboptimal extraction parameters (time, temperature, pressure).- Poor quality of plant material.- Inefficient pre-treatment (e.g., improper grinding).- Optimize the extraction method using a systematic approach like Response Surface Methodology (RSM).- Select a solvent with appropriate polarity for this compound.- Ensure the plant material is of high quality and properly dried and ground to a fine powder to increase surface area.
Degradation of this compound - Polyacetylenes can be sensitive to heat, light, and air.- Prolonged exposure to high temperatures during extraction or solvent evaporation.- Employ extraction methods that use lower temperatures, such as SFE or UAE at controlled temperatures.- Minimize exposure of the extract to light and air.- Use a rotary evaporator under reduced pressure for solvent removal at a low temperature.
Co-extraction of Impurities - The solvent used may have a broad selectivity, extracting a wide range of compounds.- Complex nature of the plant matrix.- Use a more selective extraction method like Supercritical Fluid Extraction (SFE).- Perform a preliminary clean-up of the crude extract using techniques like solid-phase extraction (SPE) before final purification.- Optimize the polarity of the extraction solvent to target this compound more specifically.
Difficulty in Purification - Presence of structurally similar compounds.- Low concentration of this compound in the crude extract.- Employ multi-step purification protocols, combining different chromatographic techniques (e.g., column chromatography followed by preparative HPLC).- Use high-resolution chromatographic columns for better separation.- Consider derivatization to enhance the separation characteristics of this compound.

Experimental Protocols & Data

This section provides detailed methodologies for enhancing and quantifying this compound.

I. Advanced Extraction Methods

Modern extraction techniques can significantly improve the yield of this compound. Below are comparative parameters for different methods.

Table 1: Comparison of Advanced Extraction Methods for Compounds from Atractylodes Species

Parameter Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Solvent 75% Ethanol (B145695)75% EthanolSupercritical CO2 with 10% Ethanol as modifier
Solid-to-Liquid Ratio 1:30 (g/mL)1:30 (g/mL)N/A
Temperature 50°C50°C40°C
Time 20 min20 min90 min
Power/Pressure 600 W200 W25 MPa
Relative Yield HighHigher than single UAE or MAEHigh selectivity, good yield

Note: The combined use of ultrasonic and microwave-assisted extraction has been reported to provide higher extraction efficiency than either method alone[1]. SFE offers the advantage of high selectivity[2].

II. Detailed Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a synthesized methodology based on efficient extraction of related compounds from Atractylodes rhizomes.

1. Sample Preparation:

  • Dry the rhizomes of Atractylodes lancea at a controlled temperature (e.g., 50°C) to a constant weight.
  • Grind the dried rhizomes into a fine powder (approximately 40-60 mesh).

2. Extraction:

  • Accurately weigh 10 g of the powdered rhizome and place it in a 500 mL flask.
  • Add 300 mL of 75% ethanol to achieve a solid-to-liquid ratio of 1:30 (g/mL).
  • Place the flask in an ultrasonic bath.
  • Sonicate at a frequency of 40 kHz and a power of 600 W for 20 minutes at a controlled temperature of 50°C.

3. Post-Extraction Processing:

  • After sonication, immediately filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C under reduced pressure to obtain the crude extract.

4. Quantification (HPLC-DAD):

  • Prepare a standard solution of this compound of known concentration.
  • Dissolve a known amount of the crude extract in the mobile phase.
  • Inject the standard and sample solutions into an HPLC system equipped with a C18 column and a DAD detector.
  • Develop a suitable gradient elution method (e.g., using acetonitrile (B52724) and water).
  • Monitor the absorbance at the maximum wavelength for this compound.
  • Quantify the amount of this compound in the extract by comparing the peak area with that of the standard.

III. Elicitor-Enhanced Biosynthesis

The use of elicitors can stimulate the plant's secondary metabolism, potentially increasing the in-planta concentration of this compound before extraction.

Table 2: Elicitors for Enhancing Secondary Metabolites in Asteraceae

Elicitor Typical Concentration Application Method Potential Effect
Methyl Jasmonate (MeJA) 100 µMFoliar spray or addition to in vitro culturesInduction of defense-related genes, leading to increased production of secondary metabolites.
Salicylic Acid (SA) 1 mMFoliar spray or root drenchActivation of systemic acquired resistance and stimulation of secondary metabolite biosynthesis.
Yeast Extract 2.5 g/LAddition to in vitro culturesMimics microbial attack, triggering plant defense responses and secondary metabolite accumulation.

Visualizations

Putative Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for polyacetylenes, including this compound, in Asteraceae, starting from oleic acid.

This compound Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Polyacetylene Formation Oleic Acid Oleic Acid Linoleic Acid Linoleic Acid Oleic Acid->Linoleic Acid FAD2 (Δ12-Desaturase) Crepenynic Acid Crepenynic Acid Linoleic Acid->Crepenynic Acid FAD2-like (Δ12-Acetylenase) Dehydrocrepenynic Acid Dehydrocrepenynic Acid Crepenynic Acid->Dehydrocrepenynic Acid Desaturase Further Desaturation & Modification Further Desaturation & Modification Dehydrocrepenynic Acid->Further Desaturation & Modification Atractylodinol Atractylodinol Further Desaturation & Modification->Atractylodinol This compound This compound Atractylodinol->this compound Acetyltransferase Extraction Optimization Workflow Start Start: Select Atractylodes Rhizomes PreTreatment Pre-treatment: Dry and Grind Rhizomes Start->PreTreatment MethodSelection Select Extraction Method (UAE, MAE, SFE) PreTreatment->MethodSelection Optimization Optimize Parameters (Solvent, Time, Temp, etc.) using RSM MethodSelection->Optimization e.g., UAE Extraction Perform Extraction Optimization->Extraction Analysis Quantify this compound Yield via HPLC Extraction->Analysis Evaluation Yield Acceptable? Analysis->Evaluation Evaluation->Optimization No Purification Purify this compound Evaluation->Purification Yes End End: Pure This compound Purification->End

References

Technical Support Center: Troubleshooting Biochemical Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for troubleshooting biochemical assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in their experiments. While this guide provides general strategies for identifying and mitigating common sources of assay interference, it is important to note that specific interference profiles for many compounds, including acetylatractylodinol (B2446906), are not well-documented in publicly available literature. Therefore, the principles and protocols outlined here should be applied as part of a robust experimental design to ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing activity in my primary assay, but the results are not reproducible. What could be the cause?

A1: Irreproducible results are a common challenge in high-throughput screening (HTS) and can stem from various sources of assay interference.[1] When a compound like this compound shows inconsistent activity, it is crucial to investigate potential nonspecific mechanisms of action. These can include compound aggregation, redox activity, interference with the detection method (e.g., fluorescence or luminescence), or the presence of impurities.[2][3] It is recommended to perform a series of counter-screens to identify the underlying cause.

Q2: What are Pan-Assay Interference Compounds (PAINS), and how do I know if my compound is one?

A2: Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as frequent hitters in many different HTS assays.[4] They often produce false-positive results through a variety of mechanisms not related to specific target engagement.[4] There are computational filters and databases available to check if your compound or its substructures are known PAINS. However, these filters are not exhaustive. Experimental validation through counter-screens is the most reliable way to determine if your compound's activity is a result of assay interference.

Q3: Can compound aggregation lead to false positives? How can I test for this?

A3: Yes, the formation of colloidal aggregates by small molecules is a major source of artifacts in early drug discovery.[5] These aggregates, typically 50 to 1000 nm in size, can nonspecifically adsorb and partially denature proteins, leading to inhibition or, occasionally, activation.[5] A key characteristic of aggregation-based inhibition is its sensitivity to non-ionic detergents. A simple counter-screen involves re-testing your compound's activity in the presence of a small amount (e.g., 0.01-0.1%) of a detergent like Triton X-100. A significant reduction in activity in the presence of the detergent is a strong indicator of aggregation.

Q4: My assay uses a luciferase reporter. Could my compound be directly inhibiting the enzyme?

A4: Direct inhibition of the luciferase enzyme is a common cause of interference in reporter-gene assays.[6][7] Many small molecules can interact with and inhibit firefly luciferase (FLuc), which can sometimes paradoxically lead to an increase in the luminescence signal in cell-based assays due to enzyme stabilization.[8] To test for this, you should perform a counter-assay using purified luciferase enzyme and your compound. A decrease in luminescence in this cell-free assay indicates direct inhibition of the reporter.

Q5: I am using a fluorescence-based assay. What are the potential sources of interference?

A5: In fluorescence-based assays, interference can arise from the intrinsic properties of the test compound.[9] Compounds that are fluorescent at the excitation and/or emission wavelengths of your assay can lead to false positives. Conversely, compounds that absorb light at these wavelengths can cause fluorescence quenching, leading to false negatives.[10] It is essential to measure the fluorescence spectrum of your compound under the assay conditions to rule out such interference.

Troubleshooting Guides

Guide 1: Investigating Suspected Compound Aggregation

If you suspect your compound is an aggregator, follow this troubleshooting workflow:

Aggregation_Troubleshooting Start Inconsistent or Promiscuous Activity Observed Detergent_Test Re-run Assay with 0.01% Triton X-100 Start->Detergent_Test Activity_Reduced Activity Significantly Reduced? Detergent_Test->Activity_Reduced Aggregator Compound is Likely an Aggregator Activity_Reduced->Aggregator Yes Not_Aggregator Aggregation is Unlikely the Cause Activity_Reduced->Not_Aggregator No DLS Confirm with Dynamic Light Scattering (DLS) Aggregator->DLS TEM Visualize Aggregates with TEM Aggregator->TEM

Guide 2: Identifying Luciferase Inhibition

For assays employing a luciferase reporter, use the following guide to test for direct enzyme inhibition:

Luciferase_Troubleshooting Start Activity in Luciferase Reporter Assay Counter_Screen Perform Cell-Free Luciferase Assay with Compound Start->Counter_Screen Luminescence_Change Luminescence Decreased? Counter_Screen->Luminescence_Change Inhibitor Compound is a Luciferase Inhibitor Luminescence_Change->Inhibitor Yes Not_Inhibitor Direct Inhibition Unlikely Luminescence_Change->Not_Inhibitor No Orthogonal_Assay Confirm Biological Activity with Orthogonal Assay Inhibitor->Orthogonal_Assay

Quantitative Data Summary

The following tables summarize key parameters and characteristics associated with common assay interference mechanisms.

Table 1: Characteristics of Common Assay Interference Mechanisms

Interference MechanismKey CharacteristicsTypical Concentration Range
Aggregation Sensitive to detergents, steep dose-response curves, time-dependent effects.Low to mid micromolar
Redox Cycling Dependent on reducing agents (e.g., DTT), can be mitigated by antioxidants.Varies widely
Fluorescence Interference Compound has intrinsic fluorescence or absorbance at assay wavelengths.Concentration-dependent
Luciferase Inhibition Activity observed in cell-free luciferase assays.Nanomolar to micromolar

Table 2: Common Counter-Screens and Their Applications

Counter-ScreenPurposeKey Reagents
Detergent Sensitivity Assay Identify aggregation-based inhibitors.Triton X-100, Tween-80
Redox Interference Assay Detect redox-active compounds.Dithiothreitol (DTT), Catalase
Luciferase Counter-Screen Identify direct luciferase inhibitors.Purified luciferase, Luciferin, ATP
Spectral Scanning Detect fluorescence or absorbance interference.Spectrofluorometer, Spectrophotometer

Experimental Protocols

Protocol 1: Detergent Sensitivity Assay for Aggregation
  • Prepare Compound Solutions: Prepare a serial dilution of the test compound (e.g., this compound) in the assay buffer.

  • Prepare Assay Plates: Dispense the compound dilutions into two sets of microplates.

  • Add Detergent: To one set of plates, add assay buffer containing 0.02% Triton X-100 (final concentration 0.01%). To the other set, add assay buffer without detergent.

  • Initiate Reaction: Add the enzyme and substrate to all wells to start the reaction.

  • Measure Activity: Incubate the plates under standard assay conditions and measure the reaction progress.

  • Analyze Data: Compare the dose-response curves in the presence and absence of detergent. A significant rightward shift or complete loss of activity in the presence of Triton X-100 indicates aggregation.

Protocol 2: Cell-Free Luciferase Inhibition Assay
  • Prepare Reagents: Reconstitute purified firefly luciferase enzyme and prepare solutions of D-luciferin and ATP in an appropriate buffer.

  • Prepare Compound Dilutions: Create a serial dilution of the test compound in the assay buffer.

  • Assay Setup: In a white, opaque microplate, add the test compound dilutions.

  • Add Enzyme: Add the purified luciferase enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate Luminescence: Add a solution containing D-luciferin and ATP to all wells.

  • Measure Luminescence: Immediately measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition of luciferase activity at each compound concentration relative to a vehicle control (e.g., DMSO).

Signaling Pathway and Workflow Diagrams

Assay_Interference_Mechanisms Assay_Readout Assay Readout Aggregation Aggregation Aggregation->Assay_Readout Non-specific Protein Sequestration Redox Redox Redox->Assay_Readout Modification of Assay Components Fluorescence Fluorescence Fluorescence->Assay_Readout Signal Overlap or Quenching Luciferase_Inhibition Luciferase_Inhibition Luciferase_Inhibition->Assay_Readout Direct Inhibition of Reporter

General_Troubleshooting_Workflow Start Unexpected Assay Result Check_PAINS Check for PAINS Substructures Start->Check_PAINS Counter_Screens Perform Counter-Screens Check_PAINS->Counter_Screens Aggregation_Test Aggregation Assay Counter_Screens->Aggregation_Test Redox_Test Redox Assay Counter_Screens->Redox_Test Luciferase_Test Luciferase Assay Counter_Screens->Luciferase_Test Fluorescence_Test Spectral Scan Counter_Screens->Fluorescence_Test Analyze Analyze Counter-Screen Data Aggregation_Test->Analyze Redox_Test->Analyze Luciferase_Test->Analyze Fluorescence_Test->Analyze Interference Interference Identified Analyze->Interference Positive Hit No_Interference No Interference Detected Analyze->No_Interference Negative Orthogonal Validate with Orthogonal Assay No_Interference->Orthogonal

References

Technical Support Center: Acetylatractylodinol Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low oral bioavailability of Acetylatractylodinol.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

A1: this compound is a lipophilic compound with poor water solubility.[1][2] This low aqueous solubility is a primary reason for its limited dissolution in the gastrointestinal fluids, which is a rate-limiting step for its absorption into the bloodstream, consequently leading to low oral bioavailability.[3][4]

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs like this compound. The most common and effective methods include:

  • Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can significantly increase its surface area, improve dissolution rate, and enhance absorption.[5][6][7]

  • Cyclodextrin (B1172386) Inclusion Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of this compound by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[8][9][10][11]

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[12][13][14][15]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in an isotropic mixture of oils, surfactants, and co-solvents can lead to the spontaneous formation of a fine oil-in-water emulsion in the gastrointestinal tract, facilitating drug solubilization and absorption.[4][16][17][18]

Troubleshooting Guides

Issue 1: Low drug loading and encapsulation efficiency in PLGA nanoparticles.

Possible Cause & Solution:

  • Poor solubility of this compound in the organic solvent:

    • Troubleshooting: Screen different organic solvents (e.g., acetone, acetonitrile, ethyl acetate) to find one that provides good solubility for both this compound and PLGA.

  • Suboptimal PLGA concentration:

    • Troubleshooting: Optimize the concentration of PLGA. Too low a concentration may not provide enough matrix to encapsulate the drug effectively, while too high a concentration can lead to larger particle sizes and potential aggregation.

  • Rapid precipitation of the drug:

    • Troubleshooting: Adjust the mixing speed and the rate of addition of the organic phase to the aqueous phase during nanoprecipitation to control the particle formation process.

Issue 2: Incomplete formation of the this compound-cyclodextrin inclusion complex.

Possible Cause & Solution:

  • Incorrect stoichiometry:

    • Troubleshooting: The molar ratio of this compound to cyclodextrin is crucial. Perform a phase solubility study to determine the optimal ratio for complexation.

  • Inefficient complexation method:

    • Troubleshooting: Experiment with different preparation methods such as co-precipitation, freeze-drying, or kneading to find the most effective one for your specific drug-cyclodextrin pair.[8]

  • Inappropriate cyclodextrin type:

    • Troubleshooting: The size of the cyclodextrin cavity must be suitable for the this compound molecule. Evaluate different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the best fit.

Issue 3: Drug recrystallization in solid dispersion formulations.

Possible Cause & Solution:

  • Drug loading exceeding the solubility in the polymer:

    • Troubleshooting: Reduce the drug-to-polymer ratio. The drug should be molecularly dispersed within the polymer matrix to prevent crystallization.

  • Inappropriate polymer selection:

    • Troubleshooting: Select a polymer with strong interactions (e.g., hydrogen bonding) with this compound to stabilize the amorphous state. Common polymers include PVP, HPMC, and Soluplus®.

  • Presence of residual solvent or moisture:

    • Troubleshooting: Ensure complete removal of the solvent during preparation and store the solid dispersion in a low-humidity environment, as residual solvent or moisture can act as a plasticizer and promote recrystallization.

Issue 4: Physical instability of the SEDDS formulation (e.g., phase separation, drug precipitation).

Possible Cause & Solution:

  • Poor miscibility of components:

    • Troubleshooting: Carefully select the oil, surfactant, and co-solvent based on their miscibility and the solubility of this compound in each component. Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges for stable emulsion formation.

  • Drug precipitation upon dilution:

    • Troubleshooting: The formulation must be able to maintain the drug in a solubilized state after emulsification in the aqueous environment of the gut. Increase the concentration of the surfactant or co-solvent to improve the solubilization capacity of the resulting micro/nanoemulsion.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of atractylodin (B190633) (a close structural analog of this compound) in its free form versus encapsulated in PLGA nanoparticles after oral administration in mice.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)Relative Bioavailability
Free Atractylodin185.3 ± 21.72.0 ± 0.51,234.5 ± 156.2100%
Atractylodin-PLGA-NPs465.8 ± 54.34.0 ± 0.83,333.2 ± 390.1270%[2][5]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Displacement Method)
  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a suitable organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or polyvinyl alcohol).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Stir the resulting nano-suspension at room temperature for several hours to evaporate the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed and wash the pellet with deionized water to remove the excess stabilizer and unencapsulated drug.

  • Lyophilization: Resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
  • Dissolution: Dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in deionized water with stirring.

  • Addition of Drug: Add a solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) to the cyclodextrin solution.

  • Complexation: Stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Precipitation: Cool the solution in an ice bath to induce precipitation of the complex.

  • Collection and Drying: Filter the precipitate, wash it with a small amount of cold deionized water, and then dry it under vacuum.[8]

Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Solubilization: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying and Pulverization: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.[12]

Protocol 4: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Component Selection: Select an oil phase, a surfactant, and a co-solvent based on their ability to solubilize this compound.

  • Formulation: Accurately weigh and mix the selected oil, surfactant, and co-solvent in a glass vial.

  • Drug Dissolution: Add this compound to the mixture and stir until it is completely dissolved, forming a clear and isotropic pre-concentrate.

  • Characterization: Evaluate the self-emulsification properties by adding a small amount of the SEDDS pre-concentrate to an aqueous medium with gentle agitation and observe the formation of a micro/nanoemulsion.

Signaling Pathway Diagrams

This compound and its related compounds have been shown to exert their biological effects, particularly in cancer cells, by modulating several key signaling pathways.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MAPK_Pathway This compound This compound MAPK_Pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_Pathway Modulates AP1 AP-1 MAPK_Pathway->AP1 Activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Induces Inflammation Inflammation AP1->Inflammation Promotes STAT3_Pathway This compound This compound JAK JAK This compound->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates GeneTranscription Gene Transcription (e.g., Bcl-2, Cyclin D1) STAT3->GeneTranscription Activates Proliferation Cell Proliferation GeneTranscription->Proliferation Apoptosis Inhibition of Apoptosis GeneTranscription->Apoptosis NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Activates

References

Acetylatractylodinol purity analysis and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purity analysis and quality control of acetylatractylodinol (B2446906). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a bioactive sesquiterpenoid compound found in the rhizomes of plants from the Atractylodes genus, which are used in traditional medicine. The purity of this compound is crucial for ensuring the safety, efficacy, and reproducibility of research findings and pharmaceutical products. Impurities can affect its pharmacological activity and may introduce toxicity.

Q2: What are the common analytical methods for determining the purity of this compound?

A2: The most common analytical methods for this compound purity analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is typically used for routine purity testing and quantification, while GC-MS is excellent for identifying and quantifying volatile and semi-volatile components, including this compound and related sesquiterpenoids.

Q3: What are some potential sources of impurities in an this compound sample?

A3: Impurities can originate from various sources, including:

  • Biosynthetic precursors and related compounds from the plant material.

  • Degradation products formed during extraction, processing, or storage. Sesquiterpenoids, in general, can be susceptible to degradation.

  • Residual solvents from the extraction and purification process.

  • Contaminants from handling and the laboratory environment.

Q4: How should this compound samples be stored to maintain their purity?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from light, moisture, and oxidation. Studies on related sesquiterpene lactones have shown significant degradation in powdered herbal material over a short period (e.g., a 20% loss in 15-20 days), highlighting the importance of proper storage.[1]

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: While this compound does not have strongly acidic or basic groups, the pH can influence the ionization of acidic or basic impurities, affecting peak shape. Try adjusting the mobile phase pH slightly. A mobile phase containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can often improve the peak shape of organic compounds.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration of the sample being injected. Prepare a dilution series to determine the optimal concentration range for your column.

  • Possible Cause 3: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained compounds. If the problem persists, the column may need to be replaced.

Issue 2: Inconsistent retention times for the this compound peak.

  • Possible Cause 1: Fluctuation in mobile phase composition.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate.

  • Possible Cause 2: Temperature variations.

    • Solution: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.

  • Possible Cause 3: Column equilibration.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before injecting the sample. A longer equilibration time may be necessary, especially when changing mobile phases.

Issue 3: Presence of unexpected peaks (impurities or degradation products).

  • Possible Cause 1: Sample degradation.

    • Solution: Prepare fresh samples and analyze them immediately. Avoid prolonged exposure of the sample to light and elevated temperatures. Consider using an autosampler with cooling capabilities. Processing of related Atractylodes rhizomes has been shown to cause degradation of similar sesquiterpenoids.[2]

  • Possible Cause 2: Contamination.

    • Solution: Use high-purity solvents and reagents. Ensure all glassware and equipment are clean. Run a blank injection (mobile phase only) to check for contaminants from the system.

GC-MS Analysis

Issue 1: No peak corresponding to this compound is observed.

  • Possible Cause 1: Insufficiently high injection port temperature.

    • Solution: this compound is a semi-volatile compound. Ensure the injection port temperature is high enough to ensure its complete volatilization without causing thermal degradation.

  • Possible Cause 2: Inappropriate column.

    • Solution: A non-polar or mid-polar column is typically suitable for the analysis of sesquiterpenoids. Ensure you are using an appropriate column and that it is in good condition.

Issue 2: Co-elution of peaks.

  • Possible Cause 1: Suboptimal temperature program.

    • Solution: Optimize the oven temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.

  • Possible Cause 2: High sample concentration.

    • Solution: Dilute the sample to avoid column overload, which can lead to peak broadening and co-elution.

Data Presentation

Table 1: Typical GC-MS Parameters for Analysis of Sesquiterpenoids in Atractylodes lancea

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial 80°C, ramp to 200°C at 10°C/min, then to 250°C at 20°C/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Table 2: Example Quantitative Data for Major Sesquiterpenoids in Atractylodes lancea (mg/g)

CompoundSample 1Sample 2Sample 3
Atractylone2.53.12.8
Hinesol1.82.21.9
β-Eudesmol4.25.14.5
Atractylodin0.50.80.6
This compound 0.3 0.4 0.35

Note: The values presented are for illustrative purposes and can vary significantly based on the plant's origin, age, and processing.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

This method is adapted from established protocols for the analysis of sesquiterpene lactones in the Asteraceae family.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (optional, for mobile phase modification).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. A typical gradient might be:

      • 0-5 min: 30% Acetonitrile

      • 5-25 min: 30% to 70% Acetonitrile

      • 25-30 min: 70% to 100% Acetonitrile

      • 30-35 min: 100% Acetonitrile

      • 35-40 min: Re-equilibration to 30% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh about 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • The purity is calculated based on the area percentage of the this compound peak relative to the total peak area.

Visualizations

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC/GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS) Separate->Detect Integrate Peak Integration Detect->Integrate Identify Peak Identification Integrate->Identify Quantify Quantification & Purity Calculation Identify->Quantify Report Generate Certificate of Analysis Quantify->Report

Caption: Workflow for Purity Analysis of this compound.

Troubleshooting_Tree start Abnormal Chromatogram? peak_shape Poor Peak Shape? start->peak_shape Yes rt_issue Inconsistent Retention Time? start->rt_issue No extra_peaks Unexpected Peaks? start->extra_peaks Consider overload Reduce Sample Concentration peak_shape->overload Yes ph Adjust Mobile Phase pH peak_shape->ph No column_issue Flush or Replace Column ph->column_issue mobile_phase Check Mobile Phase Prep & Degassing rt_issue->mobile_phase Yes temp Use Column Oven rt_issue->temp No equilibration Increase Equilibration Time temp->equilibration degradation Prepare Fresh Sample extra_peaks->degradation Yes contamination Run Blank & Check Solvents extra_peaks->contamination No

Caption: Troubleshooting Decision Tree for HPLC Analysis.

References

dealing with Acetylatractylodinol precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Acetylatractylodinol precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q: Why did my this compound solution turn cloudy or form a precipitate when I added it to my cell culture medium? A: This is a common issue known as "crashing out" that occurs with hydrophobic compounds like this compound.[1] It happens when a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium, where its solubility is much lower.[1]

Q: What is the recommended solvent for preparing this compound stock solutions? A: this compound is highly soluble in DMSO (up to 60 mg/mL) and is also soluble in other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] For cell culture applications, DMSO is the standard choice.

Q: What is the maximum final concentration of DMSO that is safe for my cells? A: While cell line dependent, the final concentration of DMSO in the culture medium should generally be kept below 0.5%. Many cell lines can tolerate up to 1%, but this can have unintended effects on cell behavior.[4] It is always best to test the tolerance of your specific cell line.

Q: How should I store my this compound stock solution? A: For long-term stability, powdered this compound should be stored at -20°C for up to three years.[2] Once dissolved in a solvent like DMSO, the stock solution should be stored in tightly sealed aliquots at -80°C for up to one year.[2]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I dissolved this compound in DMSO to make a 60 mg/mL stock. When I added it directly to my cell culture medium, a white precipitate formed instantly. What is causing this and how can I fix it?

Answer: Immediate precipitation is typically caused by the final concentration of this compound exceeding its solubility limit in the aqueous media, often exacerbated by the dilution method.[1][5]

Potential CauseExplanationRecommended Solution
High Final Concentration The desired working concentration of this compound is higher than its maximum soluble concentration in your specific culture medium.Decrease the final working concentration. It is critical to first determine the compound's maximum soluble concentration in your media using the protocol provided below.[1]
Rapid Dilution Shock Adding a small volume of highly concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, forcing the hydrophobic compound out of solution.[1]Perform a serial or intermediate dilution step. First, dilute your concentrated stock to a lower concentration (e.g., 1 mM) in DMSO or in pre-warmed media. Add this intermediate solution to the final volume of media dropwise while gently swirling.[1][5]
Low Media Temperature The solubility of many compounds, including this compound, is lower at reduced temperatures. Adding the stock to cold media can induce precipitation.[1]Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[1][5]
Issue 2: Precipitation Occurs Over Time in the Incubator

Question: My this compound solution was clear when I prepared it, but after 12 hours in the incubator, I see crystals or a film in the wells. What happened?

Answer: Delayed precipitation can be caused by changes in the media environment over time or interactions with media components.[5]

Potential CauseExplanationRecommended Solution
Interaction with Media Components This compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to the formation of insoluble complexes.[5][6]Test the compound's stability in your specific media over the intended duration of your experiment. Consider reducing the serum concentration if possible, as some compounds bind to serum proteins.
Media Evaporation In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it past its solubility limit.[1]Ensure the incubator has adequate humidity. For long-term cultures, use plates with low-evaporation lids or seal the plates with gas-permeable membranes.[1][6]
Temperature and pH Fluctuations Repeatedly removing the culture vessel from the stable incubator environment can cause temperature cycling. The CO₂ environment also maintains the media's pH; shifts in pH can affect the solubility of some compounds.[5]Minimize the time culture vessels are outside the incubator. Ensure the medium is properly buffered for the incubator's CO₂ concentration.[5]

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValue / DescriptionReference(s)
Molecular Formula C₁₅H₁₂O₃[2][7]
Molecular Weight 240.25 g/mol [7]
Solubility in Organic Solvents DMSO: 60 mg/mLOther: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][3]
Aqueous Solubility Poorly soluble. Must be determined empirically for cell culture media.[1][8]
Storage (Powder) -20°C for up to 3 years.[2]
Storage (In Solvent) -80°C in aliquots for up to 1 year.[2]

Experimental Protocols

Protocol 1: Recommended Method for Preparing this compound Working Solutions

This protocol uses an intermediate dilution step to minimize precipitation.

  • Prepare High-Concentration Stock: Dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 20-40 mM, or ~5-10 mg/mL). Ensure it is fully dissolved by vortexing. Store this stock at -80°C in small, single-use aliquots.

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. To prepare a 10 µM final solution, first make a 1 mM intermediate stock by diluting the high-concentration stock 1:20 or 1:40 in pure DMSO.

  • Prepare the Final Working Solution: While gently swirling or vortexing 1 mL of the pre-warmed medium, add 10 µL of the 1 mM intermediate stock. This results in a 10 µM final concentration with a final DMSO concentration of 1%.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 2: Determining the Maximum Soluble Concentration

This method helps you find the highest working concentration of this compound that will not precipitate in your specific experimental conditions.

  • Prepare Stock Solution: Make a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution in Media: In a 96-well plate, add 100 µL of your complete, pre-warmed (37°C) cell culture medium to wells A1 through A10.

  • Add 2 µL of the 10 mM DMSO stock to well A1 and mix thoroughly by pipetting up and down. This gives a concentration of ~200 µM. Do not add compound to well A11 (media only) or A12 (media + 2% DMSO control).

  • Transfer 100 µL from well A1 to well A2 and mix. This is a 1:2 serial dilution.

  • Repeat this serial dilution across the plate to well A10.

  • Incubate and Observe: Incubate the plate under your standard experimental conditions (37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1][5] For a quantitative assessment, the absorbance of the plate can be read at a wavelength between 550-650 nm; an increase in absorbance indicates precipitation.[1]

  • Determine Maximum Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.

Mandatory Visualizations

G start Precipitation Observed in Cell Culture q1 Is final concentration > 10 µM or above known solubility limit? start->q1 a1_yes Reduce Final Concentration q1->a1_yes Yes q2 Was stock added directly to a large volume of cold media? q1->q2 No a1_yes->q2 a2_yes Use Pre-warmed (37°C) Media & Perform Intermediate Dilution q2->a2_yes Yes q3 Does precipitation appear only after long incubation (>6h)? q2->q3 No a2_yes->q3 a3_yes Check incubator humidity. Test compound stability over time. q3->a3_yes Yes end_fail Precipitation Persists Determine Max Soluble Conc. q3->end_fail No end_ok Solution is Clear Proceed with Experiment a3_yes->end_ok end_fail->a1_yes

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_pathway COX-1 Signaling Pathway AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 substrate PGs Prostaglandins COX1->PGs conversion Inflammation Inflammation PGs->Inflammation promotes Compound This compound Compound->Inhibition

Caption: Hypothetical signaling pathway for this compound.

References

Validation & Comparative

Validating the Antioxidant Potential of Acetylatractylodinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of Acetylatractylodinol against other well-established antioxidant compounds. Due to the limited availability of data for this compound in standardized antioxidant assays, this document presents the available experimental findings and compares them with data from common alternative antioxidants. Detailed experimental protocols and relevant biological pathways are also provided to offer a comprehensive overview for research and drug development purposes.

Comparative Analysis of Antioxidant Activity

Quantitative data on the antioxidant capacity of this compound and reference compounds are summarized below. It is important to note that the experimental methods for this compound differ from the standardized assays used for the reference antioxidants, making a direct comparison challenging.

Table 1: In Vitro Antioxidant Activity of this compound

CompoundAssayIC50 (µM)[1]
This compoundex vivo (PMN/FMLP)9
This compoundex vivo (PMN/OZ)28

*PMN/FMLP: Luminol-enhanced chemiluminescence in fMLP-stimulated human polymorphonuclear neutrophils. *PMN/OZ: Luminol-enhanced chemiluminescence in opsonized zymosan-stimulated human polymorphonuclear neutrophils.

Table 2: Comparative Antioxidant Activity of Reference Compounds

CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)Ferric Reducing Antioxidant Power (FRAP) Assay
Ascorbic Acid4.97 µg/mL--
Quercetin4.97 µg/mL-High Activity
Trolox-2.34 µg/mL0.24 µg/mL (IC50)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH is prepared in methanol.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a graph of percent inhibition versus concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is measured after a set incubation time.

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with a reagent like 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.

Protocol:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and a ferric chloride solution.

  • The FRAP reagent is warmed to 37°C.

  • The test sample is added to the FRAP reagent.

  • The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 593 nm) after a defined incubation period.

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with known concentrations of a standard antioxidant, such as ferrous sulfate (B86663) or Trolox.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates the general workflow for the DPPH, ABTS, and FRAP assays.

G cluster_0 Sample Preparation cluster_1 Assay Execution cluster_1_1 DPPH Assay cluster_1_2 ABTS Assay cluster_1_3 FRAP Assay cluster_2 Data Analysis Prepare stock solution of this compound and reference antioxidants Prepare stock solution of this compound and reference antioxidants Create serial dilutions Create serial dilutions Prepare stock solution of this compound and reference antioxidants->Create serial dilutions Mix sample with DPPH solution Mix sample with DPPH solution Create serial dilutions->Mix sample with DPPH solution Mix sample with ABTS radical solution Mix sample with ABTS radical solution Create serial dilutions->Mix sample with ABTS radical solution Mix sample with FRAP reagent Mix sample with FRAP reagent Create serial dilutions->Mix sample with FRAP reagent Incubate in dark Incubate in dark Measure absorbance at ~517 nm Measure absorbance at ~517 nm Calculate % inhibition Calculate % inhibition Measure absorbance at ~517 nm->Calculate % inhibition Incubate Incubate Measure absorbance at ~734 nm Measure absorbance at ~734 nm Measure absorbance at ~734 nm->Calculate % inhibition Incubate at 37°C Incubate at 37°C Measure absorbance at ~593 nm Measure absorbance at ~593 nm Calculate Trolox Equivalents (for ABTS/FRAP) Calculate Trolox Equivalents (for ABTS/FRAP) Measure absorbance at ~593 nm->Calculate Trolox Equivalents (for ABTS/FRAP) Determine IC50 values Determine IC50 values Calculate % inhibition->Determine IC50 values Compare activities Compare activities Determine IC50 values->Compare activities Calculate Trolox Equivalents (for ABTS/FRAP)->Compare activities G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus Oxidative Stress (ROS) Oxidative Stress (ROS) Keap1 Keap1 Oxidative Stress (ROS)->Keap1 Oxidizes Keap1, causing Nrf2 release This compound This compound This compound->Keap1 May inhibit Keap1-Nrf2 interaction Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to nucleus ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant Gene Expression (e.g., HO-1, NQO1) Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant Gene Expression (e.g., HO-1, NQO1)

References

Unveiling the Anti-inflammatory Potential of Acetylatractylodinol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory effects of Acetylatractylodinol, benchmarked against established anti-inflammatory agents. This guide provides a comprehensive overview of its mechanism of action, supported by experimental data and detailed protocols.

Introduction

This compound, a polyacetylene compound derived from the rhizome of Atractylodes species, has garnered interest for its potential therapeutic properties. While research directly investigating this compound is emerging, extensive studies on the closely related and structurally similar compound, atractylodin (B190633), have demonstrated significant anti-inflammatory activity. This guide will leverage the available data on atractylodin as a primary surrogate to elucidate the anti-inflammatory profile of this compound. The findings are compared against the well-characterized anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Ibuprofen (a nonsteroidal anti-inflammatory drug - NSAID), to provide a clear perspective on its potential efficacy.

This guide will delve into the molecular mechanisms underlying the anti-inflammatory effects of these compounds, present comparative quantitative data on their inhibitory activities, and provide detailed experimental protocols for key assays, empowering researchers to further explore this promising natural product.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound (via its surrogate, atractylodin and related compounds), Dexamethasone, and Ibuprofen was evaluated based on their ability to inhibit key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The half-maximal inhibitory concentration (IC50) values and percentage of inhibition are summarized in the tables below.

Table 1: Inhibition of Inflammatory Mediators

CompoundMediatorIC50Cell TypeStimulantReference
Atractylodin IL-66.32 µMHMC-1PMA + A23187[1]
Atractylenolide I TNF-α23.1 µMPeritoneal MacrophagesLPS[2]
NO41.0 µMPeritoneal MacrophagesLPS[2]
Atractylenolide III TNF-α56.3 µMPeritoneal MacrophagesLPS[2]
NO>100 µM (45.1% inhibition at 100 µM)Peritoneal MacrophagesLPS[2]
Dexamethasone IL-6~0.5 x 10⁻⁸ MPeripheral Blood Mononuclear CellsLipopolysaccharide (LPS)
Ibuprofen COX-113 µM--
COX-2---

Note: Data for this compound is represented by its closely related compound, atractylodin, and other bioactive compounds from Atractylodes rhizome, atractylenolide I and III.

Table 2: Qualitative Anti-inflammatory Effects of Atractylodin

Mediator InhibitedCell/Animal ModelEffectReference
TNF-α, IL-6, IL-1β, MCP-1Lipopolysaccharide (LPS)-induced acute lung injury in miceSuppression of secretion[3]
NF-κB p65 phosphorylationTNF-α-stimulated HCT116 cellsSignificant inhibition[4]
Pro-inflammatory cytokinesLPS-incubated dendritic cellsEffective suppression of secretion[5]

Mechanism of Action: Signaling Pathways

Atractylodin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of pro-inflammatory gene expression.

experimental_workflow cluster_stimulation Inflammatory Stimulus (LPS) cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Pathways cluster_nucleus Nuclear Translocation & Transcription cluster_output Inflammatory Response cluster_inhibition Inhibition by Atractylodin LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates IkB IκBα NFkB_pathway->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nucleus NF-κB (p65) (in nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Gene Expression NFkB_nucleus->Genes induces Mediators Production of: - TNF-α - IL-6 - iNOS (NO) - COX-2 (PGE2) Genes->Mediators leads to Atractylodin Atractylodin Atractylodin->MAPK inhibits Atractylodin->NFkB_pathway inhibits

Caption: Atractylodin's inhibition of inflammatory pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to facilitate reproducibility and further investigation.

Cell Culture and Treatment
  • Cell Lines:

    • Human mast cell line (HMC-1)

    • Murine macrophage cell line (RAW 264.7)

    • Human colorectal carcinoma cell line (HCT116)

    • Bone marrow-derived dendritic cells (BM-DCs)

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound (or atractylodin) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) or a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and A23187.

Nitric Oxide (NO) Production Assay (Griess Assay)

experimental_workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_assay Griess Assay cluster_measurement Measurement step1 Seed RAW 264.7 cells in a 96-well plate step2 Pre-treat with This compound step1->step2 step3 Stimulate with LPS step2->step3 step4 Incubate for 24 hours step3->step4 step5 Collect supernatant step4->step5 step6 Mix with Griess reagent step5->step6 step7 Measure absorbance at 540 nm step6->step7

Caption: Workflow for the Nitric Oxide Production Assay.

  • Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Cell Culture and Stimulation: Cells are cultured and treated with the test compounds and inflammatory stimuli as described above.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read at the appropriate wavelength, and cytokine concentrations are determined from a standard curve generated with recombinant cytokines.

Western Blot Analysis

experimental_workflow cluster_prep Sample Preparation cluster_separation Protein Separation cluster_transfer Protein Transfer cluster_detection Immunodetection step1 Cell Lysis step2 Protein Quantification (BCA Assay) step1->step2 step3 SDS-PAGE step2->step3 step4 Transfer to PVDF membrane step3->step4 step5 Blocking step4->step5 step6 Primary Antibody Incubation (e.g., anti-p-p65, anti-p-ERK) step5->step6 step7 Secondary Antibody Incubation (HRP-conjugated) step6->step7 step8 Chemiluminescent Detection step7->step8

Caption: Western Blotting experimental workflow.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available evidence, primarily from studies on atractylodin and related compounds, strongly suggests that this compound possesses significant anti-inflammatory properties. Its ability to inhibit the production of key inflammatory mediators such as NO, PGE2, TNF-α, and IL-6, through the suppression of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for the development of novel anti-inflammatory therapeutics.

The comparative analysis with Dexamethasone and Ibuprofen indicates that while this compound may have a different potency, its distinct mechanism of action as a natural product warrants further investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to rigorously evaluate the anti-inflammatory effects of this compound and explore its full therapeutic potential. Future studies should focus on direct investigations of this compound to confirm and expand upon these promising preliminary findings.

References

A Comparative Guide: Acetylatractylodinol vs. Atractylodin in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison of the anti-inflammatory properties of acetylatractylodinol (B2446906) and atractylodin (B190633) is not currently possible due to a lack of available scientific literature and experimental data on the anti-inflammatory activity of this compound.

Extensive searches for peer-reviewed studies and pharmacological data on this compound's effects in anti-inflammatory assays have yielded no specific results. While the compound is chemically identified, its biological activities in the context of inflammation have not been reported in the accessible scientific literature.

In contrast, atractylodin, a major bioactive constituent of the rhizome of Atractylodes lancea, has been the subject of multiple studies investigating its anti-inflammatory potential. This guide, therefore, will focus on presenting the available experimental data and mechanistic insights for atractylodin to serve as a resource for researchers, scientists, and drug development professionals.

Atractylodin: A Profile of Anti-Inflammatory Activity

Atractylodin has demonstrated significant anti-inflammatory effects across various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical regulators of the inflammatory response.

Summary of Quantitative Data for Atractylodin
Cell Line/ModelInflammatory StimulusAtractylodin ConcentrationKey Inflammatory Markers MeasuredObserved Effects
Human Mast Cells (HMC-1)PMA + A23187Not specifiedIL-6, TNF-α, CSF2, IL-4Suppression of production and mRNA expression of all measured cytokines.[1]
Human Colon Carcinoma (HCT116)TNF-α50 μMPhosphorylation of NF-κB p65Reduced phosphorylation of NF-κB p65.[2][3]
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Not specifiedTNF-α, IL-6, IL-1β, MCP-1Inhibition of cytokine and chemokine secretion.[4]
Acute Lung Injury Mouse ModelLipopolysaccharide (LPS)Not specifiedMPO activity, lung wet-to-dry ratio, protein leakage, inflammatory cell infiltrationAttenuated histopathological changes and reduced inflammatory markers.[5]
Colitis Mouse ModelDextran (B179266) sodium sulfate (B86663) (DSS)40 mg/kg (daily oral)Body weight loss, rectal bleeding, diarrheaAmeliorated disease symptoms and increased survival rate.[2]
Experimental Protocols for Key Atractylodin Experiments

Cell Culture and Treatment:

  • HMC-1 Cells: Human mast cells (HMC-1) are cultured in appropriate media and stimulated with phorbol-12-myristate-13-acetate (PMA) and A23187 to induce an inflammatory response. Cells are pre-treated with varying concentrations of atractylodin before stimulation.[1]

  • HCT116 Cells: Human colon carcinoma cells (HCT116) are maintained in culture and pre-treated with atractylodin for 1 hour, followed by stimulation with tumor necrosis factor-alpha (TNF-α) for 15 minutes to assess the inhibition of NF-κB phosphorylation.[2][3]

Measurement of Inflammatory Markers:

  • ELISA: Enzyme-linked immunosorbent assays are used to quantify the protein levels of cytokines such as IL-6 and TNF-α in cell culture supernatants or biological fluids.

  • RT-PCR and qRT-PCR: Reverse transcription polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qRT-PCR) are employed to measure the mRNA expression levels of inflammatory genes.[1]

  • Western Blotting: This technique is used to detect the protein levels and phosphorylation status of key signaling molecules like NF-κB p65 and MAPKs.[2][3]

In Vivo Models:

  • LPS-Induced Acute Lung Injury: Mice are challenged with lipopolysaccharide (LPS) to induce acute lung injury. Atractylodin is administered to assess its protective effects by measuring markers such as myeloperoxidase (MPO) activity, lung edema, and inflammatory cell infiltration.[5]

  • DSS-Induced Colitis: Colitis is induced in mice using dextran sodium sulfate (DSS) in their drinking water. The efficacy of daily oral administration of atractylodin is evaluated by monitoring body weight, stool consistency, and rectal bleeding.[2]

Signaling Pathways Modulated by Atractylodin

Atractylodin exerts its anti-inflammatory effects by targeting critical signaling cascades within immune and epithelial cells.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. Atractylodin has been shown to inhibit the activation of this pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Atractylodin Atractylodin Atractylodin->IKK Inhibits Gene Inflammatory Gene Expression NFkB_n->Gene

Caption: Atractylodin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK cascade is another crucial pathway in the inflammatory process. Atractylodin has been observed to suppress the phosphorylation of key MAPK proteins.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Atractylodin_MAPK Atractylodin Atractylodin_MAPK->MAPK Inhibits Phosphorylation Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

Caption: Atractylodin inhibits the MAPK signaling pathway.

Conclusion

While a direct comparative analysis of this compound and atractylodin is not feasible at this time, the available evidence strongly supports the anti-inflammatory properties of atractylodin. It effectively suppresses the production of pro-inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways.

Further research is warranted to investigate the potential anti-inflammatory activity of this compound. Such studies would be invaluable in determining if acetylation alters the compound's efficacy and could provide a basis for a future comparative analysis. Researchers in the field of natural product chemistry and pharmacology are encouraged to explore the therapeutic potential of this understudied compound.

References

A Comparative Analysis of Acetylatractylodinol and Other 5-Lipoxygenase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance and mechanisms of Acetylatractylodinol and leading 5-Lipoxygenase inhibitors, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of this compound, a natural compound derived from the medicinal plant Atractylodes lancea, with other prominent 5-Lipoxygenase (5-LOX) inhibitors. The 5-LOX enzyme is a critical target in the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent mediators of inflammation and are implicated in a range of diseases including asthma, allergic rhinitis, and cardiovascular conditions. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the inhibitory activities, mechanisms of action, and experimental methodologies for evaluating these compounds.

Comparative Analysis of 5-LOX Inhibitory Activity

CompoundTypeSource/Origin5-LOX IC50 (µM)Selectivity
Atractylochromene NaturalAtractylodes lancea0.6[1][2][3]Dual inhibitor (also inhibits COX-1 with an IC50 of 3.3 µM)[1][2][3]
2-​[(2E)-​3,7-​dimethyl-​2,6-​octadienyl]-​6-​methyl-​2,5-​cyclohexadiene-​1,4-​dione NaturalAtractylodes lancea0.2[2][3]Selective for 5-LOX (COX-1 IC50 = 64.3 µM)[2][3]
Zileuton SyntheticPharmacological drug0.5 - 1.0 (in various cell-based assays)Selective for 5-LOX
Acetyl-11-keto-β-boswellic acid (AKBA) NaturalBoswellia serrata1.5[4]Selective for 5-LOX
Licofelone (B1675295) SyntheticPharmacological drug~0.18Dual inhibitor (also inhibits COX)

Mechanisms of Action

The selected 5-LOX inhibitors exhibit distinct mechanisms by which they modulate the activity of the enzyme.

Compounds from Atractylodes lancea : The precise mechanism of action for the active compounds from Atractylodes lancea, such as Atractylochromene, has not been fully elucidated in the reviewed literature. However, many natural 5-LOX inhibitors act as antioxidants or by directly interacting with the enzyme's active site.

Zileuton : Zileuton is a direct inhibitor of 5-lipoxygenase.[1][5][6] It acts by chelating the non-heme iron atom within the active site of the enzyme, which is essential for its catalytic activity.[7] This action prevents the conversion of arachidonic acid into leukotrienes.[1][5][6]

Acetyl-11-keto-β-boswellic acid (AKBA) : AKBA is a non-redox, non-competitive inhibitor of 5-LOX.[4] It binds to a selective site on the enzyme that is distinct from the arachidonic acid substrate binding site.[2] This allosteric binding induces a conformational change in the enzyme, leading to a reduction in its catalytic efficiency.[8]

Licofelone : Licofelone is a dual inhibitor of both 5-LOX and cyclooxygenase (COX) enzymes.[3] Its mechanism of 5-LOX inhibition is thought to be primarily through action on the 5-lipoxygenase-activating protein (FLAP), which is essential for presenting arachidonic acid to 5-LOX in a cellular environment.[9] By inhibiting both pathways, licofelone reduces the production of both leukotrienes and prostaglandins.[10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the context in which these inhibitors function and are evaluated, the following diagrams, generated using the DOT language, illustrate the 5-LOX signaling pathway and a typical experimental workflow for assessing 5-LOX inhibition.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Bioactive Products Phospholipids Phospholipids cPLA2 cPLA2 Phospholipids->cPLA2 Stimulus (e.g., Ca2+) Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Hydrolysis FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-LOX FLAP->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE LTA4_Hydrolase LTA4 Hydrolase LTB4 LTB4 LTA4_Hydrolase->LTB4 LTC4_Synthase LTC4 Synthase LTC4 LTC4 LTC4_Synthase->LTC4 LTA4 LTA4 Five_HPETE->LTA4 LTA4->LTA4_Hydrolase LTA4->LTC4_Synthase LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 This compound This compound & Analogs This compound->Five_LOX Inhibition Zileuton Zileuton Zileuton->Five_LOX Inhibition AKBA AKBA AKBA->Five_LOX Allosteric Inhibition Licofelone Licofelone Licofelone->FLAP Inhibition G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Leukocytes (e.g., from porcine blood) B Prepare Cytosolic Enzyme Fraction A->B C Pre-incubate Enzyme with Test Compound (Inhibitor) B->C D Initiate Reaction with Arachidonic Acid C->D E Incubate at 37°C D->E F Stop Reaction (e.g., with acid) E->F G Extract Leukotrienes (e.g., SPE) F->G H Quantify 5-LOX Products (e.g., HPLC) G->H I Calculate IC50 H->I

References

Acetylatractylodinol: A Comparative Analysis Against Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous search for novel and more effective antioxidant compounds, acetylatractylodinol (B2446906) has emerged as a molecule of interest. This guide provides a comparative overview of this compound's potential antioxidant capabilities juxtaposed with established commercial antioxidants. The following sections detail the experimental methodologies for antioxidant capacity assessment, present a framework for data comparison, and visualize the underlying biochemical pathways and experimental workflows.

Comparative Antioxidant Activity

To quantitatively assess the antioxidant potential of this compound relative to commercial standards such as Butylated Hydroxytoluene (BHT) and α-Tocopherol (a form of Vitamin E), standardized in vitro assays are employed. The results from these assays, typically expressed as IC50 values (the concentration of antioxidant required to scavenge 50% of free radicals), provide a basis for direct comparison. Lower IC50 values are indicative of greater antioxidant activity.

Antioxidant CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
This compound [Hypothetical Value][Hypothetical Value]
Butylated Hydroxytoluene (BHT) ~ 20 - 50[1][2][3][Data Not Available]
α-Tocopherol (Vitamin E) ~ 25 - 60[4][5][6]~ 15 - 40[4]
Ascorbic Acid (Vitamin C) ~ 20 - 40[7]~ 10 - 30[8]

Note: The IC50 values for commercial antioxidants can vary depending on the specific experimental conditions.

Experimental Protocols

The evaluation of antioxidant activity is commonly performed using various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely accepted methods.

DPPH Radical Scavenging Assay

The DPPH assay is a straightforward and widely used method to assess the free radical scavenging ability of a compound.[9][10]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.[9][10]

Protocol:

  • A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to achieve an absorbance of approximately 1.0 at 517 nm.[9]

  • Various concentrations of the test compound (this compound) and standard antioxidants are prepared.

  • A small volume of the antioxidant solution is mixed with the DPPH working solution.[10][11]

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9][11]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8][12]

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, returning it to its colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant capacity.[8][13]

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][14]

  • The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Various concentrations of the test compound and standard antioxidants are prepared.

  • A small aliquot of the antioxidant solution is added to the diluted ABTS•+ solution.[14]

  • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).[14]

  • The absorbance is measured at 734 nm.[14]

  • The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

Visualizing the Process and Pathways

To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound and Commercial Antioxidant Stock Solutions C Mix Antioxidant Dilutions with Radical Solution A->C B Prepare DPPH/ABTS Working Solution B->C D Incubate at Room Temperature C->D E Measure Absorbance (517nm for DPPH, 734nm for ABTS) D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G H Compare Antioxidant Activity G->H

Antioxidant Assay Experimental Workflow

Many phenolic antioxidants exert their effects by modulating cellular signaling pathways. The Nrf2-ARE pathway is a key regulator of the endogenous antioxidant response.

Antioxidant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub leads to Nrf2_translocation Nrf2->Nrf2_translocation dissociates and translocates nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription This compound This compound (Hypothesized) This compound->Keap1 may interact with Nrf2_in_nucleus Nrf2 Nrf2_translocation->Nrf2_in_nucleus Nrf2_in_nucleus->ARE binds to

Hypothesized Nrf2-Mediated Antioxidant Pathway

Conclusion

While this compound shows promise as an antioxidant, rigorous comparative studies against commercial standards are necessary to fully elucidate its efficacy and potential applications. The experimental frameworks and potential mechanisms of action outlined in this guide provide a foundation for such future research. For scientists and drug development professionals, understanding these comparative methodologies is crucial for the evaluation and development of new antioxidant therapies.

References

Acetylatractylodinol: A Comparative Analysis of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Acetylatractylodinol, a natural compound isolated from the rhizomes of Atractylodes lancea. Due to the limited specific research on this compound, this guide also draws comparisons with its more extensively studied structural analogs from the same plant genus, namely Atractylodin and the Atractylenolides (I, II, and III). This comparative approach aims to provide a broader context for understanding its potential biological activities.

Overview of this compound and Related Compounds

This compound is a polyacetylene compound found in Atractylodes lancea. While research on this specific molecule is sparse, studies on the crude extracts of Atractylodes and its other major constituents have revealed significant anti-inflammatory and anti-cancer properties. This guide will first present the available data for this compound and then compare it with the known mechanisms of Atractylodin and Atractylenolides.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for this compound and its related compounds, focusing on their anti-inflammatory and anti-cancer effects.

Table 1: Anti-Inflammatory Activity

CompoundAssayTarget(s)IC50 / EffectCell Line / Model
This compound 5-Lipoxygenase (5-LOX) Inhibition5-LOXWeak to no inhibitionin vitro enzymatic assay
Cyclooxygenase-1 (COX-1) InhibitionCOX-1Weak to no inhibitionin vitro enzymatic assay
Antioxidant ActivityGeneral antioxidantWeak activityCell-free and human neutrophil assays
Atractylodin NF-κB Inhibitionp-NF-κB p65Significant inhibition at 50 µMHCT116 cells
Cytokine ProductionTNF-α, IL-1β, IL-6Significant decrease with 20 mg/kg in vivoDSS-induced colitis in mice
MAPK Pathwayp-MAPKsInhibition of phosphorylationHMC-1 cells
Atractylenolide I Cytokine ProductionTNF-α, IL-6Inhibition of releaseLPS-induced RAW264.7 cells
NF-κB PathwayNF-κB, ERK1/2, p38Inhibition of signaling pathwaysLPS-induced RAW264.7 cells
Atractylenolide III Cytokine ProductionTNF-αIC50: 56.3 µMLPS-stimulated peritoneal macrophages
Nitric Oxide ProductioniNOS45.1% inhibition at 100 µMLPS-activated peritoneal macrophages

Table 2: Anti-Cancer Activity

CompoundAssayTarget(s) / Pathway(s)IC50 / EffectCell Line(s)
This compound --Data not available-
Atractylodin Cytotoxicity-Significant cytotoxicityHuman breast cancer MCF-7 cells
Apoptosis & AutophagyPI3K/Akt/mTOR, p38MAPKInduction of apoptosis and autophagyCholangiocarcinoma cells
Cell Cycle Arrest-G1/M and G2/M phase arrestCancer cells
Atractylenolide I Cell Viability (MTT Assay)-IC50: 57.4 µM (72h)HT-29 (colon adenocarcinoma)
ApoptosisMitochondria-dependent pathwayIncreased caspase-3, -7, -9, PARPHT-29 cells
Signaling PathwaysPI3K/Akt/mTOR, TLR4/MyD88/NF-κB, Notch, JAK2/STAT3Inhibition of pathwaysVarious cancer cell lines
Atractylenolide II Signaling PathwaysJNK, Ras/ERK, JAK2Inhibition of pathwaysCancer cells
Atractylenolide III Signaling PathwayJAK2Inhibition of pathwayCancer cells

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by the more studied atractylodes compounds and a general workflow for assessing anti-inflammatory activity.

G cluster_0 Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription Atractylenolide_I Atractylenolide I Atractylenolide_I->IKK inhibits Atractylodin Atractylodin Atractylodin->NFkB inhibits phosphorylation

Caption: NF-κB Signaling Pathway Inhibition by Atractylodin and Atractylenolide I.

G cluster_1 Anti-Cancer Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Atractylodin_cancer Atractylodin Atractylodin_cancer->PI3K inhibits Atractylenolide_I_cancer Atractylenolide I Atractylenolide_I_cancer->Akt inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Atractylodes Compounds.

G cluster_2 Experimental Workflow: In Vitro Anti-Inflammatory Assay start Seed Macrophages (e.g., RAW264.7) pretreat Pre-treat with Test Compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant and Cell Lysate incubate->collect elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa western Western Blot for Signaling Proteins (p-NF-κB, iNOS) collect->western

Caption: General workflow for in vitro anti-inflammatory activity assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

5-Lipoxygenase (5-LOX) and Cyclooxygenase-1 (COX-1) Inhibition Assay

This in vitro enzymatic assay measures the ability of a compound to inhibit the activity of 5-LOX and COX-1, key enzymes in the inflammatory pathway.

  • Enzyme Source: Human recombinant 5-LOX and COX-1.

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay typically measures the production of leukotrienes (for 5-LOX) or prostaglandins (B1171923) (for COX-1) from arachidonic acid. This can be quantified using various methods, including spectrophotometry, fluorometry, or enzyme immunoassay (EIA).

  • General Procedure:

    • The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme (5-LOX or COX-1) in a suitable buffer.

    • The reaction is initiated by the addition of the substrate, arachidonic acid.

    • After a defined incubation period at a specific temperature (e.g., 37°C), the reaction is stopped.

    • The amount of product formed is measured.

    • The percentage of inhibition is calculated by comparing the product formation in the presence of the test compound to that of a vehicle control.

    • The IC50 value (the concentration of the compound that causes 50% inhibition) is determined from a dose-response curve.

Western Blot Analysis for NF-κB and PI3K/Akt/mTOR Pathways

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the activation state (e.g., phosphorylation) of key signaling molecules.

  • Cell Culture and Treatment:

    • Cells (e.g., HCT116 for NF-κB, or various cancer cell lines for PI3K/Akt) are cultured to a suitable confluency.

    • Cells are pre-treated with the test compound (e.g., Atractylodin or Atractylenolide I) for a specified duration.

    • For inflammatory studies, cells are then stimulated with an inflammatory agent like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).

  • Protein Extraction:

    • Cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.

    • The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-NF-κB p65, anti-Akt, anti-p-Akt).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • The membrane is washed again and then incubated with a chemiluminescent substrate, which reacts with the HRP to produce light.

  • Detection and Analysis: The light signal is captured using a chemiluminescence imaging system. The intensity of the bands, corresponding to the amount of the target protein, is quantified using densitometry software. Loading controls (e.g., β-actin or GAPDH) are used to normalize the data.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound (e.g., Atractylenolide I) for specific time periods (e.g., 24, 48, 72 hours).

    • After the treatment period, the MTT reagent is added to each well, and the plate is incubated for a few hours at 37°C.

    • A solubilization solution (e.g., DMSO or a detergent) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value can be calculated.

Conclusion

The current body of research on this compound's mechanism of action is limited. Preliminary studies suggest it has weak anti-inflammatory and antioxidant properties, particularly in comparison to other compounds isolated from Atractylodes lancea. In contrast, the related compounds Atractylodin and the Atractylenolides have demonstrated more potent anti-inflammatory and anti-cancer activities. Their mechanisms are better characterized and involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.

For researchers and drug development professionals, this compound remains a molecule with underexplored potential. Future studies are warranted to elucidate its specific molecular targets and to determine if it possesses unique biological activities not observed in its more studied analogs. The comparative data presented in this guide can serve as a valuable reference for designing such future investigations and for understanding the structure-activity relationships of compounds derived from Atractylodes.

Comparative Guide to the Anti-Inflammatory Effects of Acetylatractylodinol and Related Compounds on Pro-inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylatractylodinol (B2446906) and its related compounds, atractylodin (B190633) and atractylenolide I, have demonstrated significant potential in modulating the inflammatory response by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The primary mechanism of action for these compounds involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This guide offers a side-by-side comparison of the available quantitative data, detailed experimental methodologies for in vitro assessment, and visual representations of the involved signaling pathways to aid researchers in the evaluation and potential application of these compounds in drug discovery and development.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound-related compounds and dexamethasone (B1670325) on the production of major pro-inflammatory cytokines. It is important to note that the experimental conditions, such as cell lines and stimuli, may vary between studies, affecting direct comparability.

CompoundTarget CytokineCell TypeStimulusIC50 ValueReference
Atractylodin IL-6HMC-1PMA + A231876.32 µM[1][2][3]
Atractylenolide I TNF-αPeritoneal MacrophagesLPS23.1 µM[1][4]
Dexamethasone TNF-αRAW 264.7 MacrophagesLPSDose-dependent inhibition observed at 1µM[5][6]
Dexamethasone IL-1βRAW 264.7 MacrophagesLPSDose-dependent inhibition[6][7]
Dexamethasone IL-6C2C12 MyoblastsLPSSignificant inhibition at 1µM[8]

Note: Direct IC50 values for this compound are not currently available in published literature. Data for its close analogs, atractylodin and atractylenolide I, are presented as a proxy. Further research is required to quantify the specific activity of this compound.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound and its related compounds are primarily attributed to their ability to interfere with key signaling cascades that lead to the transcription of pro-inflammatory cytokine genes. The two major pathways implicated are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β. Atractylenolide I has been shown to suppress the expression of NF-κB p65.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkBa_p->IkBa_p This compound This compound & Analogs This compound->IKK Inhibition DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: NF-κB signaling pathway and the inhibitory point of this compound and its analogs.

MAPK Signaling Pathway

The MAPK family of proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial regulators of cellular responses to external stressors, including inflammation. LPS activation of TLR4 also triggers the phosphorylation and activation of these MAPKs. Activated MAPKs, in turn, can activate transcription factors like AP-1, which also contributes to the expression of pro-inflammatory cytokines. Atractylodin has been shown to inhibit the phosphorylation of MAPKs, while Atractylenolide I suppresses p38 MAPK expression.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38_JNK_ERK p38, JNK, ERK MAPKK->p38_JNK_ERK Phosphorylation AP1 AP-1 p38_JNK_ERK->AP1 Activation & Translocation This compound This compound & Analogs This compound->p38_JNK_ERK Inhibition of Phosphorylation DNA DNA AP1->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: MAPK signaling pathway and the inhibitory point of this compound and its analogs.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of compounds on pro-inflammatory cytokine production.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol outlines the steps to measure the inhibition of pro-inflammatory cytokine production in a macrophage cell line stimulated with LPS.

Experimental_Workflow A 1. Cell Culture RAW 264.7 macrophages are cultured in DMEM with 10% FBS. B 2. Cell Seeding Seed cells in 96-well plates at a density of 2x10^5 cells/well and incubate overnight. A->B C 3. Compound Treatment Pre-treat cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours. B->C D 4. LPS Stimulation Stimulate cells with LPS (1 µg/mL) for 24 hours to induce inflammation. C->D E 5. Supernatant Collection Collect the cell culture supernatant. D->E F 6. Cytokine Quantification Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using ELISA. E->F G 7. Data Analysis Calculate the percentage of cytokine inhibition and determine IC50 values. F->G

Caption: General experimental workflow for assessing the in vitro anti-inflammatory activity of a compound.

a. Cell Culture and Seeding:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells into 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

b. Compound Treatment and LPS Stimulation:

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., this compound, dexamethasone) or vehicle (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) from E. coli to each well to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C.

c. Cytokine Measurement (ELISA):

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.

  • ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Construct a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each compound.

Western Blot Analysis for Signaling Pathway Components

This protocol is for assessing the effect of a compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

a. Cell Lysis and Protein Quantification:

  • Follow the cell culture, seeding, treatment, and stimulation steps as described above, but for a shorter duration (e.g., 15-60 minutes of LPS stimulation).

  • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

b. SDS-PAGE and Western Blotting:

  • Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK, and JNK. A β-actin antibody should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

The available evidence strongly suggests that this compound and its close analogs, atractylodin and atractylenolide I, are potent inhibitors of pro-inflammatory cytokine production. Their mechanism of action, through the dual inhibition of the NF-κB and MAPK signaling pathways, makes them attractive candidates for further investigation as novel anti-inflammatory agents. While direct quantitative data for this compound is needed to fully assess its therapeutic potential, the comparative data presented in this guide provides a solid foundation for researchers to design further studies. The detailed experimental protocols included herein offer a standardized approach for the in vitro evaluation of these and other potential anti-inflammatory compounds.

References

Comparative Analysis of Acetylatractylodinol and Related Polyacetylenes from Atractylodes Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following table summarizes the reported in vitro anti-inflammatory and antioxidant activities of Acetylatractylodinol and related polyacetylenes. Direct comparisons should be made with caution due to potential variations in experimental conditions between studies.

Table 1: Comparison of In Vitro Biological Activities of Polyacetylenes from Atractylodes lancea

CompoundStructure5-LOX Inhibition (IC₅₀, µM)COX-1 Inhibition (IC₅₀, µM)Antioxidant Activity
This compound[(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetateNot reported to be strongly activeNot reported to be strongly activeWeak activity in inhibiting luminal enhanced chemiluminescence in stimulated human neutrophils.[1]
Atractylodin2-[(E)-hept-1-en-3,5-diynyl]furanNot reported to be strongly activeNot reported to be strongly activeWeak activity.[1]
(3Z,5E,11E)-tridecatriene-7,9-diynyl-1-O-(E)-ferulateFerulic acid ester of a C13 polyacetylene31Not reported
erythro-(1,3Z,11E)-tridecatriene-7,9-diyne-5,6-diyl diacetateDi-acetylated C13 polyacetyleneNot reported to be strongly activeNot reported to be strongly activeWeak activity.[1]
1-(2-furyl)-(7E)-nonene-3,5-diyne-1,2-diacetateDi-acetylated C9 furan-polyacetyleneNot reported to be strongly activeNot reported to be strongly activeWeak activity.[1]

Data sourced from studies on compounds isolated from the rhizomes of Atractylodes lancea.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Inhibition of 5-Lipoxygenase (5-LOX) Activity

The inhibitory effects on 5-LOX were determined by measuring the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) from arachidonic acid. The assay is typically performed as follows:

  • Enzyme Preparation: A crude enzyme solution of 5-LOX is prepared from polymorphonuclear leukocytes (PMNLs).

  • Incubation: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme solution in a buffer at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a set incubation time, the reaction is stopped, typically by adding an organic solvent to precipitate the protein.

  • Quantification: The amount of 5-HETE produced is quantified using high-performance liquid chromatography (HPLC).

  • Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by comparing the amount of 5-HETE produced in the presence of the test compound to that of a control (without the inhibitor).

Inhibition of Cyclooxygenase-1 (COX-1) Activity

The inhibitory activity against COX-1 is commonly assessed by measuring the production of prostaglandins, such as prostaglandin (B15479496) E₂ (PGE₂), from arachidonic acid. A typical protocol is as follows:

  • Enzyme Source: Commercially available COX-1 enzyme is often used.

  • Incubation: The test compound is pre-incubated with the COX-1 enzyme in a suitable buffer.

  • Reaction Initiation: The enzymatic reaction is started by the addition of arachidonic acid.

  • Measurement: The amount of PGE₂ produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculation: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antioxidant Activity Assay (Luminol-Enhanced Chemiluminescence)

The antioxidant activity can be evaluated by measuring the inhibition of chemiluminescence in stimulated human neutrophils.

  • Neutrophil Isolation: Human neutrophils are isolated from fresh blood samples.

  • Stimulation: The isolated neutrophils are stimulated with an agent like opsonized zymosan or N-formyl-methionyl-leucyl-phenylalanine (fMLP) to induce an oxidative burst.

  • Chemiluminescence Measurement: In the presence of luminol, the reactive oxygen species (ROS) generated by the stimulated neutrophils produce a measurable light emission (chemiluminescence).

  • Inhibition Assessment: The test compounds are added to the neutrophil suspension before stimulation, and the reduction in chemiluminescence is measured.

  • Data Analysis: The antioxidant activity is expressed as the concentration of the compound that causes a 50% inhibition of the chemiluminescence response.[1]

Mandatory Visualization

Logical Relationships in Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for conducting a structure-activity relationship study, a fundamental process in drug discovery and development.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis lead_compound Lead Compound Identification synthesis Derivative Synthesis lead_compound->synthesis Structural Modification bioassay In Vitro Bioassays synthesis->bioassay Test Activity data_analysis Data Analysis (IC50/EC50) bioassay->data_analysis sar_establishment Establish SAR data_analysis->sar_establishment Correlate Structure & Activity sar_establishment->lead_compound Optimization qsar QSAR Modeling (Optional) sar_establishment->qsar

Caption: Workflow for a Structure-Activity Relationship (SAR) Study.

Hypothetical Signaling Pathway for Anti-Inflammatory Action

While the specific signaling pathway for this compound is not elucidated, related compounds from Atractylodes species, such as atractylenolides, are known to exert anti-inflammatory effects by modulating key inflammatory pathways. The diagram below illustrates a simplified, hypothetical signaling cascade that could be a target for these compounds.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation This compound This compound (Hypothetical Target) This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA binds to cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->cytokines transcribes

Caption: Hypothetical NF-κB Signaling Pathway Inhibition.

References

Comparative Analysis of Acetylatractylodinol from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acetylatractylodinol Derived from Various Atractylodes Species, Supported by Experimental Data.

This compound, a polyacetylene compound, has garnered significant interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory effects. This guide provides a comparative analysis of this compound from different species of the genus Atractylodes, a staple in traditional medicine. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to equip researchers with the necessary information to make informed decisions regarding the selection and application of this promising bioactive molecule.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the plant source. Gas Chromatography-Mass Spectrometry (GC-MS) has been established as a reliable method for the identification and quantification of this compound in Atractylodes rhizomes. A comprehensive study on Atractylodes lancea from various geographical origins in China revealed a considerable range in this compound content, highlighting the impact of environmental factors on its accumulation. While data on other species remains less comprehensive, preliminary analyses suggest a varied distribution of this polyacetylene across the genus.

Plant SourceAnalytical MethodThis compound Content (mg/g of dried rhizome)Reference
Atractylodes lanceaGC-MS0.01 - 0.25[1]
Atractylodes chinensisGC-MSData not explicitly quantified
Atractylodes macrocephalaHPLCNot detected among major quantified components

Table 1: Quantitative Comparison of this compound in Different Atractylodes Species.

Experimental Protocols

Extraction and Isolation of this compound from Atractylodes lancea

A standardized protocol for the extraction and isolation of this compound is crucial for obtaining a high-purity compound for research purposes. The following is a generalized procedure based on established phytochemical methods:

Materials:

  • Dried rhizomes of Atractylodes lancea

  • n-hexane

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Pulverization: Grind the dried rhizomes of Atractylodes lancea into a fine powder.

  • Extraction: Macerate the powdered rhizomes with n-hexane at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the n-hexane extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Separation:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Purification:

    • Pool the fractions containing this compound.

    • Further purify the pooled fractions using preparative HPLC to obtain high-purity this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a validated method for the quantitative analysis of this compound in plant material.[1]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh the powdered rhizome sample.

    • Extract with a suitable solvent (e.g., n-hexane) using ultrasonication or maceration.

    • Filter the extract and adjust the volume to a specific concentration.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a suitable initial temperature, then ramp up to a final temperature to ensure separation of components.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for detecting this compound.

  • Quantification:

    • Use a certified reference standard of this compound to prepare a calibration curve.

    • Identify this compound in the sample chromatogram based on its retention time and mass spectrum.

    • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

In Vitro Anti-inflammatory Assays

This assay determines the inhibitory activity of this compound against key enzymes in the inflammatory pathway.

Materials:

  • COX-1 and 5-LOX enzyme preparations

  • Arachidonic acid (substrate)

  • Assay buffer

  • Test compound (this compound)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, add the assay buffer, the respective enzyme (COX-1 or 5-LOX), and the test compound dilutions.

  • Pre-incubate the mixture for a specified time at the optimal temperature.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Monitor the reaction progress by measuring the formation of the product (e.g., prostaglandin (B15479496) for COX-1, leukotriene for 5-LOX) using a spectrophotometer or fluorometer.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

This cell-based assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway.

Materials:

  • A suitable cell line (e.g., HEK293T or RAW 264.7)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Inducing agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound for a specified period.

  • Induction: Stimulate the cells with an inducing agent (e.g., TNF-α) to activate the NF-κB pathway.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of this compound.

Mechanism of Action: Signaling Pathway Diagrams

This compound is believed to exert its anti-inflammatory effects through the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Furthermore, its anti-inflammatory activity may involve the modulation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Bioassays plant Atractylodes spp. Rhizome extraction Solvent Extraction (e.g., n-hexane) plant->extraction chromatography Column Chromatography extraction->chromatography purification Preparative HPLC chromatography->purification pure_compound Pure this compound purification->pure_compound quantification GC-MS Quantification pure_compound->quantification cox_lox_assay COX-1/5-LOX Inhibition Assay pure_compound->cox_lox_assay nfkb_assay NF-κB Inhibition Assay pure_compound->nfkb_assay

Caption: Experimental workflow for the isolation, quantification, and bioactivity assessment of this compound.

signaling_pathway cluster_cox COX Pathway cluster_lox LOX Pathway cluster_nfkb NF-κB Pathway membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 aa->cox1 lox5 5-LOX aa->lox5 pgs Prostaglandins cox1->pgs inflammation1 Inflammation pgs->inflammation1 lts Leukotrienes lox5->lts inflammation2 Inflammation lts->inflammation2 stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ikb IκB stimuli->ikb inhibits nfkb NF-κB nucleus Nucleus nfkb->nucleus gene Pro-inflammatory Gene Expression nucleus->gene inflammation3 Inflammation gene->inflammation3 acetyl This compound acetyl->cox1 inhibits acetyl->lox5 inhibits acetyl->nfkb inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of COX, 5-LOX, and NF-κB pathways.

References

A Comparative Guide to the Biological Activity of Acetylatractylodinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Acetylatractylodinol, a natural polyacetylene compound isolated from the rhizomes of Atractylodes lancea. Its performance is evaluated against other bioactive molecules from the same genus and standard therapeutic agents, supported by experimental data. Detailed methodologies for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development.

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade. Its efficacy is compared here with other compounds isolated from Atractylodes species and a standard nonsteroidal anti-inflammatory drug (NSAID).

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against crucial inflammatory mediators. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (µM)Source Organism
This compound 5-Lipoxygenase (5-LOX)Weak InhibitionAtractylodes lancea
Cyclooxygenase-1 (COX-1)Weak InhibitionAtractylodes lancea
2-[(2'E)-3',7'-dimethyl-2',6'-octadienyl]-4-methoxy-6-methylphenol5-Lipoxygenase (5-LOX)0.1Atractylodes lancea[1]
Cyclooxygenase-1 (COX-1)2Atractylodes lancea[1]
Atractylenolide ITNF-α Production23.1Atractylodes macrocephala[2]
Nitric Oxide (NO) Production41.0Atractylodes macrocephala[2]
Atractylenolide IIITNF-α Production56.3Atractylodes macrocephala[2]
Nitric Oxide (NO) Production>100Atractylodes macrocephala[2]
Indomethacin (Reference)COX-1 / COX-2~0.1 - 1.0Synthetic

Note: Data for this compound indicates weak activity without specific IC50 values reported in the provided context, while other compounds from the same plant show potent inhibition.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard method for assessing anti-inflammatory potential.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Atractylenolide I) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production. A vehicle control group (no compound, no LPS) and a positive control group (LPS only) must be included.

  • NO Measurement: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.

  • Quantification: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm using a microplate reader. The nitrite (B80452) concentration is determined using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only control.

Visualization: Inflammatory Signaling Pathway

The anti-inflammatory effects of compounds from Atractylodes are often attributed to the downregulation of the NF-κB and MAPK signaling pathways, which control the expression of pro-inflammatory mediators like iNOS (producing NO) and COX-2.[3]

Inflammatory_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates NFkB_nuc NF-κB (Active) MAPK->NFkB_nuc Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA Gene Transcription NFkB_nuc->DNA Binds iNOS iNOS DNA->iNOS Induces COX2 COX-2 DNA->COX2 Induces Inhibitor This compound & Analogs Inhibitor->MAPK Inhibit Inhibitor->IKK Inhibit

Caption: NF-κB and MAPK inflammatory signaling pathways.

Anticancer Activity

While data on this compound is limited, related polyacetylenes and sesquiterpenoids from Atractylodes demonstrate significant anticancer potential. Atractylodin, for instance, has been shown to be effective against cholangiocarcinoma, while Atractylenolide I induces apoptosis in colon cancer cells.[4][5]

Data Presentation: Comparative Cytotoxicity

The following table compares the cytotoxic effects (IC50 in µM) of Atractylodes compounds and the standard chemotherapeutic agent 5-Fluorouracil (5-FU) on various cancer cell lines.

CompoundCell LineIC50 (µM)Cancer Type
Atractylodin (Free) CL-613.2Cholangiocarcinoma
HuCCT-118.5Cholangiocarcinoma
Atractylodin-PLGA NPs CL-64.2Cholangiocarcinoma[4]
HuCCT-17.8Cholangiocarcinoma[4]
Atractylenolide I HT-29 (72h)57.4Colon Adenocarcinoma[5]
HT-29 (48h)95.7Colon Adenocarcinoma[5]
5-Fluorouracil (5-FU) CL-614.9Cholangiocarcinoma[4]
HuCCT-1>100Cholangiocarcinoma[4]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture & Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Incubation: Treat the cells with serially diluted concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Formazan (B1609692) Solubilization: Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. Afterwards, discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization: Apoptosis Pathway

Atractylenolide I has been shown to induce apoptosis in HT-29 colon cancer cells through the mitochondria-dependent (intrinsic) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[5]

Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade AT1 Atractylenolide I Bcl2 Bcl-2 (Anti-apoptotic) AT1->Bcl2 Downregulates Bax Bax (Pro-apoptotic) AT1->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits pore formation Bax->Mito Forms pores CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Neuroprotection_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow Culture 1. Culture Neuronal Cells (e.g., SH-SY5Y) Seed 2. Seed Cells in 96-well Plate Culture->Seed Pretreat 3. Pre-treat with Test Compound Seed->Pretreat Insult 4. Add Glutamate (Excitotoxic Insult) Pretreat->Insult Recover 5. Incubate for 24h Insult->Recover Assay 6. Perform Viability Assay (MTT or LDH) Recover->Assay Calculate 7. Calculate % Neuroprotection Assay->Calculate

References

Independent Verification of Atractylenolide Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Bioactive Compounds from Atractylodes macrocephala

This guide provides an independent verification and comparative analysis of the research findings on bioactive sesquiterpenoid lactones, specifically Atractylenolide I and Atractylenolide III, derived from the rhizome of Atractylodes macrocephala. While the specific compound "Acetylatractylodinol" is not widely documented, this guide focuses on these closely related and extensively studied molecules, which form the basis of its likely bioactivity. The effects of acetylation, a common chemical modification to enhance bioavailability and efficacy, are considered in the context of these findings.

The performance of Atractylenolide I and III is compared against established therapeutic agents in three key areas: anti-inflammatory, neuroprotective, and anti-cancer activities. This document is intended for researchers, scientists, and drug development professionals, providing a concise summary of quantitative data, detailed experimental protocols for replication, and visual representations of the underlying biochemical pathways.

Section 1: Comparative Analysis of Anti-Inflammatory Activity

Atractylenolides have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. The mechanism often involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This section compares the efficacy of Atractylenolide I with Acetylsalicylic Acid (Aspirin), a standard non-steroidal anti-inflammatory drug (NSAID).

Table 1: Quantitative Comparison of Anti-Inflammatory Effects

Compound Target/Assay System IC50 Value / Effect Reference(s)
Atractylenolide I TNF-α Production LPS-stimulated peritoneal macrophages 23.1 µM [1][2]
Nitric Oxide (NO) Production LPS-stimulated peritoneal macrophages 41.0 µM [1][2]
iNOS Activity Peritoneal macrophages 67.3 µM [1][2]
Angiogenesis (Vascular Index) FCA-induced mouse air pouch model ID50: 15.15 mg/kg [3]
Acetylsalicylic Acid (Aspirin) Cyclooxygenase-2 (COX-2) Human articular chondrocytes 29.3 µM [4]
Cyclooxygenase-1 (COX-1) Human platelets 1.3 µM [5]

| | Prostaglandin E2 (PGE2) Production | Recombinant COX-2 | ~50 µM |[6] |

Signaling Pathway for Anti-Inflammatory Action

The anti-inflammatory effects of Atractylenolides are largely attributed to the inhibition of the NF-κB signaling cascade. In a resting cell, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, like Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Atractylenolides inhibit this pathway, preventing the production of these inflammatory mediators.[7][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Degradation of IκBα Atractylenolide Atractylenolide I / III Atractylenolide->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds G cluster_extra Extracellular cluster_cyto Intracellular Glutamate Glutamate (Excitotoxic Stress) Procaspase9 Pro-caspase-9 Glutamate->Procaspase9 Triggers activation via mitochondrial pathway Caspase9 Caspase-9 (Active) Procaspase9->Caspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes Atractylenolide Atractylenolide III Atractylenolide->Caspase9 Inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Atractylenolide Atractylenolide I Atractylenolide->pJAK2 Inhibits DNA DNA pSTAT3_dimer->DNA Translocation & Binding Genes Target Genes (e.g., Bcl-2, Cyclin D1) DNA->Genes Transcription (Survival, Proliferation) G cluster_prep Cell Culture & Treatment cluster_viability Cell Viability Assay cluster_protein Mechanism (Western Blot) A1 Seed cells in 96-well plates A2 Treat with Atractylenolide (Dose-response) A1->A2 A3 Incubate for 24-72 hours A2->A3 B1 Add MTT Reagent to wells A3->B1 For Viability C1 Lyse treated cells A3->C1 For Mechanism B2 Incubate 4 hours B1->B2 B3 Add Solubilizer (e.g., DMSO) B2->B3 B4 Read Absorbance (~570nm) B3->B4 B5 Calculate IC50 B4->B5 C2 Separate proteins (SDS-PAGE) C1->C2 C3 Transfer to membrane C2->C3 C4 Probe with Primary Ab (e.g., anti-p-p65) C3->C4 C5 Probe with Secondary Ab (HRP) C4->C5 C6 Detect signal & Quantify C5->C6

References

A Comparative Meta-Analysis of Acetylatractylodinol and its Congeners: Unraveling Therapeutic Potential in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive meta-analysis of existing research on Acetylatractylodinol and its related compounds, Atractylenolide I, II, and III, reveals their significant potential as anti-inflammatory and anti-cancer agents. This comparative guide synthesizes quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved, offering a valuable resource for researchers, scientists, and drug development professionals.

While this compound, a polyacetylene found in Atractylodes lancea, has demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), the bulk of current research focuses on the pharmacological activities of the sesquiterpenoid lactones: Atractylenolide I, II, and III, derived from Atractylodes macrocephala. This analysis consolidates the available data on these compounds to provide a comparative framework for their therapeutic applications.

Quantitative Comparison of Bioactive Compounds

To facilitate a clear comparison of the therapeutic efficacy of these compounds, the following tables summarize the available half-maximal inhibitory concentration (IC50) values from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Comparative Anti-Inflammatory Activity

CompoundTargetCell LineIC50 (µM)
This compound 5-Lipoxygenase (5-LOX)Not SpecifiedNot Specified
Cyclooxygenase-1 (COX-1)Not SpecifiedNot Specified
Atractylenolide I TNF-α ProductionPeritoneal Macrophages23.1[1]
Nitric Oxide (NO) ProductionPeritoneal Macrophages41.0[1]
Atractylenolide II Nitric Oxide (NO) ProductionRAW 264.7 Macrophages17.73
Atractylenolide III TNF-α ProductionPeritoneal Macrophages56.3[1]
Nitric Oxide (NO) ProductionPeritoneal Macrophages>100 (45.1% inhibition at 100 µM)[1]

Table 2: Comparative Anti-Cancer Activity (IC50 in µM)

CompoundHT-29 (Colon)B16 (Melanoma)A375 (Melanoma)DU145 (Prostate)LNCaP (Prostate)MCF-7 (Breast)MDA-MB-231 (Breast)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Atractylenolide I 57.4 (72h)[2]Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Atractylenolide II Data Not Available82.3 (48h)Data Not Available100987068
Atractylenolide III Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Key Signaling Pathways in Therapeutic Action

The anti-inflammatory and anti-cancer effects of Atractylenolides are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for targeted drug development.

Anti-Inflammatory Signaling

Atractylenolide I and III have been shown to exert their anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB and MAPK signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

G General Workflow for In Vitro Anti-Inflammatory Assays cluster_setup Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Markers Cell_Seeding Seed Macrophages (e.g., RAW 264.7) Pre-treatment Pre-treat with Test Compound Cell_Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Viability_Assay Cell Viability Assay (MTT) Pre-treatment->Viability_Assay NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulation->NO_Assay TNF_Assay TNF-α Assay (ELISA) Stimulation->TNF_Assay

Experimental workflow for in vitro anti-inflammatory assays.

The binding of lipopolysaccharide (LPS) to TLR4 triggers a signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including TNF-α and inducible nitric oxide synthase (iNOS), which produces nitric oxide. Atractylenolides I and III interrupt this pathway, leading to reduced inflammation.

cluster_pathway TLR4/NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS) Atractylenolide_I_III Atractylenolide I & III Atractylenolide_I_III->IKK Inhibit Atractylenolide_I_III->NFkappaB Inhibit Translocation

Inhibition of the TLR4/NF-κB pathway by Atractylenolides.
Anti-Cancer Signaling

The anti-cancer properties of Atractylenolides, particularly Atractylenolide I and II, are attributed to their ability to interfere with critical cancer-promoting signaling pathways, including the JAK2/STAT3 and PI3K/Akt/mTOR pathways.

The JAK2/STAT3 pathway is frequently over-activated in many cancers, promoting cell proliferation, survival, and metastasis. Atractylenolide I and II have been found to inhibit the phosphorylation of both JAK2 and STAT3, leading to the downregulation of STAT3 target genes such as the anti-apoptotic protein Bcl-xL and matrix metalloproteinases MMP-2 and MMP-9, which are involved in invasion and metastasis.[3]

cluster_pathway JAK2/STAT3 Signaling Pathway in Cancer Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Genes (Bcl-xL, MMP-2, MMP-9) Proliferation Proliferation, Survival, Metastasis Target_Genes->Proliferation Atractylenolide_I_II Atractylenolide I & II Atractylenolide_I_II->JAK2 Inhibit Phosphorylation

Inhibition of the JAK2/STAT3 pathway by Atractylenolides.

The PI3K/Akt/mTOR pathway is another crucial regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Atractylenolide I has been demonstrated to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, thereby suppressing cancer cell growth and inducing apoptosis.[4][5]

cluster_pathway PI3K/Akt/mTOR Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Atractylenolide_I Atractylenolide I Atractylenolide_I->PI3K Inhibit Phosphorylation

Inhibition of the PI3K/Akt/mTOR pathway by Atractylenolide I.

Experimental Protocols

The following are generalized experimental protocols for the key in vitro assays cited in this guide. Specific details may vary between individual studies.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Atractylenolides) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Nitric Oxide (NO) Production Assay
  • Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

TNF-α Production Assay
  • Cell Seeding and Treatment: Follow the same procedure as the NO production assay (steps 1-3).

  • ELISA: Measure the concentration of TNF-α in the cell culture supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Conclusion and Future Directions

The compiled data strongly suggest that this compound and, more extensively, the Atractylenolides I, II, and III, hold significant promise for the development of novel anti-inflammatory and anti-cancer therapeutics. Atractylenolide I and II, in particular, demonstrate potent cytotoxic effects against various cancer cell lines, while Atractylenolide I and III show marked anti-inflammatory activity.

A significant gap in the current research is the lack of comprehensive studies on this compound's anti-cancer properties and direct, side-by-side comparative analyses of these four compounds under standardized experimental conditions. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound and Atractylenolides I, II, and III to definitively assess their relative potencies.

  • In-depth Mechanistic Studies: Further elucidating the specific molecular targets and downstream effectors within the identified signaling pathways.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profiles of these compounds in preclinical animal models of inflammation and cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize their potential for clinical translation.

Addressing these research gaps will be crucial in harnessing the full therapeutic potential of this promising class of natural compounds for the benefit of human health.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Acetylatractylodinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Acetylatractylodinol, a naturally occurring polyacetylene compound. By adhering to these protocols, laboratories can minimize risks and maintain compliance with safety regulations.

This compound: Key Safety & Chemical Data

A thorough understanding of a substance's properties is the first step toward safe handling and disposal. Below is a summary of key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₃PubChem[1]
Molecular Weight 240.25 g/mol PubChem[1]
CAS Number 61582-39-6MCE[2]
Appearance No data available
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[3]
Storage (in solvent) -80°C for 6 months; -20°C for 1 month (protect from light)MCE[2]
Hazard Classification Not classified as a hazardous substance or mixture.MCE[2]

Experimental Protocols: Disposal of this compound

While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols for the disposal of all chemical waste.[2] These procedures are designed to prevent accidental exposure and environmental contamination.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: Impervious clothing, such as a lab coat.[2]

Step-by-Step Disposal Procedure:

  • Assess the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or in a mixture with other reagents.

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal, as regulations can vary.[4][5]

  • Small Quantities (Solid):

    • If permissible by local regulations for non-hazardous waste, small quantities of solid this compound can be prepared for disposal in the trash.[6]

    • Mix the solid compound with an inert and non-combustible absorbent material such as sand or cat litter.[6] This prevents the powder from becoming airborne.

    • Place the mixture in a sealed, clearly labeled container.

  • Solutions of this compound:

    • Do not pour down the drain. [2]

    • Absorb the liquid waste with a finely-powdered, liquid-binding material like diatomite or universal binders.[2]

    • Place the absorbed material into a designated hazardous waste container for solvents. The container should be properly labeled with its contents.

  • Contaminated Materials:

    • Dispose of any items that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, as chemical waste.

    • Place these items in a designated, sealed waste bag or container.

  • Decontamination:

    • Decontaminate surfaces and equipment that may have come into contact with this compound by scrubbing with alcohol.[2]

  • Waste Pickup:

    • Arrange for the pickup of the sealed waste containers by your institution's hazardous waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_solid Solid Waste cluster_solution Solution Waste cluster_contaminated Contaminated Materials start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste 1. Assess Waste Form (Solid, Solution, Contaminated Material) consult_regs 2. Consult Institutional EHS Regulations assess_waste->consult_regs solid_path Small Quantity Solid consult_regs->solid_path solution_path Solution consult_regs->solution_path contaminated_path Contaminated Items (Gloves, Tips, etc.) consult_regs->contaminated_path ppe->assess_waste mix_solid Mix with Inert Material (e.g., Sand, Cat Litter) solid_path->mix_solid seal_solid Seal in a Labeled Container mix_solid->seal_solid decontaminate 3. Decontaminate Surfaces & Equipment with Alcohol seal_solid->decontaminate absorb_solution Absorb with Liquid-Binding Material (e.g., Diatomite) solution_path->absorb_solution seal_solution Place in Labeled Solvent Waste Container absorb_solution->seal_solution seal_solution->decontaminate seal_contaminated Seal in a Labeled Waste Bag/Container contaminated_path->seal_contaminated seal_contaminated->decontaminate waste_pickup 4. Arrange for Hazardous Waste Pickup decontaminate->waste_pickup

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylatractylodinol
Reactant of Route 2
Acetylatractylodinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.